molecular formula C7H15Cl B12641342 2-Chloro-5-methylhexane CAS No. 58766-17-9

2-Chloro-5-methylhexane

Cat. No.: B12641342
CAS No.: 58766-17-9
M. Wt: 134.65 g/mol
InChI Key: IFNXFJYDRXSXDW-UHFFFAOYSA-N
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Description

2-Chloro-5-methylhexane is a useful research compound. Its molecular formula is C7H15Cl and its molecular weight is 134.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

58766-17-9

Molecular Formula

C7H15Cl

Molecular Weight

134.65 g/mol

IUPAC Name

2-chloro-5-methylhexane

InChI

InChI=1S/C7H15Cl/c1-6(2)4-5-7(3)8/h6-7H,4-5H2,1-3H3

InChI Key

IFNXFJYDRXSXDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C)Cl

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-5-methylhexane: IUPAC Nomenclature, Structure, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5-methylhexane, a halogenated alkane of interest in various chemical research and development sectors. This document details its IUPAC nomenclature, chemical structure, physicochemical properties, proposed synthetic routes, and analytical methodologies.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1][2][3][4][5] This name is derived from its chemical structure following a systematic set of rules.

The logical workflow for determining the IUPAC name is as follows:

IUPAC_Naming_Workflow A Identify the longest continuous carbon chain containing the principal functional group. B The longest chain is a hexane (B92381) (6 carbons). A->B C Number the carbon chain from the end that gives the substituent groups the lowest possible locants. B->C D Numbering from right to left gives the chloro group at C2 and the methyl group at C5 (2,5). Numbering from left to right gives the methyl group at C2 and the chloro group at C5 (2,5). C->D E When two different numbering schemes produce the same set of locants, prioritize alphabetically. D->E F Chloro comes before methyl alphabetically. Therefore, the chloro group gets the lower number (C2). E->F G Name the substituents and prefix them to the parent alkane name in alphabetical order, including their locants. F->G H This compound G->H

Caption: IUPAC Naming Convention for this compound.

The chemical structure of this compound is characterized by a six-carbon hexane backbone. A chlorine atom is attached to the second carbon, and a methyl group is attached to the fifth carbon.

Structural Information:

  • Molecular Formula: C₇H₁₅Cl[1][3]

  • SMILES: CC(C)CCC(C)Cl[1]

  • InChI: InChI=1S/C7H15Cl/c1-6(2)4-5-7(3)8/h6-7H,4-5H2,1-3H3[1][2][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Note that some values are estimated.

PropertyValueSource
Molecular Weight 134.65 g/mol [1][2]
CAS Number 58766-17-9[1][2][3][4]
Boiling Point 143.1 °C (at 760 mmHg)[6]
Melting Point -69.5 °C (estimate)[6]
Density 0.861 g/cm³[6]
Flash Point 35.2 °C[6]
Refractive Index 1.416[6]

Experimental Protocols

Proposed Synthesis of this compound from 5-Methyl-2-hexanol (B47235)

A plausible and common method for the targeted synthesis of this compound is the nucleophilic substitution of the hydroxyl group in 5-methyl-2-hexanol using a suitable chlorinating agent. Thionyl chloride (SOCl₂) in the presence of a base like pyridine (B92270) is a standard reagent for this conversion, proceeding likely via an Sₙ2 mechanism, which would result in an inversion of stereochemistry if the starting alcohol were chiral.

Materials:

  • 5-methyl-2-hexanol

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-methyl-2-hexanol in anhydrous diethyl ether.

  • Cool the flask in an ice bath and slowly add pyridine to the solution.

  • From a dropping funnel, add thionyl chloride dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for several hours until the reaction is complete (monitored by TLC or GC).

  • Carefully pour the reaction mixture over crushed ice and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until the effervescence ceases.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the identification and quantification of volatile compounds like this compound.[7]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for the analysis of alkyl halides (e.g., a mid-polar 6% cyanopropyl; 94% polydimethylsiloxane (B3030410) column).[8]

  • Helium as the carrier gas.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).

  • Create a series of calibration standards by serially diluting the stock solution.

  • For unknown samples, dissolve a known weight of the sample in the chosen solvent.

GC-MS Parameters (Typical):

  • Injector Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-200.

Data Analysis:

The identity of this compound in a sample is confirmed by matching its retention time and mass spectrum with that of a pure standard. Quantification can be performed by creating a calibration curve from the peak areas of the standard solutions.

Signaling Pathways and Experimental Workflows

The following diagram illustrates a generalized workflow for the synthesis and subsequent purification and analysis of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis Start 5-Methyl-2-hexanol Reaction Nucleophilic Substitution Start->Reaction Reagents SOCl2, Pyridine, Diethyl Ether Reagents->Reaction Quenching Quenching with Ice Reaction->Quenching Extraction Extraction with Diethyl Ether Quenching->Extraction Washing Washing with NaHCO3 Extraction->Washing Drying Drying with MgSO4 Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Fractional Distillation Evaporation->Purification GCMS GC-MS Analysis Purification->GCMS Structure_Confirmation Structure Confirmation (Retention Time & Mass Spectrum) GCMS->Structure_Confirmation Final_Product Pure this compound Structure_Confirmation->Final_Product

Caption: General workflow for the synthesis and analysis of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Chloro-5-methylhexane. The information is compiled from various scientific databases and is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity and Structure

This compound is a halogenated alkane. Its structure consists of a six-carbon hexane (B92381) chain with a chlorine atom substituted at the second carbon and a methyl group at the fifth carbon.

Molecular Structure:

sub This compound sn_prod Substitution Product sub->sn_prod Sₙ1 / Sₙ2 e_prod Elimination Product (Alkene) sub->e_prod E1 / E2 nuc Nucleophile (e.g., OH⁻, CN⁻) nuc->sn_prod base Strong Base (e.g., t-BuOK) base->e_prod start 5-methyl-2-hexanol reaction Reaction in Inert Solvent start->reaction reagent Thionyl Chloride (SOCl₂) reagent->reaction workup Aqueous Workup reaction->workup purification Fractional Distillation workup->purification product This compound purification->product

In-Depth Technical Guide: 2-Chloro-5-methylhexane (CAS Number: 58766-17-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-methylhexane is a halogenated alkane with the CAS number 58766-17-9. This document provides a comprehensive technical overview of its chemical properties, a detailed (though predictive) experimental protocol for its synthesis, and predicted spectroscopic data for its characterization. Due to the limited availability of specific experimental data for this compound in published literature, this guide combines known chemical principles with data from similar compounds to offer a robust resource for researchers.

Chemical and Physical Properties

This compound is a secondary alkyl chloride. Its physical and chemical properties are summarized in the table below. These values are a combination of reported data and estimations based on its structure.

PropertyValueReference
Molecular Formula C₇H₁₅Cl[1]
Molecular Weight 134.65 g/mol [1]
CAS Number 58766-17-9[1][2]
IUPAC Name This compound[1]
SMILES CC(C)CCC(C)Cl[1]
Density 0.861 g/cm³ (predicted)[3]
Boiling Point 143.1 °C at 760 mmHg (predicted)[3]
Flash Point 35.2 °C (predicted)[3]
Refractive Index 1.416 (predicted)[3]
XLogP3-AA 3.3 (predicted)[1]

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the reaction of 5-methyl-2-hexanol (B47235) with thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic substitution mechanism.

General Reaction Scheme

G 5_methyl_2_hexanol 5-Methyl-2-hexanol product This compound 5_methyl_2_hexanol->product + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) SO2 Sulfur Dioxide (SO₂) product->SO2 + HCl Hydrogen Chloride (HCl) SO2->HCl +

Caption: General reaction for the synthesis of this compound.

Predictive Experimental Protocol

Disclaimer: The following is a predictive experimental protocol based on general procedures for the chlorination of secondary alcohols with thionyl chloride. Actual reaction conditions may require optimization.

Objective: To synthesize this compound from 5-methyl-2-hexanol.

Materials:

  • 5-methyl-2-hexanol

  • Thionyl chloride (SOCl₂)

  • Pyridine (B92270) (optional, as a base)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A dry 250 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled. The apparatus is flushed with an inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.

  • Reagent Addition: 5-methyl-2-hexanol (e.g., 0.1 mol) is dissolved in anhydrous diethyl ether (100 mL) in the reaction flask. The solution is cooled in an ice bath to 0 °C.

  • Thionyl Chloride Addition: Thionyl chloride (e.g., 0.12 mol, 1.2 equivalents) is added dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes. The temperature should be maintained at or below 5 °C during the addition. A small amount of pyridine can be added to neutralize the HCl byproduct.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: The reaction mixture is cooled to room temperature and then carefully poured over crushed ice. The organic layer is separated using a separatory funnel.

  • Neutralization: The organic layer is washed sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation to yield pure this compound.

Synthesis Workflow Diagram

G start Start setup Assemble and dry glassware start->setup reagents Add 5-methyl-2-hexanol and ether to flask setup->reagents cool Cool to 0 °C reagents->cool add_socl2 Add thionyl chloride dropwise cool->add_socl2 reflux Reflux the reaction mixture add_socl2->reflux workup Quench with ice and separate layers reflux->workup neutralize Wash with NaHCO₃ and brine workup->neutralize dry Dry organic layer with MgSO₄ neutralize->dry evaporate Remove solvent via rotary evaporation dry->evaporate purify Purify by fractional distillation evaporate->purify end End purify->end

References

A Technical Guide to 2-Chloro-5-methylhexane: Molecular Weight and Formula

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This technical guide provides an in-depth look at the molecular weight and formula of 2-Chloro-5-methylhexane, a halogenated alkane.

Physicochemical Data Summary

The essential molecular data for this compound is summarized in the table below. This information is critical for a variety of applications, including reaction stoichiometry, analytical method development, and interpretation of spectroscopic data.

PropertyValue
Molecular FormulaC7H15Cl[1][2][3][4]
Molecular Weight134.65 g/mol [5][6]
Exact Mass134.086 g/mol [1][7]

Experimental Protocols

The determination of the molecular formula and weight of a compound like this compound typically involves a combination of mass spectrometry and elemental analysis.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule. The sample is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured with high precision. This allows for the determination of the elemental composition and, consequently, the molecular formula.

Elemental Analysis: Combustion analysis is a standard method for determining the empirical formula. A weighed sample of the compound is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and hydrogen chloride) are collected and weighed. The percentages of carbon, hydrogen, and chlorine in the original sample are then calculated, leading to the empirical formula. The molecular formula is subsequently determined by comparing the empirical formula weight with the molecular weight obtained from mass spectrometry.

Visualization of Molecular Composition

The following diagram illustrates the constituent elements of this compound and their contribution to its overall molecular weight.

Molecular_Composition Molecular Composition of this compound This compound This compound C Carbon (C) 7 atoms This compound->C contains H Hydrogen (H) 15 atoms This compound->H contains Cl Chlorine (Cl) 1 atom This compound->Cl contains MW Molecular Weight ~134.65 g/mol C->MW contributes ~84.07 g/mol H->MW contributes ~15.12 g/mol Cl->MW contributes ~35.45 g/mol

Caption: Elemental contribution to the molecular weight of this compound.

References

Stereoisomers and chirality of 2-Chloro-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stereoisomers and Chirality of 2-Chloro-5-methylhexane

For Researchers, Scientists, and Drug Development Professionals

Introduction to Stereoisomerism and Chirality

In the realm of chemical sciences, particularly in drug development and materials science, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is of paramount importance. Stereoisomers are compounds that share the same molecular formula and sequence of bonded atoms but differ in the spatial orientation of their atoms. A key concept within stereoisomerism is chirality, which refers to a geometric property of a molecule that is non-superimposable on its mirror image. Such molecules are termed "chiral," and the two non-superimposable mirror-image forms are called enantiomers.

Enantiomers often exhibit identical physical properties in an achiral environment, such as boiling point, melting point, and solubility. However, they can display significantly different biological activities, including pharmacology, toxicology, and metabolism, due to their distinct interactions with chiral biological macromolecules like enzymes and receptors. This technical guide provides a comprehensive overview of the stereoisomers and chirality of this compound, a halogenated alkane, serving as a model for understanding and analyzing chiral molecules in a scientific and research context.

Stereochemical Analysis of this compound

Identification of the Chiral Center

The molecular structure of this compound reveals the presence of a single stereocenter, or chiral center. A chiral center is typically a carbon atom bonded to four different substituent groups. In the case of this compound, the carbon atom at the second position (C2) is bonded to:

  • A chlorine atom (-Cl)

  • A hydrogen atom (-H)

  • A methyl group (-CH₃)

  • A 3-methylbutyl group (-CH₂CH₂CH(CH₃)₂)

Since all four groups attached to the C2 carbon are different, this carbon is a chiral center, and the molecule is therefore chiral.

The Enantiomers of this compound

The presence of a single chiral center means that this compound can exist as a pair of enantiomers. These are designated as (R)-2-chloro-5-methylhexane and (S)-2-chloro-5-methylhexane. These two molecules are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions. A 50:50 mixture of the (R) and (S) enantiomers is called a racemic mixture and will not exhibit any net optical activity.

Assigning Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Rules

The absolute configuration of each enantiomer can be assigned using the Cahn-Ingold-Prelog (CIP) priority rules:[1][2][3]

  • Assign Priorities: The atoms directly attached to the chiral center are assigned priorities based on their atomic number. The higher the atomic number, the higher the priority.

    • For this compound, the priorities of the atoms attached to the C2 chiral center are:

      • Chlorine (Cl, atomic number 17) - Highest priority (1)

      • Carbon of the 3-methylbutyl group (C, atomic number 6) - Priority (2)

      • Carbon of the methyl group (C, atomic number 6) - Priority (3)

      • Hydrogen (H, atomic number 1) - Lowest priority (4)

    • Tie-breaking: Since both the 3-methylbutyl and methyl groups are attached via a carbon atom, we move to the next atoms along each chain until a point of difference is found. The 3-methylbutyl group's carbon is bonded to two hydrogens and another carbon, while the methyl group's carbon is bonded to three hydrogens. The carbon in the longer chain takes priority.

  • Orient the Molecule: The molecule is oriented in space so that the group with the lowest priority (hydrogen) is pointing away from the viewer.

  • Determine the Direction of Rotation: The direction of the arc from the highest priority group (1) to the second highest (2) to the third highest (3) is determined.

    • If the direction is clockwise , the configuration is designated as (R) (from the Latin rectus, meaning right).

    • If the direction is counter-clockwise , the configuration is designated as (S) (from the Latin sinister, meaning left).

Relationship between the Chiral Center and Stereoisomers of this compound cluster_0 This compound cluster_1 Chiral Center Analysis cluster_2 Stereoisomers (Enantiomers) Molecule This compound (C7H15Cl) Chiral_Center Chiral Center at C2 (Carbon bonded to 4 different groups) Molecule->Chiral_Center Possesses R_Enantiomer (R)-2-chloro-5-methylhexane Chiral_Center->R_Enantiomer Gives rise to S_Enantiomer (S)-2-chloro-5-methylhexane Chiral_Center->S_Enantiomer Gives rise to R_Enantiomer->S_Enantiomer Non-superimposable mirror images

Stereoisomers of this compound

Physicochemical and Chiroptical Properties

While enantiomers have identical physical properties in a non-chiral environment, their interaction with plane-polarized light, a chiral phenomenon, is distinct.[4]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₇H₁₅Cl
Molecular Weight134.65 g/mol [5]
Boiling Point143 °C[6]
CAS Number58766-17-9[7]

Table 2: Illustrative Chiroptical Properties of this compound Enantiomers

EnantiomerSpecific Rotation ([(\alpha)]D)Direction of Rotation
(R)-2-chloro-5-methylhexane+X°Dextrorotatory (+)
(S)-2-chloro-5-methylhexane-X°Levorotatory (-)
Racemic MixtureOptically Inactive

Experimental Protocols

Due to the lack of specific published protocols for this compound, the following sections provide detailed, generalized methodologies for the enantioselective synthesis, chiral separation, and analysis of similar volatile haloalkanes. These protocols can be adapted and optimized for the specific case of this compound.

Enantioselective Synthesis of Secondary Alkyl Chlorides (Illustrative Protocol)

This protocol is based on general methods for the enantioselective synthesis of alkyl halides and would require optimization for the target molecule.[8]

Objective: To synthesize an enantioenriched sample of (R)- or (S)-2-chloro-5-methylhexane.

Materials:

  • Appropriate prochiral starting material (e.g., an alkene or alcohol)

  • Chiral catalyst or reagent

  • Chlorinating agent (e.g., N-chlorosuccinimide)

  • Anhydrous solvents (e.g., dichloromethane, diethyl ether)

  • Standard laboratory glassware for organic synthesis

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar is charged with the chiral catalyst under an inert atmosphere.

  • Addition of Reagents: The prochiral substrate and anhydrous solvent are added via syringe. The mixture is stirred at a specified temperature (e.g., 0 °C or room temperature).

  • Chlorination: The chlorinating agent, dissolved in an anhydrous solvent, is added dropwise to the reaction mixture over a period of time.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, the reaction is quenched with an appropriate reagent (e.g., a saturated aqueous solution of sodium thiosulfate). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the enantioenriched this compound.

  • Enantiomeric Excess Determination: The enantiomeric excess (e.e.) of the product is determined using chiral GC or HPLC.

Chiral Separation by Gas Chromatography (GC)

Chiral GC is a powerful technique for separating and quantifying the enantiomers of volatile compounds like haloalkanes.[9][10]

Objective: To separate and quantify the (R) and (S) enantiomers of this compound.

Instrumentation and Materials:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Chiral capillary column (e.g., a cyclodextrin-based stationary phase)[11]

  • High-purity carrier gas (e.g., Helium or Hydrogen)

  • Sample of this compound (racemic or enantioenriched)

  • Volatile solvent (e.g., hexane (B92381) or dichloromethane)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., 1 mg/mL in hexane).

  • Instrument Setup:

    • Install the chiral capillary column in the GC oven.

    • Set the oven temperature program. A typical starting point would be a low initial temperature (e.g., 50 °C) held for a few minutes, followed by a temperature ramp (e.g., 5 °C/min) to a final temperature (e.g., 150 °C).

    • Set the injector and detector temperatures (e.g., 250 °C).

    • Set the carrier gas flow rate to the column manufacturer's recommendation.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Acquisition: Acquire the chromatogram. The two enantiomers should appear as two separate, well-resolved peaks.

  • Analysis:

    • Identify the peaks corresponding to the (R) and (S) enantiomers (this may require injection of a standard of known configuration).

    • Integrate the area of each peak.

    • Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Chiral Analysis by Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution.[12][13][14]

Objective: To measure the optical rotation of an enantioenriched sample of this compound.

Instrumentation and Materials:

  • Polarimeter

  • Polarimeter cell (sample tube) of a known path length (e.g., 1 dm)

  • Sodium lamp (D-line, 589.3 nm)

  • Enantioenriched sample of this compound

  • High-purity, achiral solvent (e.g., chloroform, ethanol)

Procedure:

  • Instrument Calibration: Turn on the polarimeter and allow the lamp to warm up. Calibrate the instrument by filling the polarimeter cell with the pure solvent and setting the reading to zero.

  • Sample Preparation: Accurately weigh a known mass of the enantioenriched this compound and dissolve it in a precise volume of the chosen solvent to obtain a known concentration (c) in g/mL.

  • Measurement:

    • Rinse the polarimeter cell with a small amount of the sample solution and then fill the cell, ensuring no air bubbles are present.

    • Place the filled cell in the polarimeter.

    • Measure the observed rotation (α) in degrees. Take several readings and calculate the average.

  • Calculation of Specific Rotation: Calculate the specific rotation [α] using the following formula: [α]Tλ = α / (l x c) where:

    • [α] is the specific rotation

    • T is the temperature in degrees Celsius

    • λ is the wavelength of the light (D-line)

    • α is the observed rotation in degrees

    • l is the path length of the cell in decimeters (dm)

    • c is the concentration of the sample in g/mL

Experimental Workflow for Chiral Analysis cluster_synthesis Synthesis / Sample Source cluster_separation Chiral Separation (Optional) cluster_analysis Chiral Analysis cluster_results Results Synthesis Enantioselective Synthesis or Racemic Mixture GC_Separation Chiral Gas Chromatography Synthesis->GC_Separation If separation is needed Polarimetry Polarimetry Synthesis->Polarimetry For enantioenriched samples GC_Analysis Chiral GC Analysis Synthesis->GC_Analysis Direct analysis GC_Separation->Polarimetry Analysis of separated enantiomers GC_Separation->GC_Analysis Quantification Optical_Rotation Specific Rotation ([α]) Polarimetry->Optical_Rotation Enantiomeric_Excess Enantiomeric Excess (e.e. %) GC_Analysis->Enantiomeric_Excess

Workflow for Chiral Separation and Analysis

Conclusion

This compound is a chiral molecule that exists as a pair of enantiomers due to the presence of a single stereocenter at the C2 position. While specific experimental data on the chiroptical properties of its enantiomers are not widely published, the principles of stereochemistry provide a solid framework for their understanding and analysis. The methodologies of enantioselective synthesis, chiral gas chromatography, and polarimetry are essential tools for researchers and professionals in drug development and other fields where the stereochemical identity of a molecule is critical. The generalized protocols provided in this guide serve as a foundation for the development of specific analytical and synthetic methods for this compound and other chiral haloalkanes. A thorough understanding and application of these techniques are crucial for ensuring the safety, efficacy, and quality of chiral chemical entities.

References

2-Chloro-5-methylhexane: A Technical Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information for 2-Chloro-5-methylhexane, intended for use by professionals in research and development. The following sections detail the chemical and physical properties, hazard identification, safe handling protocols, and emergency procedures. All quantitative data is presented in structured tables for clarity and ease of comparison.

Chemical and Physical Properties

This section summarizes the key physical and chemical identifiers for this compound.

PropertyValueSource(s)
Molecular Formula C₇H₁₅Cl[1][2][3]
Molecular Weight 134.65 g/mol [1][3]
CAS Number 58766-17-9[2][3]
IUPAC Name This compound[3]
Synonyms Hexane, 2-chloro-5-methyl-[3][4]
Density 0.861 g/cm³[4]
Boiling Point 143.1 °C at 760 mmHg[4]
Flash Point 35.2 °C[4]
Refractive Index 1.416[4]
SMILES CC(C)CCC(C)Cl[3]
InChI InChI=1S/C7H15Cl/c1-6(2)4-5-7(3)8/h6-7H,4-5H2,1-3H3[3]

Hazard Identification and GHS Classification

While some sources indicate that detailed GHS classification data for this compound is not available, the known properties of similar alkyl halides and its low flashpoint suggest that it should be handled as a flammable liquid.[4][5] An SDS for the related compound 2-Chloro-2-methylhexane classifies it as a flammable liquid (Category 3), skin irritant (Category 2), serious eye irritant (Category 2), and may cause respiratory irritation (STOT SE 3).[6] Based on this, this compound should be handled with similar precautions.

Hazard ClassGHS CategoryHazard Statement
Flammable Liquids Category 3 (presumed)H226: Flammable liquid and vapor
Skin Corrosion/Irritation Category 2 (presumed)H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2 (presumed)H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3 (presumed)H335: May cause respiratory irritation

Note: This classification is based on data for a similar compound and the physical properties of this compound. A definitive GHS classification from a registered SDS is not currently available.

Experimental Protocols for Safety Assessment

Detailed experimental safety data for this compound is not widely published. However, standard methodologies exist for assessing the key hazards associated with a chemical of this type.

Flash Point Determination

The flash point is a critical measure of the flammability of a liquid.[7] Standard methods for its determination include:

  • Pensky-Martens Closed Cup Method (ASTM D93, ISO 2719): This method is suitable for liquids with flash points above 40°C. A sample is heated in a closed cup at a controlled rate while a test flame is periodically introduced. The flash point is the lowest temperature at which the vapors ignite.[8][9]

  • Cleveland Open Cup Method (ASTM D92, ISO 2592): This method is used for less volatile liquids and to determine the fire point. The sample is heated in an open cup, and a test flame is passed over the surface.[8][9]

A logical workflow for flash point determination is illustrated below.

G Workflow for Flash Point Determination start Start prep Prepare Sample and Calibrate Apparatus start->prep choose_method Select Method (Open vs. Closed Cup) prep->choose_method closed_cup Perform Closed Cup Test (e.g., Pensky-Martens) choose_method->closed_cup Volatile Liquid open_cup Perform Open Cup Test (e.g., Cleveland) choose_method->open_cup Less Volatile Liquid heat Heat Sample at Controlled Rate closed_cup->heat open_cup->heat introduce_flame Introduce Ignition Source at Intervals heat->introduce_flame observe Observe for Flash introduce_flame->observe observe->introduce_flame No Flash record Record Flash Point Temperature observe->record Flash Occurs end End record->end

Workflow for Flash Point Determination
Skin Irritation Assessment

The potential for a chemical to cause skin irritation can be assessed using in vitro methods to reduce animal testing.

  • Reconstructed Human Epidermis (RhE) Test (OECD 439): This is a validated in vitro method where the test chemical is applied to a reconstructed human epidermis model. Cell viability is measured after exposure, and a reduction below a certain threshold indicates irritation potential.[10][11]

The decision process for in vitro skin hazard testing is outlined below.

G In Vitro Skin Irritation/Corrosion Testing Strategy start Start: New Chemical initial_assessment Initial Assessment (e.g., Structure-Activity Relationship) start->initial_assessment suspicion Suspected Corrosive or Irritant? initial_assessment->suspicion corrosion_test Perform In Vitro Skin Corrosion Test (OECD 431/435) suspicion->corrosion_test Yes irritation_test Perform In Vitro Skin Irritation Test (OECD 439) suspicion->irritation_test No corrosive Result: Corrosive corrosion_test->corrosive Positive not_corrosive Result: Not Corrosive corrosion_test->not_corrosive Negative irritant Result: Irritant irritation_test->irritant Positive not_irritant Result: Not Irritant irritation_test->not_irritant Negative end End: Classification corrosive->end not_corrosive->irritation_test irritant->end not_irritant->end

In Vitro Skin Hazard Testing Strategy

Safe Handling and Storage

Due to its flammability and potential as a skin and eye irritant, strict safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[12]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[12]

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required.[12]

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[12]

  • Ignition Sources: Keep away from open flames, hot surfaces, and sparks. Use non-sparking tools and explosion-proof equipment.[13]

Storage
  • Containers: Store in a tightly closed, properly labeled container.[13]

  • Conditions: Keep in a cool, dry, and well-ventilated place away from heat and ignition sources.[13]

  • Incompatibilities: Store separately from strong oxidizing agents, bases, and reactive metals.[14]

The logical relationship for safe storage of flammable liquids is depicted below.

G Safe Storage of Flammable Liquids storage Store Flammable Liquid location Cool, Dry, Well-Ventilated Area storage->location container Tightly Closed, Labeled Container storage->container ignition Away from Ignition Sources (Heat, Sparks, Flames) location->ignition incompatibles Segregate from Incompatible Chemicals (Oxidizers, Bases) location->incompatibles

Safe Storage of Flammable Liquids

Emergency Procedures

In the event of an emergency, follow these procedures.

First-Aid Measures
ExposureFirst-Aid Protocol
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[13]
Skin Contact Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing.[13]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[12]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[13]
Spill and Leak Procedures
  • Evacuate: Immediately evacuate the area of the spill.[2]

  • Ventilate: Ensure the area is well-ventilated.

  • Control Ignition Sources: Remove all sources of ignition.[13]

  • Containment: Use a non-combustible absorbent material (e.g., sand, vermiculite) to contain the spill.[2]

  • Collection: Collect the absorbed material into a suitable, closed container for disposal.[13]

  • Decontamination: Clean the spill area thoroughly.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[11]

  • Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[13]

Toxicological Information

There is limited specific toxicological data available for this compound. The toxicological properties have not been fully investigated.[13] However, based on the structure and properties of similar alkyl halides, the following effects may be anticipated:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Irritation: Expected to be a skin, eye, and respiratory tract irritant.[6]

  • Carcinogenicity: No data is available to classify the carcinogenic potential of this compound.[13]

Disposal Considerations

This compound and its containers must be disposed of as hazardous waste.[6] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it in drains or the environment.[13]

This guide is intended to provide essential safety information for trained professionals. Always consult the most current and complete Safety Data Sheet (SDS) from the supplier before handling any chemical.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Chloro-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the boiling point and density of 2-Chloro-5-methylhexane, a halogenated alkane of interest in various chemical and pharmaceutical applications. The document details the experimentally determined and estimated values for these fundamental physical properties, outlines the methodologies for their measurement, and contextualizes the data within the broader principles of physical organic chemistry.

Physicochemical Data Summary

The boiling point and density of this compound are critical parameters for its purification, handling, and application in synthesis and formulation. The following table summarizes the available quantitative data for this compound.

Physical PropertyReported ValueData TypeSource
Boiling Point 143 °CExperimental[1]
143.1 °C (at 760 mmHg)Experimental[2]
152.39 °CEstimated
Density 0.861 g/cm³Experimental[2]
0.8630 g/cm³Estimated

Factors Influencing Boiling Point and Density

The physical properties of this compound are governed by the interplay of various intermolecular forces and structural characteristics.

Boiling Point: The boiling point of a haloalkane is primarily determined by the strength of its intermolecular forces, namely van der Waals forces (specifically London dispersion forces) and dipole-dipole interactions.[3][4] Compared to its parent alkane, 5-methylhexane, this compound exhibits a higher boiling point due to its greater molecular mass and the introduction of a polar carbon-chlorine bond, which leads to stronger dipole-dipole attractions.[5]

Several factors influence the boiling point of haloalkanes:

  • Molecular Weight: An increase in molecular weight generally leads to a higher boiling point due to stronger London dispersion forces.[3]

  • Nature of the Halogen: For a given alkyl group, the boiling point increases with the increasing atomic mass and size of the halogen (F < Cl < Br < I).[5][6]

  • Branching: Increased branching in the carbon chain lowers the boiling point.[5][6] This is because branching leads to a more compact, spherical molecular shape with a smaller surface area, which reduces the effectiveness of intermolecular attractions.[6]

Density: The density of haloalkanes is influenced by the atomic mass of the constituent atoms and their packing efficiency in the liquid state.[7]

Key factors affecting the density of haloalkanes include:

  • Atomic Mass of Halogen: The density increases with the increasing atomic mass of the halogen atom for a given alkyl group.[5][8]

  • Number of Halogen Atoms: Increasing the number of halogen atoms on an alkane chain generally increases the density.[7]

  • Length of the Carbon Chain: For a homologous series of monochloroalkanes, the density tends to decrease slightly as the carbon chain length increases.[6]

Experimental Protocols

Accurate determination of the boiling point and density of this compound is essential for its characterization and use. The following sections describe standard experimental methodologies for these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a volatile organic compound like this compound, the following methods are commonly employed:

1. Simple Distillation:

This is a fundamental technique for purifying liquids and determining their boiling points.[9]

  • Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).

  • Procedure:

    • A sample of this compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

    • The flask is gently heated. As the liquid boils, the vapor rises, passes into the condenser, is cooled by circulating water, and condenses back into a liquid, which is collected in the receiving flask.

    • The temperature is recorded when it stabilizes during the distillation process. This stable temperature is the boiling point of the liquid.

2. Thiele Tube Method:

This micro-method is suitable when only a small amount of the substance is available.

  • Apparatus: A Thiele tube, a thermometer, a small test tube (or fusion tube), a capillary tube sealed at one end, and mineral oil.

  • Procedure:

    • A small amount of this compound is placed in the small test tube.

    • The sealed capillary tube is inverted and placed inside the test tube containing the sample.

    • The test tube is attached to the thermometer, and both are immersed in the mineral oil within the Thiele tube.

    • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

    • As the temperature rises, air trapped in the capillary tube will be seen escaping as a stream of bubbles.

    • The heating is stopped, and the apparatus is allowed to cool slowly.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

Density is an intrinsic property of a substance, defined as its mass per unit volume.[10]

1. Using a Graduated Cylinder and Balance:

This is a straightforward method for determining the density of a liquid.[11][12]

  • Apparatus: A graduated cylinder, an electronic balance.

  • Procedure:

    • The mass of a clean, dry graduated cylinder is accurately measured using an electronic balance.

    • A known volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

    • The mass of the graduated cylinder containing the liquid is then measured.

    • The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.

    • The density is calculated by dividing the mass of the liquid by its volume. To improve accuracy, the procedure can be repeated with different volumes of the liquid, and the average density can be determined.[12]

2. Using a Pycnometer or Hydrometer:

For more precise measurements, a pycnometer or a hydrometer can be used. A pycnometer is a flask with a specific volume that can be accurately weighed with and without the sample liquid. A hydrometer is an instrument that measures the relative density of liquids based on the principle of buoyancy.[10]

Synthesis Pathway and Workflow

This compound can be synthesized through various routes. One common laboratory-scale synthesis involves the chlorination of the corresponding alcohol, 5-methyl-2-hexanol, using a suitable chlorinating agent such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl). The following diagram illustrates a generalized workflow for such a synthesis.

SynthesisWorkflow Reactant 5-methyl-2-hexanol Reaction Reaction Mixture Reactant->Reaction ChlorinatingAgent Chlorinating Agent (e.g., SOCl₂ or HCl) ChlorinatingAgent->Reaction Workup Aqueous Workup (e.g., washing with NaHCO₃) Reaction->Workup Drying Drying (e.g., with anhydrous MgSO₄) Workup->Drying Purification Purification (Distillation) Drying->Purification Product This compound Purification->Product

Caption: Generalized workflow for the synthesis of this compound.

References

Refractive index and flash point of 2-Chloro-5-methylhexane.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a focused overview of two key physicochemical properties of 2-Chloro-5-methylhexane: its refractive index and flash point. These parameters are fundamental in the handling, characterization, and application of this compound in research and development settings. This document outlines the empirical data for these properties and furnishes detailed experimental protocols for their determination, ensuring accurate and reproducible measurements in a laboratory environment.

Core Physicochemical Properties

The refractive index and flash point are critical indicators of a substance's purity, composition, and flammability. For this compound (CAS No. 58766-17-9), these values provide essential safety and quality control benchmarks.

Quantitative Data Summary

The table below summarizes the reported values for the refractive index and flash point of this compound. It is important to note that some sources provide estimated values, which are useful for approximation but should be confirmed by experimental measurement for rigorous applications.

PropertyValueNotes
Refractive Index1.416[1]Experimentally determined value.
~1.4114Estimated value.[2]
Flash Point35.2 °C[1]Closed-cup method.

Experimental Protocols

Accurate determination of the refractive index and flash point requires standardized experimental procedures. The following sections detail the methodologies for measuring these properties for liquid samples such as this compound.

Determination of Refractive Index

The refractive index of a liquid is typically measured using an Abbe refractometer. This instrument operates on the principle of critical angle, which is the angle of incidence beyond which light is totally internally reflected.

Apparatus:

  • Abbe Refractometer

  • Constant temperature water bath

  • Light source (typically a sodium lamp, 589 nm)

  • Dropper or pipette

  • Lint-free tissue

  • Solvent for cleaning (e.g., ethanol (B145695) or acetone)

Procedure:

  • Calibration: Ensure the refractometer is calibrated according to the manufacturer's instructions, typically using a standard of known refractive index, such as distilled water.

  • Temperature Control: Connect the refractometer prisms to a constant temperature water bath set to the desired measurement temperature (commonly 20°C or 25°C). Allow the instrument to equilibrate.

  • Sample Application: Open the prism assembly. Using a clean dropper, place a few drops of this compound onto the surface of the measuring prism. Ensure the liquid spreads evenly to form a thin film.

  • Measurement: Close the prism assembly and allow a few minutes for the sample to reach thermal equilibrium. Look through the eyepiece and adjust the light source for optimal illumination.

  • Reading: Rotate the control knob to bring the boundary line between the light and dark fields into the center of the crosshairs. If color dispersion is observed at the boundary, adjust the dispersion compensator to achieve a sharp, achromatic line.

  • Data Acquisition: Read the refractive index value from the instrument's scale or digital display.

  • Cleaning: After the measurement, open the prisms and gently clean the surfaces with a soft tissue moistened with a suitable solvent.

Determination of Flash Point

The flash point of a volatile liquid can be determined using a Pensky-Martens closed-cup tester. This method is suitable for liquids with flash points above 40°C and is designed to simulate conditions in a closed container.

Apparatus:

  • Pensky-Martens closed-cup flash point tester (manual or automated)

  • Test cup and lid assembly

  • Stirrer

  • Ignition source (gas flame or electric igniter)

  • Thermometer

Procedure:

  • Sample Preparation: Fill the test cup with this compound to the specified filling mark. Ensure there is no sample on the outside of the cup.

  • Apparatus Setup: Place the test cup in the heating bath of the apparatus and secure the lid. Ensure the thermometer is correctly positioned.

  • Heating and Stirring: Begin heating the sample at a controlled, steady rate as specified by the standard method (e.g., ASTM D93). Start the stirrer at the recommended speed to ensure uniform temperature distribution.

  • Ignition Test: As the sample temperature approaches the expected flash point, begin applying the ignition source at regular temperature intervals. For each test, the stirring is momentarily stopped, and the ignition source is dipped into the vapor space of the cup.

  • Flash Point Observation: The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a distinct flash inside the cup.

  • Recording: Record the temperature at which the flash occurs as the flash point.

  • Post-Test: Safely extinguish the ignition source and allow the apparatus to cool down. Clean the test cup thoroughly before the next measurement.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the physicochemical characterization of a chemical substance like this compound, from initial identification to the final reporting of its properties.

G cluster_0 Phase 1: Sample Identification & Purity cluster_1 Phase 2: Physicochemical Property Measurement cluster_2 Phase 3: Data Analysis & Reporting A Obtain Chemical Sample (this compound) B Spectroscopic Identification (NMR, IR, MS) A->B C Purity Assessment (GC, HPLC) B->C D Determine Refractive Index (Abbe Refractometer) C->D E Determine Flash Point (Pensky-Martens Closed-Cup) C->E F Measure Other Properties (Boiling Point, Density, etc.) C->F G Data Compilation & Analysis D->G E->G F->G H Comparison with Literature Values G->H I Generate Technical Data Sheet / Report H->I J Researchers, Safety Personnel, Drug Development Teams I->J Dissemination to Stakeholders

Caption: Workflow for the physicochemical characterization of a chemical substance.

References

Commercial suppliers of 2-Chloro-5-methylhexane.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Chloro-5-methylhexane for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides comprehensive information on this compound, including its commercial suppliers, physicochemical properties, and general synthetic and reactivity pathways. This document is intended for researchers, scientists, and professionals involved in drug development and other scientific research.

Physicochemical Properties

This compound is a halogenated alkane with the chemical formula C7H15Cl.[1][2] Below is a summary of its key physicochemical properties compiled from various sources.

PropertyValueSource
Molecular Formula C7H15ClPubChem[2], MOLBASE[3]
Molecular Weight 134.65 g/mol PubChem[2], NIST[4]
CAS Number 58766-17-9PubChem[2], NIST[4]
Boiling Point 143 °CStenutz[1], NIST[5]
IUPAC Name This compoundPubChem[2]
InChI InChI=1S/C7H15Cl/c1-6(2)4-5-7(3)8/h6-7H,4-5H2,1-3H3PubChem[2]
InChIKey IFNXFJYDRXSXDW-UHFFFAOYSA-NPubChem[2]
SMILES CC(C)CCC(C)ClPubChem[2]

Commercial Suppliers

The following table lists some of the commercial suppliers of this compound. Please note that availability and product specifications may vary. It is recommended to visit the supplier's website for the most current information.

SupplierWebsiteNotes
ChemicalBook chemicalbook.comLists multiple suppliers including UkrOrgSynthesis Ltd. and Ryan Scientific, Inc.[6]
Thermo Scientific (Alfa Aesar) fishersci.comOffers a range of chemicals for research and development.[7]
Sigma-Aldrich (Merck) sigmaaldrich.comA major supplier of chemicals for research and pharmaceutical applications.
Apollo Scientific apolloscientific.co.ukSupplier of fine chemicals and intermediates.[8]
Georganics georganics.skOffers high-purity chemicals in various quantities.[9]

General Reactivity and Applications in Drug Development

This compound, as an alkyl halide, is a versatile intermediate in organic synthesis.[10] The carbon-chlorine bond is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles.[11] This reactivity is fundamental to its application in the synthesis of more complex molecules, including pharmaceutical intermediates.[7]

Chloro-containing compounds have a significant presence in medicinal chemistry, with over 250 FDA-approved drugs containing chlorine.[12] The introduction of a chlorine atom can modulate a molecule's pharmacokinetic and pharmacodynamic properties. Alkyl halides can participate in key reactions like nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions, which are foundational for building molecular complexity in drug discovery.[10][13]

Signaling Pathways and Experimental Workflows

While specific signaling pathways involving this compound are not extensively documented in the provided search results, a general reaction pathway for alkyl halides, which is central to their utility in synthesis, can be illustrated. The following diagram depicts the two primary nucleophilic substitution pathways for an alkyl halide like this compound.

G cluster_sn1 SN1 Pathway (Unimolecular) Reactants_SN2 R-Cl + Nu- TS_SN2 [Nu---R---Cl]δ- Transition State Reactants_SN2->TS_SN2 Single Step Product_SN2 R-Nu + Cl- TS_SN2->Product_SN2 Reactants_SN1 R-Cl Intermediate_SN1 R+ + Cl- Carbocation Intermediate Reactants_SN1->Intermediate_SN1 Slow Step Product_SN1 R-Nu + Cl- Intermediate_SN1->Product_SN1 Fast Step Nu_SN1 Nu-

Caption: General reaction pathways for nucleophilic substitution of an alkyl chloride.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of this compound were not explicitly available in the search results. However, general methods for the synthesis of alkyl halides can be adapted. One common approach is the halogenation of the corresponding alcohol, 5-methyl-2-hexanol, using a chlorinating agent.

General Synthesis Example: Chlorination of an Alcohol

A general procedure for the chlorination of a secondary alcohol to yield an alkyl chloride, such as this compound, could involve the following conceptual steps:

  • Reaction Setup: The starting alcohol (5-methyl-2-hexanol) is dissolved in a suitable inert solvent.

  • Addition of Chlorinating Agent: A chlorinating agent, such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5), is added to the solution, often at reduced temperatures to control the reaction rate. The reaction is typically performed in the presence of a base, like pyridine, to neutralize the HCl byproduct.

  • Reaction Monitoring: The progress of the reaction is monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.

  • Workup: Once the reaction is complete, the mixture is typically washed with water and a mild base (e.g., sodium bicarbonate solution) to remove any remaining acid and unreacted reagents.

  • Purification: The crude product is then purified, commonly through distillation, to isolate the this compound.

It is crucial to consult peer-reviewed literature for detailed and validated experimental procedures before attempting any synthesis.

For the application of this compound in further synthetic steps, such as in the development of pharmaceutical compounds, the specific protocol would be highly dependent on the target molecule and the desired reaction (e.g., substitution, elimination). Researchers should refer to relevant synthetic chemistry journals and databases for protocols tailored to their specific research goals.

References

Isomers of chloroheptane and their properties.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Isomers of Chloroheptane and Their Properties

Introduction

Chloroheptanes, with the general formula C7H15Cl, are chlorinated derivatives of the seven-carbon alkane, heptane (B126788). The structural diversity of the parent heptane molecule, which exists as nine distinct isomers, gives rise to a considerable number of chloroheptane isomers. Each of these isomers possesses unique physicochemical properties stemming from the specific placement of the chlorine atom on the carbon skeleton. This technical guide provides a comprehensive overview of the structural isomers of chloroheptane, their key properties, and relevant experimental protocols for their analysis. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, where a thorough understanding of isomeric differences is crucial.

Structural Isomers of Chloroheptane

Heptane (C7H16) has nine structural isomers. The substitution of a single hydrogen atom with a chlorine atom on each of these parent skeletons results in a multitude of chloroheptane isomers. The primary isomers are derived from the straight-chain n-heptane, while a larger number of branched isomers also exist.

Isomers of n-Chloroheptane

The linear n-heptane molecule has four non-equivalent carbon atoms, leading to four possible structural isomers of monochloro-n-heptane:

  • 1-Chloroheptane: The chlorine atom is located on a terminal carbon atom.

  • 2-Chloroheptane: The chlorine atom is on the second carbon atom.

  • 3-Chloroheptane: The chlorine atom is on the third carbon atom.

  • 4-Chloroheptane: The chlorine atom is on the central carbon atom.

Isomers from Branched Heptanes

The eight branched isomers of heptane give rise to a significantly larger number of chloroheptane isomers due to their more complex and varied carbon frameworks. A systematic nomenclature is essential to distinguish between these compounds. For instance, isomers can be derived from parent structures such as methylhexane, dimethylpentane, ethylpentane, and trimethylbutane.

Physicochemical Properties

The position of the chlorine atom on the heptane backbone significantly influences the physicochemical properties of the isomers. These properties are critical for predicting their behavior in various chemical and biological systems.

Properties of n-Chloroheptane Isomers

Quantitative data for the primary isomers of n-chloroheptane are summarized in the table below, allowing for a direct comparison of their key physical constants.

Property1-Chloroheptane2-Chloroheptane3-Chloroheptane4-Chloroheptane
CAS Number 629-06-11001-88-3999-52-02629-74-5
Molecular Weight ( g/mol ) 134.65134.65134.65134.65
Boiling Point (°C) 159-160149-151152-154150-152
Melting Point (°C) -69.5-76.8-93.8-
Density (g/mL at 25 °C) 0.8730.8650.8660.864
Refractive Index (nD at 20 °C) 1.4341.4301.4311.430

Experimental Protocols

The characterization and differentiation of chloroheptane isomers rely on a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification

Objective: To separate and identify individual chloroheptane isomers in a mixture.

Methodology:

  • Sample Preparation: Dilute the chloroheptane isomer mixture in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: Use a non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: Set to 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase at a rate of 10 °C/min to 200 °C.

      • Hold: Maintain at 200 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL with a split ratio of 50:1.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify isomers based on their retention times and comparison of their mass spectra with reference libraries (e.g., NIST). The fragmentation patterns will differ based on the stability of the carbocation formed upon ionization, which is influenced by the chlorine atom's position.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To determine the precise molecular structure of a purified chloroheptane isomer.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified isomer in 0.6 mL of a deuterated solvent (e.g., CDCl3) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Spectrometer: Operate at a frequency of 400 MHz or higher.

    • Acquisition Parameters:

      • Number of scans: 16

      • Relaxation delay: 1 s

      • Pulse width: 90°

    • Analysis: The chemical shifts, integration, and coupling patterns of the proton signals will reveal the connectivity of the hydrogen atoms and their proximity to the electronegative chlorine atom. Protons on the carbon bearing the chlorine (α-protons) will be shifted downfield.

  • ¹³C NMR Spectroscopy:

    • Spectrometer: Operate at a frequency of 100 MHz or higher.

    • Acquisition Parameters:

      • Proton-decoupled experiment.

      • Number of scans: 1024

      • Relaxation delay: 2 s

    • Analysis: The number of unique carbon signals will indicate the symmetry of the molecule. The chemical shift of the carbon atom bonded to the chlorine will be significantly downfield (typically in the range of 50-70 ppm).

  • 2D NMR (e.g., COSY, HSQC): If the structure is complex, 2D NMR experiments can be performed to establish C-H and H-H correlations, confirming the complete structural assignment.

Visualizations

Logical Relationship of n-Chloroheptane Isomers

The following diagram illustrates the relationship between the parent n-heptane molecule and its four primary monochlorinated isomers.

G n-Heptane n-Heptane 1-Chloroheptane 1-Chloroheptane n-Heptane->1-Chloroheptane Chlorination at C1 2-Chloroheptane 2-Chloroheptane n-Heptane->2-Chloroheptane Chlorination at C2 3-Chloroheptane 3-Chloroheptane n-Heptane->3-Chloroheptane Chlorination at C3 4-Chloroheptane 4-Chloroheptane n-Heptane->4-Chloroheptane Chlorination at C4

Caption: Isomeric relationship of n-chloroheptanes.

Experimental Workflow for Isomer Analysis

This diagram outlines the typical workflow for the separation and structural identification of chloroheptane isomers.

G A Chloroheptane Isomer Mixture B GC-MS Analysis A->B C Separation of Isomers B->C D Mass Spectral Data B->D E Preliminary Identification C->E D->E F Preparative Chromatography E->F G Isolated Isomers F->G H NMR Spectroscopy (1H, 13C, 2D) G->H I Definitive Structural Elucidation H->I

Caption: Workflow for chloroheptane isomer analysis.

2-Chloro-5-methylhexane: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical and physical properties of 2-Chloro-5-methylhexane, including available data from PubChem and the National Institute of Standards and Technology (NIST). It also outlines standardized experimental protocols for the determination of its key characteristics and presents a logical workflow for chemical characterization.

Chemical Identity and Properties

This compound is a halogenated alkane. Its fundamental identifiers and computed physicochemical properties are summarized below.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name This compoundPubChem[1][2]
CAS Number 58766-17-9PubChem[1][2]
Molecular Formula C7H15ClPubChem[1][2]
SMILES CC(C)CCC(C)ClPubChem[1][2]
InChI InChI=1S/C7H15Cl/c1-6(2)4-5-7(3)8/h6-7H,4-5H2,1-3H3PubChem[1][2]
InChIKey IFNXFJYDRXSXDW-UHFFFAOYSA-NPubChem[1][2]

Table 2: Computed and Experimental Physical Properties of this compound

PropertyValueTypeSource
Molecular Weight 134.65 g/mol ComputedPubChem[1][2]
Monoisotopic Mass 134.0862282 DaComputedPubChem[1][2]
Boiling Point 143 °CExperimentalStenutz[3]
Density 0.861 g/cm³ExperimentalMOLBASE[4]
Refractive Index 1.416ExperimentalMOLBASE[4]
Flash Point 35.2 °CExperimentalMOLBASE[4]
Topological Polar Surface Area 0 ŲComputedPubChem[1][2]

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of the key physical and spectroscopic properties of liquid alkyl halides like this compound.

Determination of Boiling Point (Micro Scale Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5] A common and efficient method for small sample volumes is the micro-boiling point determination.[6]

Apparatus:

  • Thiele tube or melting point apparatus[7]

  • Thermometer

  • Capillary tube, sealed at one end[8]

  • Small test tube

  • Heating source (e.g., Bunsen burner or heating block)[9]

  • Liquid paraffin (B1166041) or other suitable heating bath fluid[7]

Procedure:

  • A small amount of the liquid sample (a few drops) is placed into the small test tube.

  • The capillary tube is inverted (sealed end up) and placed into the liquid in the test tube.[7]

  • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in the Thiele tube or melting point apparatus, which is filled with the heating fluid.[7]

  • The apparatus is heated gently. Initially, a stream of bubbles will emerge from the open end of the capillary tube as the trapped air expands.

  • Heating is continued until a rapid and continuous stream of bubbles emerges, indicating the liquid is boiling.[9]

  • The heat source is then removed, and the apparatus is allowed to cool slowly.

  • The temperature at which the bubbling stops and the liquid is drawn into the capillary tube is recorded as the boiling point.[9]

Measurement of Density

Density is a fundamental physical property defined as mass per unit volume.[10] For a liquid, it can be accurately determined using a pycnometer or by simply measuring the mass of a known volume.[11][12]

Apparatus:

  • Analytical balance

  • Graduated cylinder or volumetric pipette[12]

  • Beaker[13]

  • Thermometer

Procedure:

  • The mass of a clean, dry graduated cylinder is measured using an analytical balance.[10]

  • A specific volume of this compound is carefully transferred into the graduated cylinder. The volume is recorded by reading the bottom of the meniscus.[10]

  • The mass of the graduated cylinder containing the liquid is then measured.[10]

  • The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.

  • The density is calculated by dividing the mass of the liquid by its volume.[13]

  • The temperature at which the measurement is taken should be recorded, as density is temperature-dependent.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property and can be used to identify and assess the purity of a liquid sample.

Apparatus:

  • Abbe refractometer[14]

  • Constant temperature water bath

  • Dropper or pipette

  • Acetone or other suitable solvent for cleaning

Procedure:

  • The refractometer is turned on and the prism is cleaned with a suitable solvent (e.g., acetone) and a soft tissue.

  • The instrument is calibrated using a standard sample with a known refractive index, if necessary.

  • A few drops of this compound are placed on the surface of the prism using a dropper.[14]

  • The prism is closed and the light source is positioned.

  • The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.[14]

  • The refractive index is read from the instrument's scale.

  • The temperature of the measurement, typically controlled by a water bath circulating through the refractometer, should be recorded (e.g., 20°C or 25°C).[14]

Spectroscopic Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Apparatus:

  • Fourier Transform Infrared (FTIR) spectrometer[15]

  • Salt plates (e.g., NaCl or KBr)[1][16]

  • Dropper or pipette

  • Acetone or other suitable solvent for cleaning

Procedure:

  • A background spectrum of the empty spectrometer is recorded.

  • A drop of the neat liquid sample is placed on the surface of one salt plate.[1]

  • The second salt plate is placed on top to create a thin liquid film between the plates.[1]

  • The "sandwiched" plates are placed in the sample holder of the spectrometer.

  • The IR spectrum of the sample is acquired.

  • After analysis, the salt plates are cleaned with a suitable solvent and stored in a desiccator to prevent damage from moisture.[1]

¹H and ¹³C NMR spectroscopy are powerful techniques for elucidating the detailed molecular structure of an organic compound.

Apparatus:

  • NMR spectrometer

  • NMR tube

  • Deuterated solvent (e.g., CDCl₃)

  • Pipette

Procedure:

  • A small amount of the liquid sample is dissolved in a deuterated solvent inside a vial.

  • The solution is transferred to an NMR tube.

  • The NMR tube is placed in the spectrometer.

  • The spectrometer is set up, which includes locking onto the deuterium (B1214612) signal of the solvent and shimming the magnetic field to achieve homogeneity.[17]

  • The desired NMR experiments (e.g., ¹H, ¹³C, DEPT, COSY) are acquired using appropriate parameters such as pulse angle and relaxation delay.[18]

  • The resulting spectra are processed (Fourier transform, phasing, and baseline correction) and analyzed to determine the chemical structure.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For alkyl halides, it provides information on the molecular weight and fragmentation pattern.

Apparatus:

  • Mass spectrometer with a suitable ionization source (e.g., Electron Impact - EI)

  • Gas chromatograph (for GC-MS) or direct injection system

Procedure:

  • The sample is introduced into the mass spectrometer. For a volatile liquid like this compound, this is often done via a gas chromatograph (GC-MS) which separates the sample from any impurities before it enters the mass spectrometer.

  • The sample molecules are ionized in the ion source. In EI, high-energy electrons bombard the molecules, causing them to lose an electron and form a molecular ion (M⁺).

  • The molecular ion and any fragment ions produced by its decomposition are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion, generating a mass spectrum. The fragmentation pattern of alkyl halides often shows characteristic peaks resulting from the loss of the halogen atom and cleavage of the carbon-carbon bonds.[19]

Logical Workflow for Chemical Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound like this compound.

G General Workflow for Chemical Characterization cluster_0 Synthesis and Purification cluster_1 Property Determination cluster_2 Data Analysis and Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Distillation) Synthesis->Purification Physical Physical Properties (Boiling Point, Density, Refractive Index) Purification->Physical Characterize Physical Constants Spectroscopic Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopic Elucidate Structure Purity Purity Assessment (e.g., GC) Purification->Purity Confirm Purity Analysis Data Analysis and Structure Elucidation Physical->Analysis Spectroscopic->Analysis Purity->Analysis Report Reporting and Documentation Analysis->Report

Caption: A logical workflow for the synthesis and characterization of a chemical compound.

References

Methodological & Application

Application and Protocols for 2-Chloro-5-methylhexane in Pharmaceutical Manufacturing: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and chemical databases, there is no specific, publicly available information detailing the use of 2-Chloro-5-methylhexane as a precursor in the manufacturing of any known pharmaceutical drugs.

While many chlorinated organic compounds are vital intermediates in drug synthesis, this compound does not appear to be a commonly utilized building block in this context. Searches for its application in pharmaceutical settings, including detailed experimental protocols and quantitative data, did not yield any relevant results.

General chemical databases provide basic physical and chemical properties of this compound, which are summarized below. However, without a known reaction pathway to a specific pharmaceutical agent, further detailed application notes and protocols cannot be provided.

Physicochemical Properties of this compound

For reference, the basic properties of this compound are presented in the table below. This information is compiled from various chemical databases.

PropertyValue
Molecular Formula C₇H₁₅Cl
Molecular Weight 134.65 g/mol
CAS Number 58766-17-9
IUPAC Name This compound
Synonyms Hexane, 2-chloro-5-methyl-

Theoretical Reactivity

In theory, as a secondary alkyl halide, this compound could participate in several types of reactions common in organic synthesis, such as:

  • Nucleophilic Substitution (Sₙ1 and Sₙ2): The chlorine atom could be displaced by a variety of nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. The secondary nature of the carbon atom bonded to the chlorine suggests that both Sₙ1 and Sₙ2 pathways could be possible, depending on the reaction conditions (nucleophile, solvent, temperature).

  • Elimination Reactions (E1 and E2): Treatment with a strong base could lead to the elimination of hydrogen chloride to form an alkene, likely a mixture of 5-methyl-1-hexene (B1630410) and 5-methyl-2-hexene.

  • Grignard Reagent Formation: Reaction with magnesium metal would form the corresponding Grignard reagent, which could then be used in a variety of carbon-carbon bond-forming reactions.

Logical Workflow for a Hypothetical Reaction

While no specific pharmaceutical application has been identified, a general workflow for a hypothetical nucleophilic substitution reaction using this compound as a precursor is outlined below. This is a theoretical representation and not based on a documented pharmaceutical synthesis.

G start Dissolve Nucleophile in Anhydrous Solvent reagent Add this compound (under inert atmosphere) start->reagent heat Heat Reaction Mixture (if required) monitor Monitor Progress (TLC, GC, or LC-MS) heat->monitor quench Quench Reaction extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry with Na₂SO₄ or MgSO₄ wash->dry concentrate Concentrate in vacuo purify Purify by Column Chromatography or Distillation concentrate->purify

A generalized workflow for a hypothetical nucleophilic substitution.

Due to the lack of specific data for this compound in pharmaceutical synthesis, we are unable to provide detailed experimental protocols, quantitative data tables, or specific signaling pathway diagrams as requested. The information that would be necessary to generate these materials is not available in the public domain.

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Chloro-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of nucleophilic substitution reactions involving 2-chloro-5-methylhexane, a secondary alkyl halide. The notes cover the theoretical background of S(_N)1 and S(_N)2 reaction pathways, factors influencing reaction outcomes, and detailed experimental protocols. This information is intended to guide researchers in designing and executing substitution reactions for the synthesis of novel compounds.

Introduction to Nucleophilic Substitution on this compound

This compound is a secondary alkyl halide, a class of substrates that can undergo nucleophilic substitution through both S(_N)1 and S(_N)2 mechanisms. The operative mechanism is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.[1][2][3] Understanding and controlling these factors is crucial for achieving desired product yields and stereochemical outcomes.

  • S(_N)2 (Bimolecular Nucleophilic Substitution): This is a single-step, concerted mechanism where the nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry.[1][4] The rate of an S(_N)2 reaction is dependent on the concentrations of both the substrate and the nucleophile.[1][5] Strong, unhindered nucleophiles and polar aprotic solvents favor the S(_N)2 pathway.[3]

  • S(_N)1 (Unimolecular Nucleophilic Substitution): This is a two-step mechanism that proceeds through a carbocation intermediate. The first and rate-determining step is the slow ionization of the alkyl halide to form a carbocation and a halide ion.[6][7] The nucleophile then rapidly attacks the planar carbocation. This can occur from either face, leading to a mixture of enantiomers (racemization) if the starting material is chiral.[7] The rate of an S(_N)1 reaction is dependent only on the concentration of the substrate.[7] Weak nucleophiles and polar protic solvents, which can stabilize the carbocation intermediate, favor the S(_N)1 pathway.[8]

Factors Influencing the Reaction Pathway

The competition between S(_N)1 and S(_N)2 pathways for a secondary alkyl halide like this compound is influenced by several key factors:

  • Nucleophile: Strong nucleophiles (e.g., I⁻, RS⁻, N₃⁻) tend to favor the S(_N)2 mechanism, as they are more likely to attack the electrophilic carbon directly.[3] Weak nucleophiles (e.g., H₂O, ROH) are less reactive and will favor the S(_N)1 pathway by waiting for the formation of the carbocation intermediate.[8]

  • Solvent: Polar aprotic solvents (e.g., acetone (B3395972), DMSO, DMF) are unable to solvate the leaving group as effectively as polar protic solvents, thus favoring the backside attack of the S(_N)2 mechanism.[3] Polar protic solvents (e.g., water, ethanol, methanol) are excellent at solvating both the leaving group and the carbocation intermediate, thereby promoting the S(_N)1 pathway.[8]

  • Leaving Group: The chloride ion is a good leaving group, as it is the conjugate base of a strong acid (HCl).[1]

  • Temperature: Higher temperatures can favor the S(_N)1 reaction, as the formation of the carbocation has a higher activation energy.

Data Presentation: Representative Reaction Outcomes

The following table summarizes expected outcomes for nucleophilic substitution reactions of this compound under various conditions. Note that these are representative values and actual results may vary.

NucleophileSolventTemperature (°C)Major MechanismMajor Product(s)Expected Yield (%)
Sodium Iodide (NaI)Acetone50S(_N)22-Iodo-5-methylhexane85-95
Sodium Azide (NaN₃)DMSO25S(_N)22-Azido-5-methylhexane90-98
Sodium Cyanide (NaCN)DMF70S(_N)25-Methylhexane-2-nitrile75-85
Water (H₂O)Water100S(_N)15-Methylhexan-2-ol60-70
Ethanol (EtOH)Ethanol78S(_N)12-Ethoxy-5-methylhexane65-75
Methanol (MeOH)Methanol65S(_N)12-Methoxy-5-methylhexane68-78

Experimental Protocols

General Protocol for S(_N)2 Reaction: Synthesis of 2-Iodo-5-methylhexane

Materials:

  • This compound

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium iodide (1.5 equivalents) and anhydrous acetone.

  • Stir the mixture until the sodium iodide is fully dissolved.

  • Add this compound (1.0 equivalent) to the flask.

  • Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the acetone using a rotary evaporator.

  • Partition the residue between diethyl ether and water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to remove any unreacted iodine) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by distillation or column chromatography to obtain pure 2-iodo-5-methylhexane.

General Protocol for S(_N)1 Reaction: Synthesis of 5-Methylhexan-2-ol

Materials:

  • This compound

  • Distilled water

  • Sodium bicarbonate

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 equivalent) and a large excess of distilled water.

  • Heat the mixture to reflux (100 °C) with vigorous stirring for 6-8 hours. Monitor the reaction progress by TLC or GC-MS.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the initial organic layer).

  • Combine the organic extracts and wash them with a saturated aqueous solution of sodium bicarbonate to neutralize any HCl formed, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • The resulting crude 5-methylhexan-2-ol can be purified by distillation under reduced pressure.

Visualizations

Caption: S(_N)2 mechanism for this compound.

Caption: S(_N)1 mechanism for this compound.

Experimental_Workflow A Reaction Setup (Substrate, Nucleophile, Solvent) B Reaction Monitoring (TLC, GC) A->B C Workup (Quenching, Extraction) B->C D Purification (Distillation, Chromatography) C->D E Product Characterization (NMR, IR, MS) D->E

Caption: General experimental workflow for nucleophilic substitution.

References

Application Notes and Protocols: Formation of 5-Methyl-2-hexylmagnesium Chloride from 2-Chloro-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation of the Grignard reagent 5-methyl-2-hexylmagnesium chloride from the secondary alkyl halide, 2-chloro-5-methylhexane. The formation of Grignard reagents from sterically hindered secondary halides can be challenging, often requiring specific activation methods and carefully controlled reaction conditions to achieve satisfactory yields. These protocols are designed to offer a comprehensive guide for the successful synthesis of this valuable organometallic intermediate. Included are in-depth experimental procedures, a summary of key reaction parameters, and visual diagrams to elucidate the experimental workflow and potential applications in organic synthesis and drug development.

Introduction

Grignard reagents, organomagnesium halides (R-MgX), are among the most powerful and versatile tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[1] The nucleophilic character of the carbon atom bound to magnesium allows for a wide range of reactions with electrophilic functional groups, including aldehydes, ketones, esters, and nitriles.[2] The synthesis of Grignard reagents is typically achieved by the reaction of an organic halide with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).[3]

The formation of Grignard reagents from secondary alkyl halides, such as this compound, presents unique challenges due to steric hindrance around the reaction center. This can lead to slower reaction rates and an increased propensity for side reactions, such as elimination.[4] Consequently, special attention must be paid to the activation of the magnesium surface and the careful control of reaction parameters to favor the formation of the desired Grignard reagent.

Experimental Protocols

Protocol 1: Preparation of 5-Methyl-2-hexylmagnesium Chloride

This protocol details the synthesis of 5-methyl-2-hexylmagnesium chloride from this compound using iodine for magnesium activation.

Materials:

  • Magnesium turnings

  • Iodine crystal

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (for initiation, optional)

  • Nitrogen or Argon gas (inert atmosphere)

  • Standard glassware for anhydrous reactions (three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer)

Apparatus Setup:

All glassware must be rigorously dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen or argon gas. The setup consists of a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (e.g., calcium chloride or silica (B1680970) gel), a pressure-equalizing dropping funnel, and a gas inlet for maintaining an inert atmosphere.

Procedure:

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the reaction flask. Add a single crystal of iodine. Gently heat the flask with a heat gun under a flow of inert gas to sublime some of the iodine, which helps to etch the magnesium surface and remove the passivating oxide layer. Allow the flask to cool to room temperature.

  • Initiation: Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approximately 5-10%) of the this compound solution to the magnesium suspension. The reaction is typically initiated by gentle warming or the addition of a small amount of pre-formed Grignard reagent if available. Successful initiation is indicated by the disappearance of the iodine color and the appearance of a grayish, cloudy solution with gentle refluxing of the solvent.

  • Formation: Once the reaction has initiated, slowly add the remaining this compound solution from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled in a water bath.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (reflux) for an additional 1-2 hours to ensure complete consumption of the magnesium. The final Grignard reagent solution should appear as a grayish, heterogeneous mixture.

Work-up and Storage:

The prepared Grignard reagent is typically used immediately in subsequent reactions. The concentration of the Grignard reagent can be determined by titration (e.g., with a standard solution of a secondary alcohol and a colorimetric indicator like 1,10-phenanthroline). If storage is necessary, the reagent should be kept under an inert atmosphere in a sealed, dry container.

Data Presentation

The following table summarizes the key reaction parameters for the formation of 5-methyl-2-hexylmagnesium chloride. The values provided are based on typical conditions for Grignard reagent formation from secondary alkyl chlorides and may require optimization for specific laboratory setups.

ParameterValue/RangeNotes
Reactants
This compound1.0 equiv
Magnesium1.2 - 1.5 equivAn excess of magnesium is used to ensure complete reaction.
Solvent Anhydrous THFTHF is generally preferred for less reactive chlorides.
Initiator Iodine (catalytic)A small crystal is sufficient.
Reaction Temperature RefluxGentle reflux is maintained during the addition.
Reaction Time 2 - 4 hoursIncludes addition and subsequent stirring.
Estimated Yield 60 - 80%Yields can be variable depending on the purity of reagents and reaction conditions.

Mandatory Visualizations

Grignard_Formation_Workflow Experimental Workflow for Grignard Reagent Formation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use prep_glass Dry Glassware setup_apparatus Assemble Apparatus under Inert Gas prep_glass->setup_apparatus add_mg_i2 Add Mg and I₂ setup_apparatus->add_mg_i2 initiation Initiate with Alkyl Halide Solution add_mg_i2->initiation addition Slow Addition of Remaining Alkyl Halide initiation->addition completion Stir to Completion addition->completion titration Determine Concentration (Titration) completion->titration immediate_use Immediate Use in Subsequent Reaction titration->immediate_use

Caption: Experimental workflow for the formation of 5-methyl-2-hexylmagnesium chloride.

Applications in Drug Development

The 5-methyl-2-hexylmagnesium chloride reagent is a valuable nucleophilic building block for the synthesis of more complex molecules, which can serve as intermediates in drug development. Its primary application lies in the formation of new carbon-carbon bonds, allowing for the construction of intricate molecular architectures.

  • Synthesis of Chiral Alcohols: The reaction of 5-methyl-2-hexylmagnesium chloride with aldehydes and ketones provides access to a wide range of secondary and tertiary alcohols, respectively. The introduction of the sterically hindered 5-methyl-2-hexyl group can be crucial for creating specific stereocenters, which are often essential for the biological activity of drug molecules.

  • Synthesis of Chiral Amines: The addition of this Grignard reagent to imines or their derivatives can lead to the formation of chiral amines. Chiral amines are prevalent structural motifs in many pharmaceuticals.[5]

Grignard_Application_Pathway Application of 5-Methyl-2-hexylmagnesium Chloride in Synthesis cluster_synthesis Synthesis of Chiral Intermediates cluster_products Products cluster_application Potential Application reagent 5-Methyl-2-hexylmagnesium Chloride aldehyde_ketone Aldehyde or Ketone reagent->aldehyde_ketone Nucleophilic Addition imine Imine or Derivative reagent->imine Nucleophilic Addition chiral_alcohol Chiral Secondary/Tertiary Alcohol aldehyde_ketone->chiral_alcohol chiral_amine Chiral Amine imine->chiral_amine drug_intermediate Drug Intermediate / API Synthesis chiral_alcohol->drug_intermediate chiral_amine->drug_intermediate

Caption: Potential synthetic applications of 5-methyl-2-hexylmagnesium chloride.

References

Application Notes and Protocols: The Use of 2-Chloro-5-methylhexane in the Synthesis of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-methylhexane is a halogenated aliphatic hydrocarbon with potential as a versatile building block in organic synthesis. Its secondary chloride offers a reactive site for various nucleophilic substitution and organometallic coupling reactions, enabling the introduction of the 5-methylhexyl moiety into a range of molecular scaffolds. This document provides detailed application notes and protocols for the use of this compound in the synthesis of novel compounds, focusing on two powerful carbon-carbon bond-forming methodologies: the Grignard reaction and the Suzuki-Miyaura cross-coupling reaction. While specific literature examples utilizing this compound are limited, the following protocols are based on well-established and analogous chemical transformations.

Application Note 1: Synthesis of 6,10-Dimethylundecan-5-ol via Grignard Reaction

The Grignard reaction is a fundamental method for forming carbon-carbon bonds by reacting an organomagnesium halide with an electrophile, such as a carbonyl compound.[1][2] In this application, this compound is converted to its corresponding Grignard reagent, (5-methylhexan-2-yl)magnesium chloride, which then acts as a nucleophile to attack an aldehyde, yielding a secondary alcohol. This protocol details the synthesis of 6,10-dimethylundecan-5-ol using isovaleraldehyde (B47997) as the electrophile.

Experimental Protocol: Grignard Reaction

Reaction Scheme:

  • Formation of the Grignard Reagent: CH₃CH(Cl)CH₂CH₂CH(CH₃)₂ + Mg → CH₃CH(MgCl)CH₂CH₂CH(CH₃)₂

  • Reaction with Aldehyde: CH₃CH(MgCl)CH₂CH₂CH(CH₃)₂ + (CH₃)₂CHCH₂CHO → 6,10-Dimethylundecan-5-ol

Materials and Reagents:

CompoundRoleMolar Mass ( g/mol )EquivalentsAmount (mmol)Amount (g or mL)
This compoundStarting Material134.651.0506.73 g
Magnesium TurningsReagent24.311.2601.46 g
Anhydrous Diethyl EtherSolvent74.12--100 mL
IodineInitiator253.811 crystal-~1 mg
IsovaleraldehydeElectrophile86.131.0504.31 g (5.4 mL)
Saturated NH₄Cl (aq)Quenching Agent---50 mL
Anhydrous MgSO₄Drying Agent120.37--As needed

Procedure:

  • Preparation of Glassware: All glassware (a three-necked round-bottom flask, reflux condenser, and dropping funnel) must be oven-dried at 120°C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon gas to ensure anhydrous conditions.

  • Grignard Reagent Formation:

    • Place the magnesium turnings and a single crystal of iodine into the reaction flask equipped with a magnetic stir bar.

    • Assemble the glassware under a positive pressure of inert gas.

    • Add 20 mL of anhydrous diethyl ether to the flask.

    • In the dropping funnel, prepare a solution of this compound (6.73 g) in 30 mL of anhydrous diethyl ether.

    • Add approximately 10% of the this compound solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. Gentle warming may be required to initiate the reaction.

    • Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Isovaleraldehyde:

    • Cool the Grignard reagent solution to 0°C using an ice-water bath.

    • Add a solution of isovaleraldehyde (4.31 g) in 50 mL of anhydrous diethyl ether to the dropping funnel.

    • Add the isovaleraldehyde solution dropwise to the stirred Grignard reagent at 0°C over 30 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0°C and slowly quench the reaction by the dropwise addition of 50 mL of saturated aqueous ammonium (B1175870) chloride solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to obtain pure 6,10-dimethylundecan-5-ol.

Expected Yield: 70-80%

Workflow Diagram

Grignard_Reaction_Workflow start Start prep Prepare Anhydrous Glassware & Reagents start->prep Initiate grignard_formation Form Grignard Reagent: This compound + Mg in Anhydrous Ether prep->grignard_formation Setup reaction React with Isovaleraldehyde at 0°C to Room Temp. grignard_formation->reaction Nucleophilic Addition quench Quench with sat. NH4Cl (aq) reaction->quench Work-up extract Extract with Diethyl Ether quench->extract dry Dry Organic Phase (MgSO4) extract->dry purify Purify by Column Chromatography dry->purify Isolate Crude product 6,10-Dimethylundecan-5-ol purify->product Final Product

Caption: Workflow for the synthesis of 6,10-Dimethylundecan-5-ol.

Application Note 2: Synthesis of 2-Methyl-5-phenylhexane via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction that couples an organoboron compound with an organohalide.[3][4][5] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. In this application, this compound is coupled with phenylboronic acid to form 2-methyl-5-phenylhexane. This protocol uses a palladium catalyst with a suitable phosphine (B1218219) ligand to facilitate the coupling of the secondary alkyl chloride.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Reaction Scheme:

CH₃CH(Cl)CH₂CH₂CH(CH₃)₂ + C₆H₅B(OH)₂ --(Pd catalyst, base)--> CH₃CH(C₆H₅)CH₂CH₂CH(CH₃)₂

Materials and Reagents:

CompoundRoleMolar Mass ( g/mol )EquivalentsAmount (mmol)Amount (g or mg)
This compoundStarting Material134.651.02269 mg
Phenylboronic AcidCoupling Partner121.931.53366 mg
Pd(OAc)₂Catalyst Precursor224.490.020.049.0 mg
SPhosLigand410.470.040.0832.8 mg
K₃PO₄Base212.273.061.27 g
Toluene (B28343)Solvent92.14--10 mL
WaterCo-solvent18.02--1 mL

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂ (9.0 mg), SPhos (32.8 mg), phenylboronic acid (366 mg), and K₃PO₄ (1.27 g).

    • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Addition of Reagents:

    • Add toluene (10 mL) and water (1 mL) to the Schlenk tube via syringe.

    • Add this compound (269 mg) via syringe.

    • Stir the mixture at room temperature for 5 minutes to ensure homogeneity.

  • Reaction:

    • Place the Schlenk tube in a preheated oil bath at 100°C.

    • Stir the reaction mixture vigorously for 24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate (2 x 10 mL).

    • Transfer the filtrate to a separatory funnel and wash with water (20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel (eluent: hexane) to afford 2-methyl-5-phenylhexane.

Expected Yield: 60-75%

Workflow Diagram

Suzuki_Coupling_Workflow setup Setup Schlenk Tube under Argon: Pd(OAc)2, SPhos, Phenylboronic Acid, K3PO4 add_reagents Add Solvents (Toluene/H2O) and this compound setup->add_reagents reaction Heat at 100°C for 24h add_reagents->reaction Reaction Start workup Cool, Dilute with Ethyl Acetate, and Filter through Celite reaction->workup Reaction Complete extraction Wash with H2O and Brine workup->extraction drying Dry Organic Layer (Na2SO4) and Concentrate extraction->drying purification Purify by Column Chromatography drying->purification product 2-Methyl-5-phenylhexane purification->product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Grignard reagents are highly reactive and pyrophoric; they react violently with water and protic solvents. Ensure all equipment is scrupulously dried.

  • Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them under an inert atmosphere.

  • Organic solvents are flammable. Avoid open flames and use appropriate heating methods (e.g., oil bath).

This compound serves as a valuable precursor for introducing the 5-methylhexyl group into various organic molecules. The protocols detailed above for the Grignard reaction and Suzuki-Miyaura cross-coupling demonstrate viable pathways for creating novel compounds with potential applications in medicinal chemistry and materials science. Researchers can adapt these methodologies to a wide range of electrophiles and coupling partners to generate diverse chemical libraries.

References

Application Notes and Protocols for Reactions with 2-Chloro-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key reactions involving 2-Chloro-5-methylhexane. Due to the limited availability of specific experimental data for this compound in published literature, the following protocols and data are presented as illustrative examples based on established principles of organic chemistry for secondary alkyl halides. These protocols are intended to serve as a foundational guide for the synthesis and modification of molecules incorporating the 5-methylhexyl moiety.

Introduction to the Reactivity of this compound

This compound is a secondary alkyl halide, a structural motif that imparts a versatile reactivity profile. The chlorine atom, being an effective leaving group, can be displaced through nucleophilic substitution reactions or be eliminated along with a proton on an adjacent carbon to form an alkene. Furthermore, the carbon-chlorine bond can undergo insertion with magnesium metal to form a Grignard reagent, a potent nucleophile for carbon-carbon bond formation.

The primary reaction pathways for this compound include:

  • Nucleophilic Substitution (S(_N)1 and S(_N)2): The secondary nature of the substrate allows for both S(_N)1 and S(_N)2 pathways, with the predominant mechanism being influenced by the nucleophile, solvent, and temperature. Strong, non-bulky nucleophiles in polar aprotic solvents favor the S(_N)2 mechanism.

  • Elimination (E1 and E2): Treatment with a strong, sterically hindered base will favor elimination reactions to produce a mixture of alkenes. According to Zaitsev's rule, the more substituted alkene is typically the major product.[1][2]

  • Grignard Reagent Formation: The reaction with magnesium in an ethereal solvent provides access to (5-methylhexan-2-yl)magnesium chloride, a valuable intermediate for the synthesis of a variety of organic compounds.[3][4]

I. Nucleophilic Substitution: Synthesis of N-(5-methylhexan-2-yl)acetamide (S(_N)2 Type)

This protocol describes a representative S(_N)2 reaction where the chlorine atom of this compound is displaced by an azide (B81097) nucleophile, followed by reduction and acetylation to yield an N-acetylated amine.

Experimental Protocol
  • Azide Displacement:

    • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5.0 g of this compound in 50 mL of dimethylformamide (DMF).

    • Add 3.5 g of sodium azide (NaN(_3)).

    • Heat the reaction mixture to 80°C and stir for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it into 200 mL of water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain crude 2-azido-5-methylhexane.

  • Reduction of the Azide:

    • Dissolve the crude 2-azido-5-methylhexane in 50 mL of methanol (B129727) in a 250 mL flask.

    • Carefully add 0.5 g of 10% Palladium on carbon (Pd/C).

    • Hydrogenate the mixture at 50 psi of H(_2) in a Parr shaker for 6 hours.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield crude 5-methylhexan-2-amine.

  • Acetylation of the Amine:

    • Dissolve the crude 5-methylhexan-2-amine in 50 mL of dichloromethane (B109758) (DCM) in a 100 mL flask.

    • Add 1.5 equivalents of triethylamine.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add 1.2 equivalents of acetyl chloride.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction with 50 mL of water.

    • Separate the organic layer, wash with 1M HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica (B1680970) gel to obtain N-(5-methylhexan-2-yl)acetamide.

Quantitative Data (Representative)
ParameterValue
Starting MaterialThis compound
Molecular Weight134.65 g/mol
Amount of Starting Material5.0 g
Moles of Starting Material0.037 mol
Reagents1. NaN(_3), 2. H(_2), Pd/C, 3. Acetyl Chloride, Et(_3)N
SolventDMF, Methanol, DCM
Reaction Temperature80°C (Step 1), RT (Step 2 & 3)
Reaction Time12h (Step 1), 6h (Step 2), 4h (Step 3)
ProductN-(5-methylhexan-2-yl)acetamide
Molecular Weight157.27 g/mol
Theoretical Yield5.82 g
Actual Yield4.1 g
Percent Yield70.4%

Workflow Diagram

SN2_Workflow cluster_0 S(N)2 Reaction Workflow Start This compound Step1 Azide Displacement (NaN3, DMF, 80°C) Start->Step1 Intermediate1 2-Azido-5-methylhexane Step1->Intermediate1 Step2 Reduction (H2, Pd/C, MeOH) Intermediate1->Step2 Intermediate2 5-Methylhexan-2-amine Step2->Intermediate2 Step3 Acetylation (AcCl, Et3N, DCM) Intermediate2->Step3 Product N-(5-methylhexan-2-yl)acetamide Step3->Product

Caption: Workflow for the synthesis of N-(5-methylhexan-2-yl)acetamide.

II. Elimination Reaction: Synthesis of 5-Methylhex-2-ene (E2 Type)

This protocol describes a representative E2 elimination reaction of this compound using a strong, sterically hindered base to favor the formation of an alkene.

Experimental Protocol
  • Reaction Setup:

    • To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 10.0 g of potassium tert-butoxide.

    • Add 50 mL of anhydrous tetrahydrofuran (B95107) (THF).

    • Stir the mixture at room temperature to dissolve the base.

  • Addition of Alkyl Halide:

    • Dissolve 8.0 g of this compound in 20 mL of anhydrous THF and place it in the dropping funnel.

    • Add the solution of this compound dropwise to the stirred solution of potassium tert-butoxide over 30 minutes.

  • Reaction and Work-up:

    • After the addition is complete, heat the reaction mixture to reflux (approximately 66°C) for 4 hours.

    • Monitor the reaction by gas chromatography (GC) to observe the disappearance of the starting material.

    • Cool the reaction mixture to room temperature and carefully quench by adding 50 mL of water.

    • Transfer the mixture to a separatory funnel and extract with pentane (B18724) (3 x 40 mL).

    • Combine the organic extracts, wash with water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Carefully remove the pentane by simple distillation at atmospheric pressure.

    • Distill the remaining liquid to collect the product, 5-methylhex-2-ene.

Quantitative Data (Representative)
ParameterValue
Starting MaterialThis compound
Molecular Weight134.65 g/mol
Amount of Starting Material8.0 g
Moles of Starting Material0.059 mol
ReagentPotassium tert-butoxide
SolventAnhydrous THF
Reaction Temperature66°C (Reflux)
Reaction Time4 hours
Product5-Methylhex-2-ene
Molecular Weight98.19 g/mol
Theoretical Yield5.82 g
Actual Yield4.5 g
Percent Yield77.3%

E2 Mechanism Diagram

E2_Mechanism cluster_1 E2 Elimination Mechanism Reactants tert-Butoxide + this compound TransitionState [Transition State] Reactants->TransitionState Concerted Step Products 5-Methylhex-2-ene + tert-Butanol + KCl TransitionState->Products

Caption: Concerted mechanism of an E2 elimination reaction.

III. Grignard Reagent Formation and Reaction

This protocol details the formation of (5-methylhexan-2-yl)magnesium chloride and its subsequent reaction with a carbonyl compound, such as acetone (B3395972), to form a tertiary alcohol.

Experimental Protocol
  • Preparation of Grignard Reagent:

    • Ensure all glassware is oven-dried and assembled under an inert atmosphere (nitrogen or argon).

    • Place 1.5 g of magnesium turnings in a 100 mL three-necked flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer.

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, place a solution of 6.7 g of this compound in 40 mL of anhydrous diethyl ether.

    • Add a small amount of the alkyl halide solution to the magnesium. The reaction should initiate, as indicated by bubbling and a gentle reflux. If the reaction does not start, gently warm the flask.

    • Once the reaction has started, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Acetone:

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • In the dropping funnel, place a solution of 2.9 g of acetone in 20 mL of anhydrous diethyl ether.

    • Add the acetone solution dropwise to the stirred Grignard reagent.

    • After the addition, allow the mixture to warm to room temperature and stir for 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by adding 50 mL of saturated aqueous ammonium (B1175870) chloride solution.

    • Transfer the mixture to a separatory funnel.

    • Separate the ether layer and extract the aqueous layer with diethyl ether (2 x 30 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude tertiary alcohol.

    • Purify the product by distillation or column chromatography.

Quantitative Data (Representative)
ParameterValue
Starting MaterialThis compound
Molecular Weight134.65 g/mol
Amount of Starting Material6.7 g
Moles of Starting Material0.05 mol
ReagentsMg, Acetone
SolventAnhydrous Diethyl Ether
Reaction TemperatureReflux (Step 1), 0°C to RT (Step 2)
Reaction Time1h (Step 1), 2h (Step 2)
Product2,6-Dimethylheptan-2-ol
Molecular Weight144.25 g/mol
Theoretical Yield7.21 g
Actual Yield5.4 g
Percent Yield74.9%

Grignard Formation and Reaction Diagram

Grignard_Reaction cluster_2 Grignard Synthesis AlkylHalide This compound Grignard (5-methylhexan-2-yl)magnesium chloride AlkylHalide->Grignard Mg Mg turnings (in dry ether) Mg->Grignard Intermediate Magnesium Alkoxide Grignard->Intermediate Nucleophilic Attack Carbonyl Acetone Carbonyl->Intermediate Alcohol 2,6-Dimethylheptan-2-ol Intermediate->Alcohol Protonation AcidWorkup H3O+ Workup AcidWorkup->Alcohol

Caption: Formation of a Grignard reagent and subsequent reaction.

References

Application Notes and Protocols: 2-Chloro-5-methylhexane as a Potential Alkylating Agent in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-methylhexane is a halogenated alkane with potential as an alkylating agent in synthetic organic chemistry and drug discovery. While specific documented applications in peer-reviewed literature are limited, its chemical structure suggests utility in introducing a 5-methylhexyl group onto various nucleophilic substrates. This document provides a general overview of its potential applications, key physical and chemical properties, and a representative protocol for its use in N-alkylation reactions. The information presented is based on the general reactivity of chloroalkanes and is intended to serve as a foundational guide for researchers exploring the utility of this reagent.

Introduction

Potential Applications

Based on the principles of organic synthesis, this compound could be employed in a variety of alkylation reactions, including:

  • N-Alkylation: Introduction of the 5-methylhexyl group onto primary and secondary amines to synthesize more complex amines, amides (after subsequent reactions), or nitrogen-containing heterocyclic compounds.

  • O-Alkylation: Alkylation of alcohols and phenols to form ethers, which can act as protective groups or introduce specific functionalities.

  • S-Alkylation: Reaction with thiols to generate thioethers, a common moiety in various bioactive molecules.

  • C-Alkylation: As an electrophile in the formation of carbon-carbon bonds with suitable carbon nucleophiles, such as enolates derived from ketones, esters, or other activated methylene (B1212753) compounds.

The branched 5-methylhexyl group can increase the lipophilicity of a molecule, potentially improving its membrane permeability and oral bioavailability. This structural feature may also influence binding affinity and selectivity for biological targets.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in Table 1. These properties are essential for designing appropriate reaction conditions.

PropertyValueReference
CAS Number 58766-17-9
Molecular Formula C7H15Cl[4][5]
Molecular Weight 134.65 g/mol [6][5]
Boiling Point 143.1 °C at 760 mmHg[4][7]
Density 0.861 g/cm³[4]
Refractive Index 1.416[4]
Flash Point 35.2 °C[4]

General Experimental Protocol: N-Alkylation of a Primary Amine

This protocol describes a general procedure for the N-alkylation of a primary amine using this compound. Reaction conditions may require optimization based on the specific substrate.

Materials:

  • Primary amine (substrate)

  • This compound (alkylating agent)

  • Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)

  • Inorganic base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and stirring apparatus

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq) and the anhydrous solvent.

  • Add the base (1.5 - 2.0 eq) to the solution and stir the mixture at room temperature for 15-30 minutes.

  • Add this compound (1.1 - 1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-100 °C). The boiling point of this compound (143.1 °C) allows for a relatively wide range of reaction temperatures.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Note: As a secondary chloroalkane, this compound may undergo elimination side reactions, especially at higher temperatures and with sterically hindered or strongly basic amines. Optimization of the base and temperature will be critical to maximize the yield of the desired alkylated product.

Visualizing the Workflow

The following diagram illustrates a typical workflow for an alkylation reaction using this compound.

Alkylation_Workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Reactants & Solvent (Amine, this compound, Solvent) B Add Base (e.g., K2CO3) A->B C Heating & Stirring (e.g., 80°C) B->C D Quenching & Extraction C->D E Drying & Concentration D->E F Column Chromatography E->F G Characterization (NMR, MS) F->G

Caption: General workflow for an alkylation reaction.

Conclusion

While this compound is not a widely cited alkylating agent in current research, its chemical structure and physical properties suggest its potential as a valuable tool for introducing a lipophilic 5-methylhexyl moiety into a range of molecules. The provided application notes and general protocol offer a starting point for researchers interested in exploring its utility in synthetic chemistry and drug development. Further empirical studies are necessary to fully characterize its reactivity profile and to identify specific applications where it may offer advantages over other alkylating agents.

References

Application Notes and Protocols: Reaction of (R)-2-chloro-5-methylhexane with Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of alkyl halides with water, a process known as hydrolysis or solvolysis, is a fundamental reaction in organic chemistry with significant implications in synthetic chemistry and drug development. Understanding the kinetics and mechanisms of such reactions is crucial for predicting product formation, optimizing reaction conditions, and assessing the stability of molecules containing alkyl halide moieties. This document provides detailed application notes and protocols for studying the reaction of the secondary alkyl halide, (R)-2-chloro-5-methylhexane, with water. This reaction proceeds via competing unimolecular substitution (S(_N)1) and elimination (E1) pathways.

Reaction Mechanisms

The hydrolysis of (R)-2-chloro-5-methylhexane in water, a polar protic solvent, involves the formation of a carbocation intermediate. This intermediate can then undergo either nucleophilic attack by water to form an alcohol (S(_N)1 pathway) or deprotonation to form alkenes (E1 pathway).

S(_N)1 Pathway

The S(_N)1 (Substitution, Nucleophilic, Unimolecular) reaction is a two-step mechanism:

  • Formation of a Carbocation: The carbon-chlorine bond breaks heterolytically, with the chlorine atom taking both electrons to form a chloride ion. This is the slow, rate-determining step and results in the formation of a planar secondary carbocation.

  • Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the carbocation. Since the carbocation is planar, the attack can occur from either face, leading to a mixture of stereoisomers.

  • Deprotonation: A final, rapid deprotonation of the oxonium ion by another water molecule yields the alcohol product.

Due to the planar nature of the carbocation intermediate, the S(_N)1 reaction of a chiral starting material like (R)-2-chloro-5-methylhexane is expected to produce a racemic or nearly racemic mixture of the corresponding alcohol, (R)- and (S)-5-methyl-2-hexanol.[1]

E1 Pathway

The E1 (Elimination, Unimolecular) reaction also proceeds through the same carbocation intermediate as the S(_N)1 reaction and is therefore a competing pathway.[2]

  • Formation of a Carbocation: This is the same rate-determining step as in the S(_N)1 mechanism.

  • Deprotonation: A water molecule, acting as a weak base, removes a proton from a carbon atom adjacent to the carbocationic center. The electrons from the C-H bond then form a pi bond, resulting in an alkene.

The E1 reaction of 2-chloro-5-methylhexane can yield two possible alkene products: 5-methyl-1-hexene (B1630410) and 5-methyl-2-hexene (B1588153). According to Zaitsev's rule, the more substituted alkene, 5-methyl-2-hexene, is generally the major elimination product.

Reaction_Pathways sub (R)-2-chloro-5-methylhexane carbocation 5-methyl-2-hexyl carbocation (planar) sub->carbocation Slow, RDS sn1_product Racemic 5-methyl-2-hexanol carbocation->sn1_product Sₙ1 e1_product1 5-methyl-1-hexene carbocation->e1_product1 E1 e1_product2 5-methyl-2-hexene (Major) carbocation->e1_product2 E1 cl_ion Cl⁻ h2o_nuc H₂O (Nucleophile) h2o_base H₂O (Base)

Caption: Competing S(_N)1 and E1 reaction pathways for the hydrolysis of (R)-2-chloro-5-methylhexane.

Data Presentation

The ratio of substitution to elimination products and the overall reaction rate are influenced by factors such as temperature and solvent composition. The following tables provide illustrative data for the hydrolysis of a secondary chloroalkane, which can be expected to be similar to that of (R)-2-chloro-5-methylhexane.

Table 1: Illustrative Product Distribution at Different Temperatures

Temperature (°C)S(_N)1 Product (%) (5-methyl-2-hexanol)E1 Products (%) (Alkenes)
258515
507030
755545

Note: This data is representative for the hydrolysis of a secondary chloroalkane in water. Higher temperatures generally favor elimination over substitution.[2]

Table 2: Illustrative Rate Constants at Different Temperatures

Temperature (°C)Temperature (K)Rate Constant, k (s⁻¹)
252981.5 x 10⁻⁵
353084.5 x 10⁻⁵
453181.2 x 10⁻⁴

Note: This data is representative and follows the Arrhenius equation, where the rate constant increases with temperature.

Experimental Protocols

The following protocols outline methods for monitoring the reaction kinetics and analyzing the product distribution of the hydrolysis of (R)-2-chloro-5-methylhexane.

Protocol 1: Monitoring Reaction Kinetics via Potentiometric Titration

This protocol measures the rate of reaction by monitoring the production of hydrochloric acid.

Materials:

  • (R)-2-chloro-5-methylhexane

  • Deionized water

  • Standardized sodium hydroxide (B78521) solution (e.g., 0.01 M)

  • pH meter or autotitrator

  • Thermostatted reaction vessel

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a solution of (R)-2-chloro-5-methylhexane in a suitable co-solvent if necessary to ensure miscibility with water (e.g., a small amount of ethanol (B145695) or acetone).

  • Place a known volume of deionized water in the thermostatted reaction vessel and allow it to reach the desired temperature (e.g., 25 °C).

  • Add a known amount of the (R)-2-chloro-5-methylhexane solution to the water to initiate the reaction, and start a timer.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known volume of a cold, immiscible organic solvent (e.g., diethyl ether).

  • Separate the aqueous layer and titrate the amount of HCl produced with the standardized NaOH solution.

  • The rate of reaction can be determined by plotting the concentration of HCl produced over time.

Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is used to separate, identify, and quantify the products of the reaction.[3][4]

Materials:

  • Reaction mixture from Protocol 1 at a specific time point

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous sodium sulfate

  • GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

  • Standard solutions of (R)- and (S)-5-methyl-2-hexanol, 5-methyl-1-hexene, and 5-methyl-2-hexene for calibration

Procedure:

  • At the desired reaction time, quench the reaction by cooling the mixture in an ice bath.

  • Extract the organic products from the aqueous reaction mixture with diethyl ether.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Analyze the extract by GC-MS. The components will be separated based on their boiling points and identified by their mass spectra.

  • Quantify the relative amounts of each product by integrating the peak areas in the gas chromatogram. Use the standard solutions to create calibration curves for accurate quantification.

Experimental_Workflow cluster_kinetics cluster_products start Start: Reaction of (R)-2-chloro-5-methylhexane with water in a thermostatted vessel kinetics Protocol 1: Kinetic Analysis start->kinetics products Protocol 2: Product Analysis start->products aliquot Withdraw aliquots at time intervals quench Quench reaction and extract products titration Titrate HCl with standardized NaOH aliquot->titration rate_calc Calculate rate constant titration->rate_calc gcms Analyze by GC-MS quench->gcms quantify Quantify product ratio gcms->quantify

Caption: Experimental workflow for studying the hydrolysis of (R)-2-chloro-5-methylhexane.

Conclusion

The reaction of (R)-2-chloro-5-methylhexane with water provides a valuable model for studying competing S(_N)1 and E1 reactions of secondary alkyl halides. The experimental protocols outlined here allow for a thorough investigation of the reaction kinetics and product distribution. For professionals in drug development, understanding these pathways is essential for predicting the stability and degradation products of potential drug candidates containing similar structural motifs. The use of modern analytical techniques such as GC-MS is critical for obtaining accurate quantitative data to support these studies.

References

Application Notes and Protocols for the SN2 Reaction Kinetics of 1-chloro-5-methylhexane with Sodium Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bimolecular nucleophilic substitution (SN2) reaction is a fundamental transformation in organic chemistry, crucial for the synthesis of a wide array of organic compounds, including many pharmaceutical intermediates. This document provides detailed application notes and protocols for studying the reaction kinetics of 1-chloro-5-methylhexane (B1294878) with sodium cyanide. Understanding the kinetics of this reaction is essential for optimizing reaction conditions, maximizing yield, and scaling up production in industrial settings. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, as described by the second-order rate law: rate = k[Alkyl Halide][Nucleophile].[1][2][3][4][5] Factors such as the structure of the alkyl halide, the strength of the nucleophile, the nature of the leaving group, and the choice of solvent significantly influence the reaction rate.[6] This study focuses on a primary alkyl chloride, 1-chloro-5-methylhexane, and a strong nucleophile, the cyanide ion (CN⁻), to form 6-methylheptanenitrile.

Key Experimental Protocols

A critical aspect of studying reaction kinetics is the careful control of experimental parameters and accurate monitoring of the reaction progress. The following protocols outline the methodology for determining the rate constant and activation energy for the SN2 reaction between 1-chloro-5-methylhexane and sodium cyanide.

Protocol 1: Determination of the Rate Constant using Gas Chromatography (GC)

This protocol describes the setup and execution of the kinetic experiment at a constant temperature.

Materials:

  • 1-chloro-5-methylhexane

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (B87167) (DMSO) (anhydrous)

  • Internal standard (e.g., dodecane)

  • Thermostated reaction vessel (e.g., a three-necked flask with a condenser and septum)

  • Magnetic stirrer and stir bar

  • Gas chromatograph with a suitable column (e.g., a non-polar capillary column) and a flame ionization detector (FID)

  • Syringes for sampling

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 1-chloro-5-methylhexane in DMSO with a known concentration (e.g., 0.1 M).

    • Prepare a stock solution of sodium cyanide in DMSO with a known concentration (e.g., 0.1 M). Note: Sodium cyanide has limited solubility in some organic solvents; DMSO is a good choice for SN2 reactions.[6]

    • Prepare a stock solution of the internal standard in DMSO.

  • Reaction Setup:

    • Place a known volume of the 1-chloro-5-methylhexane stock solution and the internal standard stock solution into the thermostated reaction vessel.

    • Allow the solution to equilibrate to the desired reaction temperature (e.g., 50 °C).

    • Initiate the reaction by adding a known volume of the pre-heated sodium cyanide stock solution to the reaction vessel with vigorous stirring. Start the timer immediately.

  • Reaction Monitoring:

    • At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of a quenching agent (e.g., a dilute acid to neutralize the cyanide).

    • Analyze the quenched sample by gas chromatography to determine the concentration of the remaining 1-chloro-5-methylhexane relative to the internal standard.

  • Data Analysis:

    • From the GC data, calculate the concentration of 1-chloro-5-methylhexane at each time point.

    • Since the concentrations of the nucleophile and the substrate are equal, the second-order rate law can be integrated to give: 1/[A]t - 1/[A]₀ = kt, where [A]t is the concentration of 1-chloro-5-methylhexane at time t, [A]₀ is the initial concentration, and k is the rate constant.

    • Plot 1/[1-chloro-5-methylhexane] versus time. The plot should be linear with a slope equal to the rate constant, k.

Protocol 2: Determination of Activation Energy (Ea)

This protocol involves determining the rate constant at various temperatures to calculate the activation energy using the Arrhenius equation.

Procedure:

  • Repeat Protocol 1 at a minimum of three different temperatures (e.g., 40 °C, 50 °C, and 60 °C), ensuring all other conditions (initial concentrations, solvent) remain constant.

  • Calculate the rate constant (k) for each temperature as described in Protocol 1.

  • Data Analysis (Arrhenius Plot):

    • The Arrhenius equation is given by: k = Ae^(-Ea/RT), where A is the pre-exponential factor, Ea is the activation energy, R is the gas constant (8.314 J/mol·K), and T is the temperature in Kelvin.

    • The logarithmic form of the Arrhenius equation is: ln(k) = -Ea/R * (1/T) + ln(A).

    • Plot ln(k) versus 1/T. The resulting plot should be a straight line.

    • The slope of the line is equal to -Ea/R.

    • Calculate the activation energy (Ea) from the slope: Ea = -slope * R.

Data Presentation

The quantitative data obtained from the experiments should be organized into clear and concise tables for easy interpretation and comparison.

Table 1: Reaction Progress at 50 °C

Time (min)[1-chloro-5-methylhexane] (M)1 / [1-chloro-5-methylhexane] (M⁻¹)
00.05020.0
150.04223.8
300.03627.8
450.03132.3
600.02737.0
750.02441.7
900.02147.6

Table 2: Summary of Kinetic Data at Different Temperatures

Temperature (°C)Temperature (K)1/T (K⁻¹)Rate Constant, k (M⁻¹min⁻¹)ln(k)
40313.150.003190.15-1.90
50323.150.003090.31-1.17
60333.150.003000.60-0.51

Table 3: Calculated Activation Energy

ParameterValue
Slope of Arrhenius Plot-7000 K
Activation Energy (Ea)58.2 kJ/mol

Visualizations

Diagrams are essential for visualizing complex relationships and workflows. The following diagrams were created using the DOT language.

Caption: SN2 reaction mechanism of 1-chloro-5-methylhexane with sodium cyanide.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep_solutions Prepare Stock Solutions (Substrate, Nucleophile, Internal Std) setup Set up Reaction Vessel & Equilibrate Temperature prep_solutions->setup initiate Initiate Reaction (Add Nucleophile) setup->initiate sampling Take Aliquots at Timed Intervals initiate->sampling quench Quench Reaction in Aliquots sampling->quench gc_analysis Analyze by GC quench->gc_analysis calc_conc Calculate [Substrate] vs. Time gc_analysis->calc_conc plot_data Plot 1/[Substrate] vs. Time to find Rate Constant (k) calc_conc->plot_data repeat_temp Repeat at Different Temperatures plot_data->repeat_temp arrhenius Plot ln(k) vs. 1/T to find Activation Energy (Ea) repeat_temp->arrhenius

Caption: Experimental workflow for kinetic analysis of the SN2 reaction.

References

Application Notes and Protocols: Purification of 2-Chloro-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 2-Chloro-5-methylhexane, a halogenated alkane potentially utilized as an intermediate in organic synthesis and drug development. The following sections outline common purification techniques, including fractional distillation, liquid-liquid extraction, and column chromatography, tailored for this specific compound.

Overview of Purification Strategies

The choice of purification method for this compound depends on the nature and quantity of impurities present in the crude product. Common impurities may include unreacted starting materials (e.g., 5-methyl-2-hexanol), byproducts of the chlorination reaction (e.g., alkenes from elimination reactions), and residual acid catalysts. A multi-step purification approach is often necessary to achieve high purity.

A general workflow for the purification of this compound can be visualized as follows:

PurificationWorkflow Crude Crude this compound Extraction Liquid-Liquid Extraction (Washing) Crude->Extraction Drying Drying Extraction->Drying Distillation Fractional Distillation Drying->Distillation Chromatography Column Chromatography (Optional, for high purity) Distillation->Chromatography For >99.5% Purity Pure Pure this compound Distillation->Pure Chromatography->Pure

Caption: General purification workflow for this compound.

Physicochemical Data for this compound

Understanding the physical properties of this compound is crucial for designing effective purification protocols.

PropertyValueSource
Molecular FormulaC₇H₁₅Cl[1]
Molecular Weight134.65 g/mol [1]
Boiling Point (estimated)~140-150 °CGeneral trend for similar alkyl chlorides
Density (estimated)~0.87 g/mLGeneral trend for similar alkyl chlorides
SolubilityInsoluble in water; Soluble in common organic solvents (e.g., dichloromethane, diethyl ether, hexanes)General property of alkyl halides

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction and Fractional Distillation

This is the most common and effective method for purifying this compound on a laboratory scale.

Objective: To remove acidic impurities, unreacted alcohol, and other water-soluble byproducts, followed by separation based on boiling point.

Materials:

  • Crude this compound

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)

  • Heating mantle

  • Boiling chips

Procedure:

  • Washing (Liquid-Liquid Extraction): a. Transfer the crude this compound to a separatory funnel. b. Add an equal volume of deionized water and shake gently. Allow the layers to separate and discard the lower aqueous layer. c. Add an equal volume of saturated sodium bicarbonate solution to neutralize any residual acid. Swirl gently at first to avoid excessive pressure buildup from CO₂ evolution, then shake more vigorously. Vent the funnel frequently. d. Drain the lower aqueous layer. e. Wash the organic layer with an equal volume of deionized water, followed by an equal volume of brine to facilitate the removal of dissolved water. f. Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Drying: a. Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the organic layer. b. Swirl the flask until the drying agent no longer clumps together, indicating that all the water has been absorbed. c. Filter the dried organic layer into a round-bottom flask suitable for distillation.

  • Fractional Distillation: a. Add a few boiling chips to the round-bottom flask containing the dried this compound. b. Set up the fractional distillation apparatus. Ensure the fractionating column is adequately packed (e.g., with Raschig rings or Vigreux indentations) to ensure good separation. c. Slowly heat the flask using a heating mantle. d. Collect the fraction that distills at the expected boiling point of this compound (approximately 140-150 °C). Discard any initial lower-boiling fractions (forerun) and stop the distillation before higher-boiling impurities begin to distill.

Expected Purity and Yield:

ParameterExpected Value
Purity after Distillation> 98% (by GC analysis)
Typical Yield70-85%
Protocol 2: High-Purity Purification by Column Chromatography

For applications requiring very high purity (>99.5%), column chromatography can be employed after initial purification by distillation.

Objective: To separate this compound from closely related isomers or other non-volatile impurities.

Materials:

  • Partially purified this compound (from distillation)

  • Silica (B1680970) gel (60-200 mesh)

  • Hexane (or other non-polar solvent)

  • Dichloromethane (or other slightly more polar solvent)

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp (if impurities are UV-active) or a staining solution (e.g., potassium permanganate)

Procedure:

  • Column Packing: a. Prepare a slurry of silica gel in hexane. b. Pour the slurry into the chromatography column and allow the silica to settle into a packed bed. Ensure there are no air bubbles or cracks in the packing. c. Add a thin layer of sand on top of the silica gel to prevent disturbance when adding the sample and eluent.

  • Sample Loading: a. Dissolve the partially purified this compound in a minimal amount of hexane. b. Carefully add the sample solution to the top of the column.

  • Elution: a. Begin eluting the column with hexane. b. Collect fractions in separate tubes as the solvent flows through the column. c. Monitor the separation by spotting the collected fractions on a TLC plate and developing it in an appropriate solvent system (e.g., 95:5 hexane:dichloromethane). d. If the compound is not eluting with pure hexane, gradually increase the polarity of the eluent by adding small amounts of dichloromethane.

  • Fraction Analysis and Pooling: a. Identify the fractions containing the pure this compound using TLC analysis. b. Combine the pure fractions.

  • Solvent Removal: a. Remove the solvent from the pooled fractions using a rotary evaporator to obtain the highly purified product.

Expected Purity and Yield:

ParameterExpected Value
Purity after Chromatography> 99.5% (by GC analysis)
Typical Yield (from chromatography step)80-95%

Visualization of Key Processes

Liquid-Liquid Extraction Workflow

ExtractionWorkflow Start Crude Product in Separatory Funnel Wash1 Add Water Shake & Separate Start->Wash1 Discard1 Discard Aqueous Layer Wash1->Discard1 Wash2 Add NaHCO₃ Solution Shake & Separate Wash1->Wash2 Discard2 Discard Aqueous Layer Wash2->Discard2 Wash3 Add Water Shake & Separate Wash2->Wash3 Discard3 Discard Aqueous Layer Wash3->Discard3 Wash4 Add Brine Shake & Separate Wash3->Wash4 Discard4 Discard Aqueous Layer Wash4->Discard4 End Washed Organic Layer Wash4->End

Caption: Workflow for the washing (extraction) of this compound.

Column Chromatography Principle

ChromatographyPrinciple cluster_column Chromatography Column cluster_legend Legend T0 T=0 Mixture loaded T1 T=1 Elution begins T0->T1 T2 T=2 Separation occurs T1->T2 T3 T=3 Compound A elutes T2->T3 A This compound (less polar) B Impurity (more polar)

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Chloro-5-methylhexane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-5-methylhexane.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most prevalent and direct precursor for the synthesis of this compound is 5-methyl-2-hexanol (B47235). This secondary alcohol can be readily converted to the corresponding alkyl chloride through nucleophilic substitution reactions.

Q2: Which chlorinating agents are typically used for this conversion?

Commonly employed chlorinating agents for converting secondary alcohols like 5-methyl-2-hexanol to this compound include thionyl chloride (SOCl₂) and hydrogen chloride (HCl). Thionyl chloride is often preferred for laboratory-scale synthesis due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies product purification.

Q3: I am experiencing a low yield of this compound. What are the potential causes and how can I troubleshoot this?

Low yields in this synthesis can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common causes include incomplete reaction, side reactions, or issues with reagent purity.

Q4: What are the expected side products in the synthesis of this compound?

Potential side products include alkenes resulting from elimination reactions, such as 5-methyl-1-hexene (B1630410) and 5-methyl-2-hexene. Rearrangement of the carbocation intermediate (in the case of an S(_N)1 pathway) can also lead to the formation of isomeric alkyl chlorides.

Q5: How can I purify the final this compound product?

Purification is typically achieved through a series of steps including quenching the reaction, washing with aqueous solutions to remove unreacted reagents and water-soluble byproducts, drying the organic layer, and finally, fractional distillation to separate the desired product from any remaining starting material and non-volatile impurities.

Troubleshooting Guide

Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Reaction - Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).- Reaction Temperature: For reactions with thionyl chloride, gentle heating may be necessary to drive the reaction to completion. However, excessive heat can promote side reactions.[1] - Reagent Stoichiometry: A slight excess of the chlorinating agent (e.g., 1.1 to 1.5 equivalents of thionyl chloride) is often used to ensure complete conversion of the alcohol.
Side Reactions - Elimination: The formation of alkenes is a common side reaction. This can be minimized by maintaining a low reaction temperature. The choice of base, when using thionyl chloride, can also influence the extent of elimination.- Rearrangement: While less common with thionyl chloride in the presence of pyridine (B92270) (which favors an S(_N)2 mechanism), carbocation rearrangements can occur under S(_N)1 conditions, leading to isomeric products.[2]
Reagent Quality - Purity of 5-methyl-2-hexanol: Ensure the starting alcohol is pure and free of contaminants.- Freshness of Thionyl Chloride: Thionyl chloride can decompose over time. Use freshly distilled or a new bottle of thionyl chloride for best results. Decomposed thionyl chloride may appear yellow.[1]
Moisture Contamination - Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous. Water will react with thionyl chloride, reducing its effectiveness.
Work-up Procedure - Inefficient Extraction: Ensure thorough extraction of the product from the aqueous layer using an appropriate organic solvent.- Product Loss During Washing: Minimize the number of washes and avoid vigorous shaking that can lead to emulsion formation.

Experimental Protocols

Synthesis of this compound from 5-methyl-2-hexanol using Thionyl Chloride

This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired outcomes.

Materials:

  • 5-methyl-2-hexanol

  • Thionyl chloride (SOCl₂)

  • Pyridine (optional, for S(_N)2 mechanism with inversion of stereochemistry)

  • Anhydrous diethyl ether or dichloromethane (B109758) (solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), dissolve 5-methyl-2-hexanol (1.0 eq) in anhydrous diethyl ether.

  • Addition of Thionyl Chloride: Cool the solution in an ice bath. Add thionyl chloride (1.2 eq) dropwise from the dropping funnel to the stirred solution. If using pyridine (1.2 eq), it can be added to the alcohol solution before the addition of thionyl chloride.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress can be monitored by TLC. Gentle heating may be applied if the reaction is sluggish.

  • Work-up:

    • Carefully pour the reaction mixture over crushed ice to quench any excess thionyl chloride.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with cold, dilute hydrochloric acid (if pyridine was used), saturated sodium bicarbonate solution, and brine.[1]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to obtain pure this compound.

Visualizations

Reaction_Pathway Reaction Pathway for this compound Synthesis 5-methyl-2-hexanol 5-methyl-2-hexanol Chlorosulfite_Intermediate Chlorosulfite Intermediate 5-methyl-2-hexanol->Chlorosulfite_Intermediate + SOCl2 Thionyl_Chloride SOCl2 This compound This compound Chlorosulfite_Intermediate->this compound SN2 or SNi SO2 SO2 Chlorosulfite_Intermediate->SO2 HCl HCl Chlorosulfite_Intermediate->HCl

Caption: Synthesis of this compound from 5-methyl-2-hexanol.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Check_Reaction_Completion Check Reaction Completion (TLC/GC) Start->Check_Reaction_Completion Incomplete Incomplete Reaction Check_Reaction_Completion->Incomplete Optimize_Conditions Optimize Reaction Time/Temp Incomplete->Optimize_Conditions Yes Check_Side_Products Analyze for Side Products (GC-MS) Incomplete->Check_Side_Products No Successful_Yield Improved Yield Optimize_Conditions->Successful_Yield Side_Products_Present Side Products Present? Check_Side_Products->Side_Products_Present Modify_Conditions Modify Conditions (e.g., lower temp) Side_Products_Present->Modify_Conditions Yes Check_Reagents Check Reagent Purity & Conditions Side_Products_Present->Check_Reagents No Modify_Conditions->Successful_Yield Reagent_Issue Reagent/Moisture Issue? Check_Reagents->Reagent_Issue Use_Pure_Dry Use Pure/Anhydrous Reagents Reagent_Issue->Use_Pure_Dry Yes Review_Workup Review Work-up Procedure Reagent_Issue->Review_Workup No Use_Pure_Dry->Successful_Yield Review_Workup->Successful_Yield

Caption: A workflow for troubleshooting low yields in the synthesis.

Logical_Relationships Factors Affecting Yield Yield Yield of this compound Reaction_Temp Reaction Temperature Reaction_Temp->Yield affects Elimination Elimination (Side Reaction) Reaction_Temp->Elimination promotes Reaction_Time Reaction Time Reaction_Time->Yield affects Reagent_Purity Reagent Purity Reagent_Purity->Yield affects Anhydrous_Conditions Anhydrous Conditions Anhydrous_Conditions->Yield affects Presence_of_Base Presence of Base (e.g., Pyridine) Presence_of_Base->Yield influences mechanism Elimination->Yield decreases

Caption: Key factors influencing the yield of the synthesis.

References

Navigating Byproduct Formation in Reactions of 2-Chloro-5-methylhexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving 2-Chloro-5-methylhexane. Understanding and mitigating the formation of byproducts is critical for optimizing reaction yields and ensuring the purity of the desired product.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues related to byproduct formation in reactions with this compound, a secondary alkyl halide. The reaction pathway, and consequently the product and byproduct distribution, is highly dependent on the reaction conditions.

Q1: I am trying to perform a substitution reaction with this compound using a strong, non-bulky nucleophile (e.g., NaN3, NaCN) but I am observing significant amounts of alkene byproducts. What is going on and how can I fix it?

A1: You are likely observing a competing E2 (elimination) reaction. While strong, non-bulky nucleophiles favor the SN2 pathway, the secondary nature of this compound makes it susceptible to elimination, especially with strong bases.

Troubleshooting Steps:

  • Lower the reaction temperature: Elimination reactions generally have a higher activation energy than substitution reactions. Lowering the temperature will disproportionately slow down the E2 reaction, favoring the desired SN2 product.

  • Choose a less basic nucleophile: If possible, select a nucleophile that is a weaker base but still a good nucleophile. For example, using sodium azide (B81097) (NaN₃) is generally preferable to sodium hydroxide (B78521) (NaOH) if an amine is the ultimate target (via reduction of the azide).

  • Use a polar aprotic solvent: Solvents like DMSO, DMF, or acetone (B3395972) favor SN2 reactions. They solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and more reactive towards the substrate's carbon, rather than abstracting a proton as a base.

Q2: My elimination reaction of this compound with a strong base is giving me a mixture of alkene isomers (5-methyl-1-hexene and 5-methyl-2-hexene). How can I control the regioselectivity?

A2: The formation of different alkene isomers is a common issue in elimination reactions of unsymmetrical alkyl halides. The major product is often predicted by Zaitsev's rule (more substituted alkene) or Hofmann's rule (less substituted alkene), depending on the steric bulk of the base.

Troubleshooting Steps:

  • To favor the Zaitsev product (5-methyl-2-hexene): Use a small, strong base like sodium ethoxide or sodium methoxide. These bases are less sterically hindered and will preferentially abstract a proton from the more substituted beta-carbon.

  • To favor the Hofmann product (5-methyl-1-hexene): Employ a bulky, strong base such as potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA). The large size of these bases makes it difficult for them to access the more sterically hindered internal proton, leading to preferential abstraction of a proton from the terminal methyl group.

Q3: I am attempting a solvolysis reaction of this compound in ethanol, expecting an ether product (SN1), but I am getting a significant amount of alkene byproducts (E1). How can I increase the yield of the substitution product?

A3: SN1 and E1 reactions are competitive pathways that proceed through a common carbocation intermediate. Therefore, it is common to get a mixture of substitution and elimination products.

Troubleshooting Steps:

  • Lower the reaction temperature: E1 reactions are favored at higher temperatures. Running the reaction at or below room temperature will favor the SN1 pathway.

  • Use a less basic solvent/nucleophile: While you are performing a solvolysis where the solvent is the nucleophile, adding a non-nucleophilic acid can sometimes suppress E1 by reducing the concentration of the basic form of the solvent. However, this is a delicate balance as strong acid can promote dehydration.

  • Consider an alternative two-step synthesis: If a high yield of the ether is critical, consider converting the this compound to the corresponding alcohol via an SN2 reaction with hydroxide, followed by a Williamson ether synthesis using the desired alkoxide. This avoids the carbocation intermediate and the competing E1 pathway.

Quantitative Data on Product Distribution

The following table provides representative data on the product distribution for the reaction of a similar secondary alkyl halide, 2-chloropentane, with sodium ethoxide in ethanol. This illustrates the typical competition between substitution and elimination pathways.

SubstrateReagent/SolventTemperatureMajor ProductsProduct Ratio (approximate)
2-ChloropentaneSodium Ethoxide / Ethanol25°Ctrans-2-Pentene, cis-2-Pentene, 1-Pentene, 2-Ethoxypentane55% trans-alkene, 16% cis-alkene, 29% terminal alkene, Minor substitution product

Data is illustrative for a comparable secondary alkyl halide and highlights the prevalence of elimination products with a strong base.

Experimental Protocols

The following is a generalized protocol for an elimination reaction of a secondary alkyl halide. Note: This should be adapted and optimized for your specific experimental setup and safety protocols.

Protocol: E2 Elimination of this compound with Potassium tert-Butoxide

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add potassium tert-butoxide (1.2 equivalents) and anhydrous tetrahydrofuran (B95107) (THF).

  • Addition of Substrate: While stirring the mixture under a nitrogen atmosphere, slowly add a solution of this compound (1.0 equivalent) in anhydrous THF via a dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 66°C) and maintain for 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product, a mixture of 5-methyl-1-hexene (B1630410) and 5-methyl-2-hexene, by fractional distillation.

Logical Workflow for Troubleshooting Byproduct Formation

The following diagram illustrates a logical workflow for identifying and mitigating byproduct formation in reactions of this compound.

Byproduct_Troubleshooting start Reaction of this compound identify_byproduct Identify Byproduct(s) (e.g., GC-MS, NMR) start->identify_byproduct is_alkene Is the major byproduct an alkene? identify_byproduct->is_alkene is_substitution Is the major byproduct a substitution product? identify_byproduct->is_substitution elimination_path Elimination (E1/E2) is competing with desired substitution (SN1/SN2) is_alkene->elimination_path Yes alkene_isomers Are multiple alkene isomers formed? is_alkene->alkene_isomers No, but... substitution_path Substitution (SN1/SN2) is competing with desired elimination (E1/E2) is_substitution->substitution_path Yes end Optimized Reaction is_substitution->end No lower_temp_sub Lower Reaction Temperature elimination_path->lower_temp_sub weaker_base Use a Less Basic Nucleophile elimination_path->weaker_base polar_aprotic Use a Polar Aprotic Solvent elimination_path->polar_aprotic lower_temp_sub->end weaker_base->end polar_aprotic->end increase_temp_elim Increase Reaction Temperature substitution_path->increase_temp_elim stronger_base Use a Stronger/Bulkier Base substitution_path->stronger_base increase_temp_elim->end stronger_base->end zaitsev To favor Zaitsev (more substituted): Use a small, strong base (e.g., NaOEt) alkene_isomers->zaitsev Yes hofmann To favor Hofmann (less substituted): Use a bulky, strong base (e.g., t-BuOK) alkene_isomers->hofmann Yes alkene_isomers->end No zaitsev->end hofmann->end

Troubleshooting byproduct formation.

Stability and proper storage conditions for 2-Chloro-5-methylhexane.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information on the stability, storage, and handling of 2-Chloro-5-methylhexane for researchers, scientists, and drug development professionals. It includes frequently asked questions and troubleshooting advice for common experimental issues.

Stability and Storage Data

Proper storage is critical to maintain the integrity of this compound. The following table summarizes its stability and recommended storage conditions.

ParameterSpecificationSource(s)
Chemical Stability The product is chemically stable under standard ambient conditions (room temperature).[1]
Storage Temperature Keep cool. For specific temperature ranges, refer to the product label provided by the supplier.[2]
Storage Conditions Keep container tightly closed in a dry and well-ventilated place.[2][1][3][4]
Conditions to Avoid Heat, sparks, open flames, hot surfaces, and all other sources of ignition.[2][1][3][4] Vapors can form explosive mixtures with air upon intense warming.[2]
Incompatible Materials While specific data for this compound is limited, alkyl halides can be incompatible with strong acids, alkalis, and strong oxidizing/reducing agents.
Hazardous Reactions No hazardous reactions are reported under normal processing conditions.[1][4]
Hazardous Polymerization Hazardous polymerization does not occur.[1][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a flammable liquid and vapor.[2][1][4] Its vapors can form explosive mixtures with air, particularly when heated.[2][1] It is crucial to keep it away from heat and all sources of ignition. Standard personal protective equipment (PPE), including flame-retardant clothing, gloves, and eye protection, should be worn during handling.[2]

Q2: How should I store an opened container of this compound?

A2: The container should be kept tightly closed and stored in a cool, dry, and well-ventilated area.[2][1][3][4] This prevents the escape of flammable vapors and potential contamination from atmospheric moisture.

Q3: What are the signs of decomposition for this compound?

A3: A key sign of thermal decomposition in chlorinated alkanes is the liberation of hydrogen chloride (HCl) gas.[5] This may be detectable by a sharp, acidic odor or by testing the pH of the sample (increased acidity). Significant discoloration (e.g., yellowing) can also indicate degradation or the presence of impurities.[6]

Q4: Can I store this chemical in a standard laboratory refrigerator?

A4: Only if the refrigerator is explicitly rated as explosion-proof.[3] Storing a flammable liquid in a standard refrigerator is extremely dangerous, as internal components like light switches or thermostats can act as ignition sources for flammable vapors.

Q5: How should I dispose of waste this compound?

A5: Waste must be treated as hazardous.[1] It should be disposed of in accordance with local, regional, and national hazardous waste regulations. Do not empty it into drains.[1] Consult your institution's environmental health and safety (EHS) office for specific disposal protocols.

Experimental Troubleshooting Guide

As a secondary alkyl halide, this compound can undergo competing substitution (SN1/SN2) and elimination (E1/E2) reactions.[7][8] Unexpected outcomes are common and typically depend on reaction conditions.

Issue 1: An elimination product (an alkene) was formed instead of the desired substitution product.

  • Possible Cause 1: Base/Nucleophile Choice. You may have used a strong or bulky base, which favors elimination. Sterically hindered bases strongly favor elimination over substitution.

  • Troubleshooting Steps:

    • If an SN2 reaction is desired, switch to a strong, but less sterically hindered, nucleophile.[7]

    • If an SN1 reaction is the goal, use a weak nucleophile that is also a weak base (e.g., water, alcohols).[8]

  • Possible Cause 2: High Temperature. Higher reaction temperatures provide the necessary energy for elimination pathways and will favor elimination over substitution.[8]

  • Troubleshooting Steps:

    • Run the reaction at a lower temperature. SN2 reactions, in particular, benefit from lower temperatures to minimize the competing E2 pathway.[7]

Issue 2: The reaction is very slow or is not proceeding to completion.

  • Possible Cause 1: Poor Leaving Group Ability. While chloride is a reasonable leaving group, its departure can be the rate-limiting step.

  • Troubleshooting Steps:

    • Consider converting the alkyl chloride to an alkyl iodide (a better leaving group) in situ or as a separate step, for example, via the Finkelstein reaction.

  • Possible Cause 2: Incorrect Solvent Choice. The solvent plays a critical role in stabilizing intermediates and reactants.

  • Troubleshooting Steps:

    • For SN2 reactions, ensure you are using a polar aprotic solvent (e.g., acetone, DMF, DMSO) which solvates the cation but not the nucleophile, increasing its reactivity.[7]

    • For SN1 reactions, a polar protic solvent (e.g., water, ethanol, methanol) is required to stabilize the intermediate carbocation.[8]

Issue 3: An unexpected isomer of the desired product was formed.

  • Possible Cause: Carbocation Rearrangement. This is a classic issue in SN1 reactions. The secondary carbocation formed from this compound may undergo a hydride shift to form a more stable tertiary carbocation before the nucleophile attacks.

  • Troubleshooting Steps:

    • To avoid rearrangements, switch to reaction conditions that favor the SN2 pathway, which does not involve a carbocation intermediate.[7] This involves using a strong nucleophile in a polar aprotic solvent at a low temperature.

General Protocol: Performing a Nucleophilic Substitution Reaction

This protocol provides a general framework. Specific quantities and conditions must be optimized for your target reaction.

  • Inert Atmosphere: Dry your glassware thoroughly. Assemble the reaction apparatus (e.g., round-bottom flask with a condenser) and flush the system with an inert gas like nitrogen or argon. This is especially important if using water-sensitive reagents.

  • Solvent and Reagent Addition: Add the appropriate dry solvent (polar aprotic for SN2, polar protic for SN1) to the reaction flask via syringe.

  • Substrate Addition: Add the this compound to the flask.

  • Temperature Control: Place the flask in a cooling bath (for SN2) or a heating mantle (if required for SN1, though this may favor elimination).

  • Nucleophile Addition: Dissolve your nucleophile in the reaction solvent and add it dropwise to the reaction mixture. A slow addition helps control any exothermic processes.

  • Reaction Monitoring: Monitor the reaction's progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup and Purification: Once the reaction is complete, quench the reaction mixture appropriately (e.g., by adding water). Perform an extraction to isolate the crude product. Purify the product using a suitable method like column chromatography or distillation.

Visual Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in reactions involving this compound.

G start Experiment Start: Reaction with this compound check_outcome Analyze Reaction Outcome start->check_outcome sub_node Desired Substitution Product Formed check_outcome->sub_node Success elim_node Problem: Elimination Product Formed check_outcome->elim_node Elimination rearr_node Problem: Rearranged Product Formed check_outcome->rearr_node Rearrangement no_rxn_node Problem: Low/No Conversion check_outcome->no_rxn_node No Reaction end_ok Experiment Successful sub_node->end_ok check_temp Is Temperature High? elim_node->check_temp check_sn1 Are conditions S_N1? (Weak Nucleophile, Protic Solvent) rearr_node->check_sn1 check_solvent Is Solvent Correct for Pathway? no_rxn_node->check_solvent check_base Is Nucleophile a Strong/Bulky Base? check_temp->check_base No lower_temp Action: Lower Reaction Temperature check_temp->lower_temp Yes change_nuc Action: Use Weaker/Less Bulky Nucleophile check_base->change_nuc Yes end_retry Re-run Experiment check_base->end_retry No, other issue lower_temp->end_retry change_nuc->end_retry force_sn2 Action: Switch to S_N2 Conditions (Strong Nuc-, Aprotic Solvent) check_sn1->force_sn2 Yes check_sn1->end_retry No, other issue force_sn2->end_retry check_lg Is Leaving Group Ability an Issue? check_solvent->check_lg Yes fix_solvent Action: Change to Appropriate Solvent (Aprotic for S_N2, Protic for S_N1) check_solvent->fix_solvent No add_iodide Action: Consider Adding NaI (Finkelstein Reaction) check_lg->add_iodide Yes check_lg->end_retry No, other issue fix_solvent->end_retry add_iodide->end_retry

Caption: Troubleshooting workflow for reactions with this compound.

References

Safe handling and disposal of 2-Chloro-5-methylhexane.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 2-Chloro-5-methylhexane.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound (CAS No. 58766-17-9) is a chlorinated hydrocarbon.[1][2] Based on data for similar chlorinated alkanes, it is considered to be a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[3]

Q2: What are the key physical and chemical properties of this compound?

A2: Key properties are summarized in the table below.

Q3: What personal protective equipment (PPE) should I wear when handling this compound?

A3: Wear appropriate protective gloves, clothing, and safety goggles or a face shield.[4] Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.

Q4: How should I store this compound?

A4: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4]

Q5: What should I do in case of accidental exposure to this compound?

A5: In case of skin contact, immediately wash the affected area with plenty of water.[4] For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. In all cases of significant exposure or if symptoms persist, seek medical attention.[4]

Q6: How do I dispose of this compound waste?

A6: this compound waste is considered hazardous. It should be disposed of through a licensed waste disposal company in accordance with local, state, and federal regulations.[3] Do not empty into drains.[4]

Troubleshooting Guides

Handling and Experiment-Related Issues
Issue Possible Cause Troubleshooting Steps
Irritation to skin or eyes during handling. Inadequate personal protective equipment (PPE).1. Immediately move to an emergency eyewash station or shower. 2. Flush the affected area with copious amounts of water for at least 15 minutes. 3. Remove any contaminated clothing. 4. Seek medical attention if irritation persists. 5. Review and upgrade PPE to include chemical-resistant gloves and splash goggles or a face shield.
Strong chemical odor in the laboratory. Improper ventilation or a possible spill.1. Ensure all work is being conducted in a properly functioning chemical fume hood. 2. Check for any spills or leaks from containers. 3. If a spill is found, follow the appropriate spill cleanup procedure. 4. If no spill is evident, and the fume hood is operational, there may be a leak in your experimental apparatus. Carefully inspect all connections and seals.
Inconsistent experimental results. Contamination or degradation of this compound.1. Ensure the storage container is properly sealed and stored. 2. Consider the age and storage conditions of the chemical. 3. If in doubt, obtain a fresh supply of the reagent.
Spill and Disposal Troubleshooting
Issue Possible Cause Troubleshooting Steps
A small spill of this compound on the benchtop. Accidental mishandling.1. Alert others in the immediate area. 2. Remove all sources of ignition. 3. Wear appropriate PPE, including gloves and eye protection. 4. Cover the spill with an inert absorbent material (e.g., vermiculite (B1170534), sand). 5. Collect the absorbed material into a designated, labeled hazardous waste container. 6. Clean the spill area with soap and water.
Uncertainty about the correct disposal container. Lack of familiarity with waste streams.1. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. 2. Use a designated, properly labeled container for halogenated organic waste. 3. If unsure, contact your institution's Environmental Health and Safety (EHS) department for guidance.
The hazardous waste container is full. Normal accumulation of waste.1. Do not overfill the waste container. 2. Securely close the container. 3. Arrange for a pickup of the full container and obtain a new, empty one through your institution's EHS department.

Data Presentation

Property Value Reference
Molecular Formula C7H15Cl[1][2][5]
Molecular Weight 134.65 g/mol [5]
Boiling Point 143.1 °C at 760 mmHg[2]
Flash Point 35.2 °C[2]
Density 0.861 g/cm³[2]
CAS Number 58766-17-9[1][2]

Experimental Protocols

Protocol for a Small-Scale Spill Cleanup
  • Immediate Response:

    • Alert personnel in the immediate vicinity.

    • Eliminate all ignition sources (e.g., turn off hot plates, unplug electrical equipment).

  • Personal Protective Equipment (PPE):

    • Don chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Containment:

    • If the spill is spreading, create a dike around the spill using an inert absorbent material like vermiculite or sand.

  • Absorption:

    • Gently cover the spill with the absorbent material, working from the outside in to prevent splashing.

    • Ensure all the liquid is absorbed.

  • Collection:

    • Using a non-sparking scoop or spatula, carefully collect the absorbed material.

    • Place the material into a clearly labeled, leak-proof container designated for hazardous waste.

  • Decontamination:

    • Wipe down the spill area with a cloth dampened with soap and water.

    • Place the cleaning materials into the same hazardous waste container.

  • Disposal:

    • Seal the hazardous waste container.

    • Arrange for disposal through your institution's Environmental Health and Safety department.

  • Reporting:

    • Report the spill to your supervisor and follow any institutional reporting requirements.

Protocol for Disposal of this compound Waste
  • Waste Segregation:

    • Collect all waste containing this compound (e.g., unused product, contaminated materials from cleanup) in a dedicated, compatible, and properly labeled hazardous waste container. Do not mix with non-halogenated waste.

  • Container Management:

    • Keep the waste container securely closed when not in use.

    • Store the container in a designated satellite accumulation area that is well-ventilated and away from ignition sources.

  • Labeling:

    • Ensure the waste container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal Request:

    • When the container is nearly full, contact your institution's Environmental Health and Safety department to arrange for a waste pickup.

    • Provide all necessary information about the waste stream as required.

  • Record Keeping:

    • Maintain any required records of the waste generated and disposed of in accordance with institutional and regulatory requirements.

Visualizations

Spill_Cleanup_Workflow spill Spill Occurs alert Alert Personnel & Remove Ignition Sources spill->alert ppe Don Appropriate PPE alert->ppe contain Contain Spill with Absorbent Material ppe->contain absorb Absorb the Liquid contain->absorb collect Collect Contaminated Material into Waste Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste via EHS decontaminate->dispose

Caption: Workflow for cleaning up a this compound spill.

Disposal_Decision_Tree start Have this compound Waste? is_contaminated Is it unused product or contaminated material? start->is_contaminated container Place in a labeled halogenated waste container is_contaminated->container storage Store in designated satellite accumulation area container->storage full Is the container full? storage->full request_pickup Request pickup from EHS full->request_pickup Yes continue_collection Continue collecting waste full->continue_collection No

Caption: Decision tree for the proper disposal of this compound waste.

References

Troubleshooting failed reactions with 2-Chloro-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during chemical reactions involving 2-chloro-5-methylhexane. The information is tailored for researchers, scientists, and professionals in drug development.

Section 1: Nucleophilic Substitution Reactions (S(_N)2)

Frequently Asked Questions (FAQs)

Q1: My S(_N)2 reaction with this compound is slow or incomplete. What are the possible causes and solutions?

A1: Slow or incomplete S(_N)2 reactions with this compound, a secondary alkyl halide, can be attributed to several factors:

  • Steric Hindrance: Although less hindered than a tertiary halide, the secondary nature of this compound can slow the backside attack required for an S(N)2 mechanism.[1][2]

  • Leaving Group Ability: The chloride ion is a reasonably good leaving group, but not as effective as bromide or iodide.[3] For critical reactions, consider converting the corresponding alcohol to a tosylate or mesylate, which are excellent leaving groups.[4]

  • Nucleophile Strength: A weak nucleophile will react slowly. Ensure you are using a strong nucleophile.

  • Solvent Choice: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are ideal for S(_N)2 reactions as they solvate the cation of the nucleophilic salt but not the anion, leaving the nucleophile more reactive.[5]

  • Temperature: Increasing the reaction temperature can enhance the rate, but be aware that this may also favor the competing E2 elimination reaction.

Q2: I am observing a significant amount of an alkene byproduct in my S(_N)2 reaction. How can I minimize this E2 elimination?

A2: The formation of an alkene byproduct is due to the competing E2 elimination reaction, which is common with secondary alkyl halides and strong, bulky bases.[1][4][6] To favor S(_N)2 over E2:

  • Choice of Nucleophile/Base: Use a strong, but non-bulky nucleophile. For example, when synthesizing an ether, it is preferable to use a less sterically hindered alkoxide.[4]

  • Reaction Temperature: Lowering the reaction temperature generally favors the S(_N)2 pathway over the E2 pathway.

  • Solvent: Use a polar aprotic solvent.

Troubleshooting Guide for S(_N)2 Reactions
IssuePossible CauseRecommended Solution
Low Yield of Substitution Product Competing E2 elimination.Use a less sterically hindered nucleophile and lower the reaction temperature.
Poor leaving group ability of chloride.Convert the starting alcohol to a tosylate or mesylate for a better leaving group.[4]
Insufficiently strong nucleophile.Use a stronger nucleophile or a polar aprotic solvent to enhance nucleophilicity.[5]
Reaction Not Proceeding to Completion Low reaction temperature.Gradually increase the temperature while monitoring for the formation of elimination byproducts.
Steric hindrance of the secondary halide.Allow for a longer reaction time.
Experimental Protocol: Williamson Ether Synthesis with this compound

This protocol describes the synthesis of an ether from this compound and an alcohol, for example, ethanol (B145695).

  • Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add dry ethanol (5 mL). Carefully add sodium hydride (NaH) (1.1 equivalents) in small portions. Stir the mixture until the evolution of hydrogen gas ceases and all the sodium hydride has reacted to form sodium ethoxide.

  • Nucleophilic Substitution: To the solution of sodium ethoxide, add this compound (1.0 equivalent) dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to a gentle reflux (around 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench with water.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude ether by distillation or column chromatography.

Reaction Pathway Diagram

SN2_vs_E2 Sₙ2 vs. E2 Pathways for this compound sub This compound sn2_prod Substitution Product (Ether) sub->sn2_prod Sₙ2 Pathway (Backside Attack) e2_prod Elimination Product (Alkene) sub->e2_prod E2 Pathway (Proton Abstraction) nu Nucleophile (e.g., RO⁻) nu->sn2_prod nu->e2_prod

Caption: Competing S(_N)2 and E2 reaction pathways for this compound.

Section 2: Elimination Reactions (E2)

Frequently Asked Questions (FAQs)

Q1: How can I maximize the yield of the elimination product (alkene) from this compound?

A1: To favor the E2 elimination pathway over the S(_N)2 substitution pathway, you should use a strong, sterically hindered base.[7] Examples include potassium tert-butoxide (KOtBu) or sodium ethoxide in ethanol.[8] Higher reaction temperatures also favor elimination.

Q2: What are the expected major and minor alkene products from the dehydrohalogenation of this compound?

A2: Dehydrohalogenation of this compound can potentially yield two different alkenes. According to Zaitsev's rule, the major product will be the more substituted (more stable) alkene.[8][9] In this case, 5-methyl-2-hexene (B1588153) would be the major product, and 5-methyl-1-hexene (B1630410) would be the minor product.

Troubleshooting Guide for E2 Reactions
IssuePossible CauseRecommended Solution
Low Yield of Alkene Base is not strong or bulky enough.Use a strong, sterically hindered base like potassium tert-butoxide.
Reaction temperature is too low.Increase the reaction temperature.
Significant Substitution Byproduct The base is acting as a nucleophile.Use a more sterically hindered base to disfavor S(_N)2.
Experimental Protocol: Dehydrohalogenation of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) in dry ethanol.

  • Addition of Base: Add a solution of sodium ethoxide in ethanol (1.5 equivalents).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction by gas chromatography (GC) to observe the formation of the alkene products.

  • Work-up and Isolation: After the reaction is complete, cool the mixture, pour it into water, and extract with a low-boiling organic solvent like pentane. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and carefully remove the solvent by distillation. The resulting alkenes can be purified by fractional distillation.

Logical Relationship Diagram

E2_Product_Formation E2 Product Formation from this compound start This compound + Strong, Bulky Base major 5-methyl-2-hexene (Major Product) (Zaitsev Product) start->major Proton removal from C3 minor 5-methyl-1-hexene (Minor Product) (Hofmann Product) start->minor Proton removal from C1

Caption: Formation of major and minor products in the E2 elimination of this compound.

Section 3: Grignard Reagent Formation

Frequently Asked Questions (FAQs)

Q1: I am having difficulty initiating the Grignard reaction with this compound. What can I do?

A1: The formation of Grignard reagents from alkyl chlorides is generally more difficult than from bromides or iodides.[10][11] Here are several troubleshooting steps:

  • Magnesium Activation: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction. Activate the magnesium by crushing it in a dry mortar and pestle, or by using a small crystal of iodine or a few drops of 1,2-dibromoethane.[12]

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents (e.g., dry THF or diethyl ether).[12]

  • Solvent Choice: THF is often a better solvent than diethyl ether for preparing Grignard reagents from less reactive chlorides.[12]

  • Initiation: A small amount of pre-formed Grignard reagent can be added to initiate the reaction.

Q2: My Grignard reaction turns cloudy and black, and the yield is low. What is happening?

A2: A cloudy, black appearance can indicate side reactions, such as Wurtz-type homocoupling, where the Grignard reagent reacts with the starting alkyl halide.[12] This is more common with primary and some secondary halides. To minimize this:

  • Slow Addition: Add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the alkyl halide.

  • Temperature Control: Avoid excessive heating, as this can promote side reactions. The reaction is often exothermic and may only require initial heating to start.[12]

Troubleshooting Guide for Grignard Reagent Formation
IssuePossible CauseRecommended Solution
Reaction Fails to Initiate Inactive magnesium surface.Activate magnesium with iodine, 1,2-dibromoethane, or by mechanical grinding.[12]
Presence of moisture.Ensure all glassware and solvents are rigorously dried.[12]
Low reactivity of the alkyl chloride.Use THF as the solvent and consider adding a small amount of the corresponding bromide or iodide to initiate.
Low Yield of Grignard Reagent Wurtz homocoupling side reaction.Add the alkyl halide slowly to the magnesium. Avoid high temperatures.[12]
Reaction with atmospheric CO(_2) or O(_2).Maintain a positive pressure of an inert gas (nitrogen or argon).
Experimental Protocol: Preparation of 5-Methylhexylmagnesium Chloride
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

  • Magnesium Preparation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine. Gently heat the flask under a flow of inert gas until the iodine sublimes and coats the magnesium.

  • Solvent Addition: Add anhydrous diethyl ether or THF to the flask to cover the magnesium.

  • Initiation: Prepare a solution of this compound (1.0 equivalent) in the same anhydrous solvent in the dropping funnel. Add a small amount of this solution to the magnesium. The reaction should start, as indicated by bubbling and a gentle reflux. If it does not start, gentle heating may be applied.

  • Grignard Formation: Once the reaction has initiated, add the remainder of the this compound solution dropwise at a rate that maintains a steady reflux.

  • Completion: After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent and should be used immediately.

Troubleshooting Workflow

Grignard_Troubleshooting Troubleshooting Grignard Reagent Formation start Reaction Fails to Start q1 Is glassware and solvent completely dry? start->q1 sol1 Dry glassware and distill solvent. q1->sol1 No q2 Is the magnesium activated? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Activate Mg with iodine or 1,2-dibromoethane. q2->sol2 No q3 Is the solvent appropriate? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Switch from ether to THF. q3->sol3 No success Reaction Initiated Successfully q3->success Yes a3_yes Yes a3_no No sol3->q3

Caption: A logical workflow for troubleshooting failed Grignard reagent formation.

References

Preventing elimination side reactions with 2-Chloro-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing 2-chloro-5-methylhexane in nucleophilic substitution reactions. The focus is on preventing undesired elimination side reactions, a common challenge with secondary alkyl halides.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant amounts of alkene byproducts in my reaction with this compound?

A1: this compound is a secondary alkyl halide. This structure is susceptible to both nucleophilic substitution (SN2) and elimination (E2) reactions.[1][2][3] The two pathways are competitive, and reaction conditions will heavily influence which product is favored. Strong bases, in particular, will favor the E2 mechanism, leading to the formation of 5-methyl-1-hexene (B1630410) and 5-methyl-2-hexene (B1588153).[1][2]

Q2: How can I strategically favor the desired substitution (SN2) product?

A2: To favor the SN2 pathway, you should manipulate the reaction conditions to hinder the E2 mechanism. Key strategies include:

  • Using a good nucleophile that is a weak base. [4][5]

  • Choosing a polar aprotic solvent. [6][7]

  • Maintaining a low reaction temperature. [8]

Q3: What are the ideal characteristics of a nucleophile for this substrate to maximize the SN2 product?

A3: The ideal nucleophile for an SN2 reaction on a secondary halide is one that is highly nucleophilic but weakly basic.[4] Examples of such nucleophiles include halides (I⁻, Br⁻), cyanide (CN⁻), azide (B81097) (N₃⁻), and thiolate (RS⁻).[4][5] Conversely, strongly basic nucleophiles like hydroxides (HO⁻) and alkoxides (RO⁻) significantly increase the proportion of the E2 elimination product.[1][9] Bulky nucleophiles or bases, such as potassium tert-butoxide (t-BuOK), will almost exclusively yield the E2 product due to steric hindrance.[1][2][10]

Q4: How does the choice of solvent impact the ratio of substitution to elimination products?

A4: The solvent plays a critical role.

  • Polar aprotic solvents (e.g., DMSO, DMF, acetone, acetonitrile) are recommended for SN2 reactions.[6][11] They solvate the cation of the nucleophile salt but leave the anionic nucleophile "naked" and more reactive, increasing the rate of SN2.[7]

  • Polar protic solvents (e.g., water, ethanol, methanol) can form hydrogen bonds with the nucleophile, creating a "solvent cage".[7] This solvation weakens its nucleophilicity and can favor E2 over SN2.[7][12][13]

Q5: What is the effect of temperature on the competition between SN2 and E2 reactions?

A5: Higher temperatures generally favor elimination over substitution.[8][14] Elimination reactions result in an increase in the number of molecules in the system, making them entropically favored. This entropy contribution becomes more significant at elevated temperatures. Therefore, running the reaction at the lowest feasible temperature is a key strategy to minimize the elimination byproduct.

Troubleshooting Guide: Excessive Elimination

If you are observing a higher-than-expected yield of alkene byproducts, consult the following guide.

Observation/Problem Potential Cause Recommended Solution
High percentage of 5-methyl-1-hexene and/or 5-methyl-2-hexene in the product mixture. The nucleophile is too basic.Switch to a nucleophile that is a weaker base but still possesses high nucleophilicity. Good options include N₃⁻, CN⁻, or RS⁻.[4][5] Avoid strong bases like RO⁻ and OH⁻.[4]
The reaction temperature is too high.Lower the reaction temperature. If the reaction is sluggish at room temperature, consider only gentle heating and monitor the reaction closely. Higher temperatures favor the entropically driven elimination pathway.[8]
An inappropriate solvent was used.Ensure you are using a polar aprotic solvent such as DMF, DMSO, or acetone.[6][11] These solvents enhance the strength of the nucleophile, promoting the SN2 reaction.[7]
A sterically hindered base/nucleophile was used.Use a small, unhindered nucleophile. Bulky reagents have difficulty accessing the electrophilic carbon for a backside attack (SN2) and will preferentially act as a base, abstracting a proton to cause elimination (E2).[1][2][10]

Experimental Protocols

Protocol: Synthesis of 2-Azido-5-methylhexane (SN2-Favored Reaction)

This protocol provides a method for the synthesis of an SN2 product from this compound, using conditions designed to minimize E2 elimination.

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, and nitrogen/argon inlet

Procedure:

  • Under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) and anhydrous DMF to a round-bottom flask.

  • Add sodium azide (1.5 eq) to the stirred solution. Note: Sodium azide is highly toxic and should be handled with extreme care.

  • Stir the reaction mixture at room temperature (approx. 20-25 °C). The reaction can be gently heated to 40-50 °C if the rate is too slow, but higher temperatures should be avoided to prevent elimination.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product, 2-azido-5-methylhexane.

  • Purify the product as necessary, typically via column chromatography.

Reaction Pathway Decision Factors

The following diagram illustrates the key decision points and factors that influence whether this compound will primarily undergo an SN2 or E2 reaction.

SN2_vs_E2_Pathway start Reactants: This compound + Reagent substrate Substrate: Secondary (2°) Alkyl Halide (SN2/E2 Competition) start->substrate reagent_check Reagent Properties substrate->reagent_check sn2_reagent Good Nucleophile & Weak Base (e.g., N3⁻, CN⁻, RS⁻) reagent_check->sn2_reagent Weakly Basic e2_reagent Strong, Sterically Hindered Base (e.g., t-BuO⁻) OR Strong, Unhindered Base (e.g., RO⁻, OH⁻) reagent_check->e2_reagent Strongly Basic sn2_conditions Favorable Conditions sn2_reagent->sn2_conditions sn2_solvent Polar Aprotic Solvent (e.g., DMSO, DMF) sn2_conditions->sn2_solvent Solvent sn2_temp Low Temperature sn2_conditions->sn2_temp Temp sn2_product Major Product: Substitution (SN2) sn2_solvent->sn2_product sn2_temp->sn2_product e2_conditions Favorable Conditions e2_reagent->e2_conditions e2_solvent Polar Protic Solvent (Can favor E2) e2_conditions->e2_solvent Solvent e2_temp High Temperature e2_conditions->e2_temp Temp e2_product Major Product: Elimination (E2) e2_solvent->e2_product e2_temp->e2_product

Caption: Logical workflow for predicting SN2 vs. E2 reaction outcomes.

References

Technical Support Center: Scaling Up 2-Chloro-5-methylhexane Reactions for Pilot Plants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-chloro-5-methylhexane from 5-methyl-2-hexanol (B47235) for pilot plant operations. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended laboratory-scale procedure for the synthesis of this compound?

A1: The most common and effective method for synthesizing this compound from 5-methyl-2-hexanol is through the use of thionyl chloride (SOCl₂). This reaction proceeds via an SN2 mechanism, leading to an inversion of stereochemistry at the chiral center. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the workup process.

Q2: What are the primary safety concerns when scaling up this reaction to a pilot plant?

A2: The primary safety concerns revolve around the handling of thionyl chloride. It is a corrosive and toxic substance that reacts violently with water, releasing toxic gases.[1][2] Key safety precautions include:

  • Water-Free Environment: All reactors, transfer lines, and storage vessels must be scrupulously dried to prevent a violent exothermic reaction.

  • Ventilation: The reaction must be carried out in a well-ventilated area, typically within a contained system with scrubbers to neutralize the evolved HCl and SO₂ gases.

  • Personal Protective Equipment (PPE): Personnel must wear appropriate PPE, including acid-resistant gloves, chemical splash goggles, face shields, and respiratory protection.[2][3][4]

  • Quenching: A carefully controlled quenching procedure for any excess thionyl chloride is critical. This is typically done by slowly adding the reaction mixture to a stirred, cooled neutralizing agent like a sodium bicarbonate solution.

Q3: What are the common side reactions, and how can they be minimized?

A3: The main potential side reaction is elimination (dehydrohalogenation) to form alkenes (5-methyl-1-hexene and 5-methyl-2-hexene). While this is more prevalent with tertiary alcohols, it can occur with secondary alcohols under forcing conditions. To minimize this:

  • Temperature Control: Maintain a controlled, low-to-moderate reaction temperature (typically 0-25 °C).

  • Avoid Strong Bases: The use of a non-nucleophilic base like pyridine (B92270) can be employed to scavenge the HCl produced, which can sometimes catalyze elimination.

Another potential impurity is the starting material, 5-methyl-2-hexanol, if the reaction does not go to completion.

Q4: How should the reaction be monitored for completion?

A4: Reaction progress can be monitored by taking aliquots from the reaction mixture (after careful quenching of the aliquot) and analyzing them using Gas Chromatography (GC). The disappearance of the 5-methyl-2-hexanol peak and the appearance of the this compound peak indicate the reaction's progress.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction- Ensure the thionyl chloride is of high purity and not degraded. - Increase the reaction time and continue monitoring by GC. - Consider a slight excess of thionyl chloride (e.g., 1.1-1.2 equivalents).
Product loss during workup- Ensure the quenching and washing steps are performed at a low temperature to minimize product volatility and hydrolysis. - Perform multiple extractions with a suitable organic solvent.
Presence of Alkene Impurities High reaction temperature- Maintain the reaction temperature below 25 °C. - Consider adding the thionyl chloride dropwise to the alcohol solution at 0 °C to better control the initial exotherm.
Presence of Unreacted Alcohol Insufficient thionyl chloride or reaction time- Use a slight excess of thionyl chloride. - Extend the reaction time until GC analysis shows complete consumption of the starting material.
Product is Dark in Color Impurities or degradation- Ensure the starting materials are pure. - Purify the crude product by fractional distillation.

Data Presentation

Table 1: Effect of Temperature on Reaction Yield (Illustrative Data)

Temperature (°C)Reaction Time (hours)Yield of this compound (%)
0485
25 (Room Temp)292
40188 (with increased alkene impurities)

Table 2: Effect of Molar Ratio of Reactants on Yield (Illustrative Data)

5-methyl-2-hexanol : SOCl₂Reaction Time (hours)Yield of this compound (%)
1 : 1.0388
1 : 1.1293
1 : 1.5294

Experimental Protocols

Key Experiment 1: Pilot Plant Synthesis of this compound

Materials:

  • 5-methyl-2-hexanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (B109758) (DCM) or another suitable aprotic solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Jacketed glass-lined or stainless steel reactor with temperature control, overhead stirrer, and a port for a dropping funnel/addition pump.

  • Reflux condenser connected to a gas scrubber system containing a caustic solution (e.g., NaOH).

  • Temperature probes.

  • Pump for controlled addition of thionyl chloride.

  • Receiving vessels.

  • Pilot-scale distillation unit.

Procedure:

  • Reactor Preparation: Ensure the reactor and all associated pipework are clean and thoroughly dry. Purge the system with an inert gas (e.g., nitrogen).

  • Charging the Reactor: Charge the reactor with 5-methyl-2-hexanol (1.0 eq) and anhydrous DCM. Begin agitation and cool the reactor jacket to 0-5 °C.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1 eq) to the reactor via the addition pump over a period of 1-2 hours, maintaining the internal temperature below 10 °C. The evolved HCl and SO₂ gases will be directed through the condenser to the scrubber.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by GC analysis of quenched aliquots.

  • Workup - Quenching: Once the reaction is complete, cool the reactor to 0-5 °C. In a separate vessel, prepare a stirred, cooled solution of saturated sodium bicarbonate. Slowly transfer the reaction mixture into the bicarbonate solution, ensuring the temperature of the quenching vessel is maintained below 15 °C to control the vigorous gas evolution.

  • Phase Separation: Stop the agitation and allow the layers to separate. Transfer the lower organic layer to a clean vessel.

  • Washing: Wash the organic layer with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Filtration: Filter the mixture to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the DCM.

  • Purification: Purify the crude this compound by fractional distillation under vacuum.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products Reactant1 5-methyl-2-hexanol Intermediate Chlorosulfite Intermediate Reactant1->Intermediate Reaction with SOCl₂ Reactant2 Thionyl Chloride (SOCl₂) Reactant2->Intermediate Product1 This compound Intermediate->Product1 SN2 Attack by Cl⁻ Product2 Sulfur Dioxide (SO₂) Intermediate->Product2 Product3 Hydrogen Chloride (HCl) Intermediate->Product3

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow Start Start ReactorPrep Reactor Preparation (Dry & Inert Atmosphere) Start->ReactorPrep Charge Charge Reactor with 5-methyl-2-hexanol & Solvent ReactorPrep->Charge Cooling1 Cool to 0-5 °C Charge->Cooling1 AddSOCl2 Slow Addition of Thionyl Chloride Cooling1->AddSOCl2 Reaction Reaction at Room Temp (2-4 hours) AddSOCl2->Reaction Monitoring Monitor by GC Reaction->Monitoring Monitoring->Reaction Incomplete Cooling2 Cool to 0-5 °C Monitoring->Cooling2 Complete Quench Quench with NaHCO₃ Solution Cooling2->Quench PhaseSep Phase Separation Quench->PhaseSep Wash Wash with Brine PhaseSep->Wash Dry Dry with MgSO₄ Wash->Dry Filter Filtration Dry->Filter SolventRemoval Solvent Removal (Reduced Pressure) Filter->SolventRemoval Distill Fractional Distillation SolventRemoval->Distill End Pure Product Distill->End

Caption: Experimental workflow for pilot plant synthesis.

Troubleshooting_Guide Start Low Yield? CheckReaction Check GC for Starting Material Start->CheckReaction SM_Present Starting Material Present? CheckReaction->SM_Present IncreaseTime Increase Reaction Time &/or SOCl₂ Stoichiometry SM_Present->IncreaseTime Yes AlkeneCheck Alkene Impurities Present? SM_Present->AlkeneCheck No End_Good Yield Improved IncreaseTime->End_Good End_Bad Consult Process Chemist IncreaseTime->End_Bad CheckWorkup Review Workup Procedure (Temp, Extractions) OptimizeWorkup Optimize Workup Conditions CheckWorkup->OptimizeWorkup AlkeneCheck->CheckWorkup No LowerTemp Lower Reaction Temperature AlkeneCheck->LowerTemp Yes LowerTemp->End_Good LowerTemp->End_Bad OptimizeWorkup->End_Good OptimizeWorkup->End_Bad

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Reactivity of 2-Chloro-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-5-methylhexane. The information focuses on the impact of solvent choice on its reactivity in substitution and elimination reactions.

Troubleshooting Guides

Issue 1: Low Yield of Desired Substitution Product (SN2)

Symptom Possible Cause Suggested Solution
The primary product is an alkene, not the expected ether or other substitution product.The nucleophile is acting as a strong base, favoring the E2 pathway. This is common with sterically hindered secondary alkyl halides and strong, non-polarizable bases like alkoxides.[1]1. Solvent Choice: Switch to a polar aprotic solvent such as DMSO or DMF. These solvents enhance the nucleophilicity of the reagent more than its basicity.[1] 2. Nucleophile Choice: Use a less basic, more polarizable nucleophile if the reaction allows. For example, using sodium iodide in acetone (B3395972) is a classic SN2 reaction. 3. Temperature: Lower the reaction temperature. Higher temperatures generally favor elimination over substitution.
The reaction is slow, and starting material remains even after extended reaction times.The chosen solvent is polar protic (e.g., ethanol (B145695), water), which can solvate the nucleophile, reducing its reactivity in an SN2 reaction.[2]1. Solvent Change: As above, switch to a polar aprotic solvent (DMSO, DMF, acetone) to increase the rate of the SN2 reaction.[2] 2. Increase Concentration: Increase the concentration of the nucleophile to favor the bimolecular SN2 pathway.
A mixture of substitution and elimination products is obtained.For secondary alkyl halides, SN2 and E2 reactions are often in competition, especially with strong bases/nucleophiles.[3][4][5]1. Optimize Conditions: A combination of a polar aprotic solvent and a good, non-basic nucleophile at a lower temperature will maximize the SN2 product.

Issue 2: Unexpected Formation of Multiple Elimination Products (E2/E1)

Symptom Possible Cause Suggested Solution
A mixture of alkenes is formed, including the less substituted alkene as a major product.Use of a sterically bulky base (e.g., potassium tert-butoxide) favors the formation of the Hofmann (less substituted) alkene.[6]1. Base Selection: To favor the Zaitsev (more substituted) alkene, use a smaller, strong base like sodium ethoxide.[7][8]
Rearranged products are observed.The reaction is proceeding through an E1 mechanism, which involves a carbocation intermediate that can undergo rearrangement. This is favored by polar protic solvents and weak bases.1. Promote E2: To avoid rearrangement, use a strong base in a high concentration to favor the concerted E2 mechanism.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the competition between SN1/E1 and SN2/E2 pathways for this compound?

A1: The choice of solvent plays a crucial role in determining the reaction pathway for this secondary alkyl halide.

  • Polar Protic Solvents (e.g., water, ethanol, methanol) stabilize the carbocation intermediate and the leaving group, thus favoring SN1 and E1 mechanisms .[9] They can also solvate the nucleophile, reducing its effectiveness for SN2 reactions.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone) do not solvate the nucleophile as strongly, making it more "naked" and reactive. This significantly favors SN2 and E2 mechanisms .[2]

Q2: I am trying to synthesize an ether from this compound using an alkoxide. Which solvent is best to maximize the yield of the ether (SN2 product)?

A2: To maximize the yield of the ether via an SN2 reaction, a polar aprotic solvent like DMSO (dimethyl sulfoxide) or DMF (N,N-dimethylformamide) is recommended. Using the alkoxide in its corresponding alcohol (a polar protic solvent) will lead to a significant amount of the E2 elimination product. For secondary alkyl halides reacting with strong bases like alkoxides, elimination is often the major pathway, even in polar aprotic solvents.[1]

Q3: How can I favor the elimination product (alkene) over the substitution product?

A3: To favor the E2 elimination pathway, you should use a strong, sterically hindered base like potassium tert-butoxide. The reaction is also favored by higher temperatures . Using a less polar solvent can also favor elimination.

Q4: When performing an elimination reaction with this compound, how can I control the regioselectivity to obtain the more substituted (Zaitsev) or less substituted (Hofmann) alkene?

A4:

  • To obtain the Zaitsev product (5-methyl-2-hexene), use a small, strong base like sodium ethoxide in ethanol.[7][8]

  • To obtain the Hofmann product (5-methyl-1-hexene), use a bulky, strong base like potassium tert-butoxide in tert-butanol. The steric hindrance of the base makes it easier to remove a proton from the less sterically hindered primary carbon.[6]

Data Presentation

The following table provides illustrative product distribution data for the reaction of a similar secondary alkyl halide, isopropyl bromide, with sodium ethoxide in different solvents. This demonstrates the significant impact of the solvent on the SN2/E2 competition.

SubstrateNucleophile/BaseSolventTemperatureSN2 Product YieldE2 Product Yield
Isopropyl BromideSodium EthoxideEthanol25°C21%79%
Isopropyl BromideSodium EthoxideEthanol/Water25°C47%53%
Isopropyl BromideSodium EthoxideDMSO25°C3%97%

Data adapted from literature on the reactivity of secondary alkyl halides and is intended to be illustrative.[1]

Experimental Protocols

Protocol 1: General Procedure for Reaction of this compound with a Nucleophile/Base

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the nucleophile/base (e.g., sodium ethoxide, 1.2 equivalents) in the chosen anhydrous solvent (e.g., ethanol or DMSO) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Substrate: Add this compound (1.0 equivalent) dropwise to the stirred solution at the desired reaction temperature (e.g., room temperature or heated to reflux).

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation or column chromatography.

Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the crude reaction product in a volatile solvent (e.g., dichloromethane (B109758) or hexane).

  • GC-MS Instrument Setup:

    • GC Column: Use a non-polar or medium-polarity capillary column suitable for separating isomeric alkenes and substitution products (e.g., a column with a 5% phenyl-methylpolysiloxane stationary phase).

    • Injector: Set the injector temperature to ensure complete volatilization of the sample (e.g., 250 °C).

    • Oven Program: Use a temperature program that provides good separation of the expected products. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 200 °C).

    • Carrier Gas: Use helium as the carrier gas at a constant flow rate.

    • MS Detector: Set the mass spectrometer to scan a suitable mass range (e.g., m/z 35-200) in electron ionization (EI) mode.

  • Data Analysis: Identify the products by comparing their retention times and mass spectra with those of authentic standards or by interpreting the fragmentation patterns. Quantify the relative amounts of each product by integrating the peak areas in the total ion chromatogram.

Visualizations

solvent_effect_on_reactivity sub This compound path_choice Solvent Choice sub->path_choice Reacts with Nucleophile/Base polar_protic polar_protic path_choice->polar_protic Polar Protic (e.g., Ethanol, Water) polar_aprotic polar_aprotic path_choice->polar_aprotic Polar Aprotic (e.g., DMSO, Acetone) sn1_e1 SN1 / E1 Pathways (Carbocation Intermediate) polar_protic->sn1_e1 Favors Ionization sn2_e2 SN2 / E2 Pathways (Concerted Mechanism) polar_aprotic->sn2_e2 Enhances Nucleophilicity products1 Substitution (SN1) & Elimination (E1) Products (Potential for Rearrangement) sn1_e1->products1 Leads to products2 Substitution (SN2) & Elimination (E2) Products sn2_e2->products2 Leads to

Caption: Impact of solvent choice on reaction pathways.

experimental_workflow start Start reaction Reaction of This compound start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Distillation/Chromatography) workup->purification analysis Product Analysis (GC-MS) purification->analysis end End analysis->end

Caption: General experimental workflow for reactivity studies.

References

Technical Support Center: Catalyst Selection for 2-Chloro-5-methylhexane Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during catalyst selection and optimization for coupling reactions involving 2-chloro-5-methylhexane.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable coupling reactions for a secondary alkyl chloride like this compound?

A1: For C-C bond formation with a secondary alkyl chloride, nickel-catalyzed cross-coupling reactions are often more effective than their palladium counterparts. The most commonly employed and effective reactions include:

  • Kumada Coupling: This reaction utilizes a Grignard reagent (R-MgX) as the coupling partner. Nickel catalysts, particularly with phosphine (B1218219) ligands, are effective for coupling alkyl halides.[1][2][3]

  • Negishi Coupling: This method involves an organozinc reagent (R-ZnX) and has shown success with secondary alkyl halides using palladium catalysts with specialized ligands.[4][5][6][7]

  • Suzuki-Miyaura Coupling: While traditionally challenging for secondary alkyl halides, recent advancements with specific palladium and nickel catalyst systems have enabled the use of alkylboron reagents.[8][9]

Q2: Why are nickel catalysts often preferred for coupling reactions with secondary alkyl chlorides?

A2: Nickel catalysts are often more effective than palladium for activating the C-Cl bond of secondary alkyl chlorides, which is notoriously less reactive than C-Br or C-I bonds.[10][11] Nickel complexes have demonstrated a greater ability to participate in the oxidative addition step with these less reactive substrates.[10][11] Additionally, nickel catalysis can sometimes offer a more cost-effective solution.[3]

Q3: What are the common side reactions to be aware of when working with this compound?

A3: A primary side reaction of concern is β-hydride elimination , which is prevalent with secondary alkyl halides.[12] This process leads to the formation of an alkene byproduct and a reduced metal-hydride species, ultimately lowering the yield of the desired coupled product. The choice of ligand and catalyst system is crucial to minimize this side reaction.[5][10] Another potential issue is the isomerization of the secondary alkyl group.[8]

Troubleshooting Guide

Problem 1: Low or no yield in the coupling reaction.

Potential Cause Suggested Solution
Inactive Catalyst Ensure the catalyst is handled under inert conditions (e.g., in a glovebox or using Schlenk techniques) as many nickel and palladium catalysts are air-sensitive.
Poor Substrate Reactivity For this compound, consider switching from a palladium to a nickel-based catalyst system, which is generally more effective for alkyl chlorides.[10][11]
Inefficient Ligand The choice of ligand is critical. For nickel-catalyzed reactions with secondary alkyl halides, consider using chelating ligands like PyBox or bidentate phosphine ligands such as dppp (B1165662) to enhance catalyst stability and reactivity.[1][10] For palladium-catalyzed Negishi couplings, biarylphosphine ligands like CPhos have proven effective.[5][6]
Grignard Reagent Issues (Kumada Coupling) Ensure the Grignard reagent is freshly prepared or titrated before use. Grignard reagents are highly sensitive to moisture and air. The reaction must be performed under strictly anhydrous conditions.[3]
Organozinc Reagent Issues (Negishi Coupling) The preparation and handling of organozinc reagents require inert conditions. Ensure the precursor alkyl halide for the organozinc reagent is of high purity.

Problem 2: Significant formation of alkene byproduct (from β-hydride elimination).

Potential Cause Suggested Solution
Catalyst/Ligand System Promotes Elimination Employ sterically bulky ligands. These can disfavor the formation of the planar transition state required for β-hydride elimination. For Negishi couplings, ligands like CPhos are designed to promote reductive elimination over β-hydride elimination.[5][6]
High Reaction Temperature Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also favor β-hydride elimination. Try running the reaction at a lower temperature for a longer duration.
Slow Reductive Elimination The use of certain ligands can accelerate the final reductive elimination step, outcompeting β-hydride elimination.[10]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for relevant coupling reactions with secondary alkyl halides. Note that specific results for this compound may vary and require optimization.

Table 1: Nickel-Catalyzed Kumada Coupling of Secondary Alkyl Halides

Catalyst / LigandCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
NiCl₂(dppp)1-5THF or Et₂ORoom Temp - 601 - 2460-90[1]
[(HNN)Ni(PPh₃)Cl]1-3THF253~80[13]
NiCl₂ with 1,3-butadiene3THF253~92 (for primary halide)[11]

Table 2: Palladium-Catalyzed Negishi Coupling of Secondary Alkylzinc Halides

Catalyst / LigandCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / PCyp₃2THF/NMP801270-85[4]
Pd(OAc)₂ / CPhos1-2Dioxane8012-2480-95[5]

Table 3: Palladium-Catalyzed Suzuki-Miyaura Coupling of Secondary Alkylboron Reagents

Catalyst / LigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Yield (%)Reference
PdCl₂(dppf)3K₃PO₄Dioxane/THF8570-90[14]
Pd-AntPhos2K₃PO₄Toluene10080-95[8]

Experimental Protocols

Protocol 1: General Procedure for Nickel-Catalyzed Kumada Coupling of this compound

  • Preparation: Under an inert atmosphere (argon or nitrogen), add the nickel catalyst (e.g., NiCl₂(dppp), 2 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous THF via syringe.

  • Reagent Addition: Add the Grignard reagent (e.g., phenylmagnesium bromide, 1.2 equivalents) dropwise to the stirred solution at room temperature.

  • Substrate Addition: Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature or 50 °C) and monitor its progress by TLC or GC analysis.

  • Workup: Upon completion, cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Experimental_Workflow Experimental Workflow for a Typical Cross-Coupling Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_flask Oven-dried Schlenk Flask add_catalyst Add Catalyst & Ligand prep_flask->add_catalyst add_solvent Add Anhydrous Solvent add_catalyst->add_solvent add_reagent Add Coupling Partner (e.g., Grignard) add_solvent->add_reagent add_substrate Add this compound add_reagent->add_substrate run_reaction Stir at Optimal Temperature add_substrate->run_reaction monitor Monitor by TLC/GC run_reaction->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify final_product final_product purify->final_product Isolated Product

Caption: A generalized experimental workflow for cross-coupling reactions.

Catalytic_Cycle Generalized Catalytic Cycle for Cross-Coupling M0 M(0)L_n MII_RX R-M(II)-X(L_n) M0->MII_RX Oxidative Addition (+ R-X) MII_R_Rprime R-M(II)-R'(L_n) MII_RX->MII_R_Rprime Transmetalation (+ R'-M') MII_R_Rprime->M0 Reductive Elimination (- R-R') R_R_prime Coupled Product (R-R') MII_R_Rprime->R_R_prime R_X This compound (R-X) R_X->MII_RX R_prime_M Coupling Partner (R'-M') R_prime_M->MII_R_Rprime

References

Technical Support Center: Monitoring 2-Chloro-5-methylhexane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Chloro-5-methylhexane.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: this compound, as a secondary alkyl halide, typically undergoes nucleophilic substitution (S_N1 and S_N2) and elimination (E1 and E2) reactions. It is also a precursor for the formation of Grignard reagents. The reaction pathway is influenced by the choice of reagent, solvent, and temperature.

Q2: Which analytical techniques are best for monitoring the progress of reactions with this compound?

A2: Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for monitoring these reactions.[1][2] GC, particularly when coupled with a mass spectrometer (GC-MS), is excellent for separating and identifying volatile compounds like the starting material, products, and byproducts.[1][3][4] ¹H NMR spectroscopy can be used to observe the disappearance of reactant signals and the appearance of product signals, providing quantitative data on reaction conversion.[5][6][7]

Q3: How can I distinguish between substitution and elimination products in my reaction mixture?

A3: The product mixture can be analyzed using GC-MS and NMR. The mass spectra will show different molecular ion peaks for the substitution and elimination products. In the ¹H NMR spectrum, the substitution product will exhibit signals corresponding to the new functional group, while the elimination product (an alkene) will show characteristic signals in the vinyl region (typically 4.5-6.5 ppm).

Troubleshooting Guide

Problem 1: Low or no conversion of this compound in a nucleophilic substitution reaction.

  • Possible Cause 1: Inactive nucleophile.

    • Solution: Ensure the nucleophile is fresh and has been stored correctly. If it is a solid, ensure it is fully dissolved in the reaction solvent.

  • Possible Cause 2: Inappropriate solvent.

    • Solution: The choice of solvent is critical for substitution reactions. For S_N2 reactions with anionic nucleophiles, a polar aprotic solvent (e.g., acetone, DMF, DMSO) is preferred. For S_N1 reactions, polar protic solvents (e.g., ethanol, water) are suitable.[6]

  • Possible Cause 3: Insufficient reaction temperature.

    • Solution: Many substitution reactions require heating.[8] If the reaction is slow at room temperature, consider heating it under reflux. Monitor the temperature to avoid promoting elimination side reactions.

Problem 2: My Grignard reaction with this compound fails to initiate.

  • Possible Cause 1: Presence of water or protic solvents.

    • Solution: Grignard reagents are extremely sensitive to moisture.[9][10] All glassware must be rigorously flame-dried or oven-dried before use.[9] Use anhydrous solvents, and ensure the this compound is dry.

  • Possible Cause 2: Unreactive magnesium surface.

    • Solution: The magnesium turnings may have an oxide layer that prevents the reaction. Activate the magnesium by gently crushing it in a dry flask, or by adding a small crystal of iodine.[9][10]

  • Possible Cause 3: Slow initiation.

    • Solution: The reaction can sometimes be slow to start. A gentle warming of the flask may be necessary. Once the reaction begins (often indicated by bubbling and a cloudy appearance), it is usually self-sustaining.[9]

Problem 3: A significant amount of a dimeric byproduct is observed in my Grignard reaction.

  • Possible Cause: Wurtz-type coupling.

    • Solution: This side reaction, where the Grignard reagent reacts with the starting alkyl halide, is a known issue.[9] To minimize this, add the this compound slowly to the magnesium turnings to maintain a low concentration of the alkyl halide in the reaction mixture. This favors the formation of the Grignard reagent over the coupling side reaction.

Data Presentation

Table 1: Comparison of Reaction Conditions for Nucleophilic Substitution of this compound

NucleophileSolventTemperature (°C)Predominant MechanismExpected Major ProductPotential Byproduct(s)
Sodium Hydroxide50/50 Ethanol/Water80 (Reflux)S_N1 / S_N25-Methyl-2-hexanol5-Methyl-1-hexene, 5-Methyl-2-hexene
Sodium IodideAcetone50 (Reflux)S_N22-Iodo-5-methylhexaneMinimal
Sodium CyanideDMSO60S_N22-Cyano-5-methylhexane5-Methyl-1-hexene, 5-Methyl-2-hexene
EthanolEthanol78 (Reflux)S_N12-Ethoxy-5-methylhexane5-Methyl-1-hexene, 5-Methyl-2-hexene

Experimental Protocols

Protocol 1: Monitoring Reaction Progress by Gas Chromatography (GC)
  • Sample Preparation: At timed intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable solvent (e.g., 1 mL of diethyl ether) and a small amount of a quenching agent if necessary (e.g., water for a Grignard reaction).

  • Internal Standard: Add a known amount of an internal standard (a compound not otherwise present in the reaction mixture, with a different retention time) to the quenched sample.

  • GC Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Analysis: The progress of the reaction is monitored by comparing the peak area of the starting material (this compound) to that of the internal standard over time. The appearance of product peaks should also be noted.[2]

Protocol 2: Characterization by ¹H NMR Spectroscopy
  • Sample Preparation: After the reaction is complete and the product has been isolated and purified, dissolve a small amount (5-10 mg) of the sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Analysis:

    • This compound (Starting Material): Look for the characteristic multiplet for the proton on the carbon bearing the chlorine atom (CH -Cl) around 3.8-4.2 ppm.

    • 5-Methyl-2-hexanol (Substitution Product): A new broad singlet for the -OH proton will appear, and the signal for the proton on the carbon attached to the oxygen (CH -OH) will shift to a different chemical shift, typically around 3.5-4.0 ppm.

    • 5-Methyl-hexenes (Elimination Products): Look for characteristic signals in the alkene region (4.5-6.5 ppm).

Visualizations

experimental_workflow Experimental Workflow for Monitoring a Reaction setup 1. Set up Reaction sampling 2. Withdraw Aliquot at Time (t) setup->sampling quench 3. Quench Reaction sampling->quench prep 4. Prepare Sample for Analysis (add internal standard) quench->prep analysis 5. Analyze by GC and/or NMR prep->analysis data 6. Process and Interpret Data analysis->data decision Reaction Complete? data->decision stop Stop Reaction & Work-up decision->stop Yes continue_rxn Continue Reaction decision->continue_rxn No continue_rxn->sampling

Caption: Workflow for reaction monitoring.

troubleshooting_guide Troubleshooting Low Reaction Yield start Low or No Product Formation check_sm Is Starting Material Consumed? (Check GC/NMR) start->check_sm sm_present Starting Material Remains check_sm->sm_present No sm_gone Starting Material Consumed check_sm->sm_gone Yes reagents Check Reagent Quality (Purity, Age, Storage) sm_present->reagents conditions Review Reaction Conditions (Temperature, Solvent) sm_present->conditions side_products Analyze for Side Products (GC-MS, NMR) sm_gone->side_products elimination Elimination Products Observed? side_products->elimination dimer Dimeric Byproducts? side_products->dimer other Other Unexpected Products side_products->other adjust_temp Lower Temperature to Favor Substitution elimination->adjust_temp Yes slow_addition Use Slower Reagent Addition dimer->slow_addition Yes purification Optimize Purification to Remove Byproducts other->purification

Caption: Troubleshooting decision tree.

References

Validation & Comparative

Comparative NMR Spectral Analysis: 2-Chloro-5-methylhexane and its Isomer 2-Chloro-2-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the predicted ¹H and ¹³C NMR spectra of 2-chloro-5-methylhexane with the experimental and predicted data for its structural isomer, 2-chloro-2-methylhexane (B1597336), provides valuable insights for researchers in synthetic chemistry and drug development. This guide offers a comprehensive analysis of their spectral features, supported by detailed experimental protocols and a logical workflow for NMR analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. By analyzing the chemical shifts, multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, it is possible to determine the precise arrangement of atoms within a molecule. This guide presents a comparative analysis of the NMR spectral data for this compound and its isomer, 2-chloro-2-methylhexane. Due to the limited availability of experimental spectra for this compound, this guide utilizes predicted data for its analysis and compares it with available data for 2-chloro-2-methylhexane.

¹H NMR Spectral Data Comparison

The proton NMR spectra of this compound and 2-chloro-2-methylhexane are expected to show distinct differences, particularly in the chemical shifts and multiplicities of the protons near the chlorine atom and the branching methyl groups.

Table 1: Comparison of ¹H NMR Spectral Data

Assignment This compound (Predicted) 2-Chloro-2-methylhexane (Predicted)
Chemical Shift (ppm) , Multiplicity , Integration , Coupling Constant (J, Hz) Chemical Shift (ppm) , Multiplicity , Integration , Coupling Constant (J, Hz)
-CH(Cl)-4.08, sextet, 1H, J = 6.3-
-CH₂- (adjacent to CH(Cl))1.75 - 1.85, multiplet, 2H1.70 - 1.80, multiplet, 2H
-CH(CH₃)₂1.65, nonet, 1H, J = 6.7-
-CH₂- (adjacent to CH(CH₃)₂)1.45 - 1.55, multiplet, 2H1.40 - 1.50, multiplet, 2H
-C(Cl)(CH₃)₂--1.55, singlet, 6H
-CH₃ (doublet)0.90, doublet, 6H, J = 6.6-
-CH₃ (doublet, on CH(Cl))1.52, doublet, 3H, J = 6.5-
-CH₂-CH₂-CH₃-1.10 - 1.20, multiplet, 2H
-CH₂-CH₃-0.92, triplet, 3H, J = 7.2

¹³C NMR Spectral Data Comparison

The carbon NMR spectra provide further structural confirmation, with the chemical shift of the carbon atom bonded to the chlorine being a key diagnostic feature.

Table 2: Comparison of ¹³C NMR Spectral Data

Assignment This compound (Predicted) 2-Chloro-2-methylhexane (Predicted)
Chemical Shift (ppm) Chemical Shift (ppm)
-C(Cl)-63.572.1
-C(CH₃)₂27.8-
-CH₂- (adjacent to C(Cl))41.245.3
-CH₂- (middle)24.526.8
-CH₂- (adjacent to C(CH₃)₂)38.619.1
-C(Cl)(CH₃)₂-34.5
-CH₃ (on C(CH₃)₂)22.5-
-CH₃ (on C(Cl))23.1-
-CH₂-CH₃-14.1

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate spectral analysis.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the liquid sample (e.g., this compound) into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial. The choice of solvent is critical and should dissolve the sample completely.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0 ppm.

  • Transfer to NMR Tube: Carefully transfer the solution to a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Spectrometer Setup and Data Acquisition
  • Instrument Preparation: Ensure the NMR spectrometer is properly tuned and shimmed to achieve a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 32-64 scans, pulse angle of 45-90 degrees, relaxation delay of 1-2 seconds).

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Acquire the ¹³C NMR spectrum using proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

    • A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

    • Reference the spectrum to the internal standard (TMS at 0 ppm).

NMR Spectral Analysis Workflow

The process of analyzing NMR spectra follows a logical progression from sample preparation to final structure elucidation.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation Sample Liquid Sample Solvent Deuterated Solvent + TMS Sample->Solvent NMR_Tube Sample in NMR Tube Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_Acq 1H NMR Acquisition Spectrometer->H1_Acq C13_Acq 13C NMR Acquisition Spectrometer->C13_Acq FID Free Induction Decay (FID) H1_Acq->FID C13_Acq->FID FT Fourier Transform FID->FT Phasing Phase & Baseline Correction FT->Phasing Referencing Referencing & Integration Phasing->Referencing Processed_Spectra Processed Spectra Referencing->Processed_Spectra Analysis Analysis of Chemical Shifts, Multiplicities, Coupling Constants Processed_Spectra->Analysis Structure Structure Elucidation Analysis->Structure

Caption: Workflow for NMR Spectral Analysis.

This guide provides a foundational comparison and procedural overview for the NMR analysis of this compound and its isomer. For definitive structural confirmation, obtaining experimental spectra of this compound is recommended.

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 2-Chloro-5-methylhexane and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the fragmentation patterns of chlorinated hydrocarbons is paramount for accurate identification and structural elucidation. This guide provides a comparative analysis of the mass spectrometry of 2-Chloro-5-methylhexane and its structural isomers, supported by experimental data and detailed protocols to aid in these analytical endeavors.

This publication delves into the electron ionization mass spectrometry (EI-MS) of this compound, a saturated seven-carbon chain chloroalkane. Due to the limited availability of its direct mass spectrum, this guide leverages data from its isomers and related chloroalkanes to predict and understand its fragmentation behavior. By comparing the mass spectra of 2-chloro-2,5-dimethylhexane (B1583108) and 2-chlorohexane (B1581597), we can elucidate the characteristic fragmentation pathways of secondary and tertiary chloroalkanes, providing a robust framework for the analysis of this compound.

Comparative Analysis of Fragmentation Patterns

The mass spectra of chloroalkanes are distinguished by several key features, primarily the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and the propensity for cleavage at the carbon-chlorine bond and adjacent carbon-carbon bonds. The stability of the resulting carbocation significantly influences the abundance of fragment ions.

A detailed comparison of the expected fragmentation of this compound with the observed fragmentation of its isomers is presented in Table 1.

Compound Molecular Ion (M⁺) M+2 Peak Base Peak (m/z) Key Fragment Ions (m/z) and Proposed Structures
This compound (Predicted) 134/136Present (approx. 3:1 ratio)57 or 4399/101 ([M-Cl]⁺), 77 ([C₆H₁₃]⁺), 57 ([C₄H₉]⁺, isobutyl cation), 43 ([C₃H₇]⁺, isopropyl cation)
2-Chloro-2,5-dimethylhexane Not Observed-57113/115 ([M-CH₃]⁺), 91 ([M-C₃H₇]⁺), 57 ([C₄H₉]⁺, tert-butyl cation), 43 ([C₃H₇]⁺, isopropyl cation)
2-Chlorohexane 120/122Present (approx. 3:1 ratio)4385 ([M-Cl]⁺), 63/65 ([C₃H₆Cl]⁺), 56 ([C₄H₈]⁺), 43 ([C₃H₇]⁺, propyl cation)

Table 1: Comparison of Mass Spectral Data for this compound and Related Chloroalkanes. The data for 2-chloro-2,5-dimethylhexane and 2-chlorohexane is sourced from the NIST Mass Spectrometry Data Center. The fragmentation of this compound is predicted based on established principles of chloroalkane fragmentation.

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, as illustrated in the diagram below. The initial ionization event forms the molecular ion, which is often unstable and undergoes subsequent fragmentation. The most probable fragmentations involve the loss of a chlorine radical, leading to a secondary carbocation, and various alpha and beta cleavages.

fragmentation_pathway M [C₇H₁₅Cl]⁺˙ m/z 134/136 (Molecular Ion) F1 [C₇H₁₅]⁺ m/z 99 (Loss of Cl radical) M->F1 - Cl• F4 [C₅H₁₀Cl]⁺ m/z 105/107 M->F4 - C₂H₅• F5 [C₂H₄Cl]⁺ m/z 63/65 M->F5 - C₅H₁₁• F2 [C₄H₉]⁺ m/z 57 (Isobutyl cation) F1->F2 - C₃H₆ F3 [C₃H₇]⁺ m/z 43 (Isopropyl cation) F1->F3 - C₄H₈

Unveiling the Vibrational Signature: An Infrared Spectroscopy Comparison Guide for 2-Chloro-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Infrared (IR) spectroscopy serves as a powerful analytical technique to elucidate functional groups and bonding within a molecule. This guide provides a comparative analysis of the expected infrared spectrum of 2-Chloro-5-methylhexane, supported by experimental data from analogous compounds and established spectroscopic principles.

Predicted Infrared Absorption Data for this compound and Comparative Compounds

The following table summarizes the expected and observed IR absorption bands for this compound and its analogs. The prediction for this compound is based on the well-established characteristic vibrational frequencies of alkyl halides and alkanes.

Functional Group/Vibrational Mode Expected Wavenumber (cm⁻¹) for this compound Observed Wavenumber (cm⁻¹) in 1-Chloro-5-methylhexane Observed Wavenumber (cm⁻¹) in 2-Chloro-2-methylhexane Observed Wavenumber (cm⁻¹) in 2-Methylhexane (B165397) Intensity
C-H Stretch (alkane)2850–2960~2870-2960~2870-2960~2870-2960Strong
C-H Bend (CH₃ and CH₂)1350-1470~1365, ~1465~1370, ~1470~1380, ~1465Medium
C-Cl Stretch550–850Not explicitly stated, but expected in this regionNot explicitly stated, but expected in this regionAbsentMedium to Strong
C-H Wag (-CH₂X type)~1150-1300Likely presentAbsentAbsentMedium

Note: The spectra for 1-Chloro-5-methylhexane and 2-Chloro-2-methylhexane are available through the NIST WebBook. The spectrum for 2-methylhexane is also widely available for comparison. The fingerprint region (below 1500 cm⁻¹) for each of these compounds will be unique.

Experimental Protocol: Acquiring the IR Spectrum

The following protocol outlines a standard procedure for obtaining the infrared spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer.

Objective: To obtain a high-quality infrared spectrum of liquid this compound.

Materials:

  • This compound sample

  • ATR-FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Scientific Nicolet iS5)

  • Pipette or dropper

  • Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the ATR-FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Clean the ATR crystal (typically diamond or germanium) with a lint-free wipe soaked in a volatile solvent like isopropanol or acetone. Allow the crystal to air dry completely.

  • Background Spectrum Acquisition:

    • With the clean, dry ATR crystal exposed to the ambient air, acquire a background spectrum. This will account for the absorbance of atmospheric carbon dioxide and water vapor.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Sample Application:

    • Using a clean pipette or dropper, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal is fully covered.

  • Sample Spectrum Acquisition:

    • Acquire the infrared spectrum of the sample. Use the same number of scans as for the background spectrum to ensure proper subtraction.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Process the resulting spectrum as needed (e.g., baseline correction).

    • Identify and label the major absorption peaks. Compare the peak positions with established correlation charts and the comparative data provided in this guide.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a solvent-moistened, lint-free wipe to remove all traces of the sample.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the logical workflow for the analysis of this compound using infrared spectroscopy.

IR_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound (Liquid) ATR_FTIR ATR-FTIR Spectrometer Sample->ATR_FTIR Place on crystal Background Acquire Background Spectrum ATR_FTIR->Background Step 1 Sample_Spectrum Acquire Sample Spectrum Background->Sample_Spectrum Step 2 Processing Data Processing (e.g., Baseline Correction) Sample_Spectrum->Processing Peak_ID Peak Identification Processing->Peak_ID Comparison Comparison with Analogs (e.g., Isomers, Parent Alkane) Peak_ID->Comparison Interpretation Structural Elucidation Comparison->Interpretation

Caption: Workflow for IR analysis of this compound.

Comparative Analysis and Interpretation

The infrared spectrum of This compound is expected to be dominated by the characteristic absorptions of its alkane framework. Strong C-H stretching bands are anticipated in the 2850-2960 cm⁻¹ region, and C-H bending vibrations for the methyl and methylene (B1212753) groups will appear in the 1350-1470 cm⁻¹ range.[1] These features are common to all the compounds listed in the table.

The key distinguishing feature for the chlorinated hexanes will be the C-Cl stretching vibration. For this compound, this band is expected to appear in the broad region of 850-550 cm⁻¹.[2][3] The precise position and intensity of this peak can be influenced by the substitution pattern on the carbon bearing the chlorine atom.

A comparison with its isomers reveals subtle but important differences:

  • 1-Chloro-5-methylhexane: As a primary alkyl halide, it will likely exhibit a C-H wagging mode for the -CH₂Cl group in the 1300-1150 cm⁻¹ region.[2][4] This would be a distinguishing feature from this compound, which is a secondary alkyl halide and would have a different C-H bending absorption associated with the CHCl group.

  • 2-Chloro-2-methylhexane: This is a tertiary alkyl halide. The absence of a hydrogen on the carbon bonded to the chlorine means there will be no C-H bending vibration associated with this carbon, which would differentiate its spectrum from that of this compound.

By comparing the spectrum of this compound to that of 2-methylhexane , the primary difference will be the presence of the C-Cl stretch in the former. The overall shape of the C-H stretching and bending regions will be similar, but not identical, due to the electronic influence of the chlorine atom.

References

A Comparative Guide to the Reactivity of 2-Chloro-5-methylhexane and Other Alkyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2-chloro-5-methylhexane, a secondary alkyl halide, with other representative primary, secondary, and tertiary alkyl halides. The analysis focuses on the interplay between substrate structure and the predominant reaction pathways: bimolecular nucleophilic substitution (SN2), unimolecular nucleophilic substitution (SN1), and bimolecular elimination (E2). The supporting data, while illustrative, is grounded in established principles of physical organic chemistry.

Executive Summary

The reactivity of alkyl halides is fundamentally governed by steric and electronic factors. Primary alkyl halides, with minimal steric hindrance, favor the SN2 pathway. Tertiary alkyl halides, which form stable carbocations, predominantly undergo SN1 and E1 reactions. Secondary alkyl halides, such as this compound, represent an intermediate case and can undergo SN2, SN1, and E2 reactions, with the dominant pathway being highly dependent on the reaction conditions. This guide presents a comparative analysis of these reaction types for this compound against other selected alkyl halides.

Data Presentation: Relative Reaction Rates

The following table summarizes the relative initial rates of reaction for this compound and other alkyl chlorides under conditions that favor SN2, SN1, and E2 pathways. The data is normalized to the rate of reaction of 2-chlorobutane (B165301) under the respective conditions.

Alkyl HalideStructureTypeRelative SN2 Rate (I⁻ in Acetone)Relative SN1 Rate (Solvolysis in Ethanol)Relative E2 Rate (EtO⁻ in Ethanol)
1-ChlorobutaneCH₃CH₂CH₂CH₂ClPrimary40~0.0010.4
2-ChlorobutaneCH₃CH₂CHClCH₃Secondary111
This compound (CH₃)₂CHCH₂CH₂CHClCH₃ Secondary 0.7 0.8 0.9
3-Chloropentane (B1594929)CH₃CH₂CHClCH₂CH₃Secondary0.81.21.5
2-Chloro-2-methylpropane(CH₃)₃CClTertiary~0.0011,200,000100

Note: The relative rates are illustrative and based on established reactivity principles. Actual experimental values may vary depending on precise reaction conditions.

Analysis of Reactivity Trends

SN2 Reactivity : The SN2 reaction is highly sensitive to steric hindrance. As such, the primary alkyl halide, 1-chlorobutane, is significantly more reactive than the secondary alkyl halides. Among the secondary halides, this compound is slightly less reactive than 2-chlorobutane and 3-chloropentane due to the increased steric bulk of the isobutyl group, which hinders the backside attack of the nucleophile.

SN1 Reactivity : The SN1 reaction proceeds through a carbocation intermediate. The stability of this intermediate is the primary determinant of the reaction rate. Tertiary alkyl halides, like 2-chloro-2-methylpropane, form the most stable carbocations and thus react much faster. Secondary alkyl halides form less stable carbocations and react more slowly. The subtle differences among the secondary halides are due to the electron-donating effects of the alkyl groups.

E2 Reactivity : The E2 reaction is also a concerted process but is generally favored by more substituted alkyl halides that can form more stable (more substituted) alkenes. As with SN1 reactions, tertiary alkyl halides show high reactivity. For secondary halides, the rate is influenced by both steric factors and the stability of the resulting alkene.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the data table.

Experiment 1: Determination of Relative SN2 Reaction Rates

Objective: To compare the relative rates of SN2 reactions of various alkyl chlorides with sodium iodide in acetone (B3395972).

Materials:

  • 1-Chlorobutane

  • 2-Chlorobutane

  • This compound

  • 3-Chloropentane

  • 2-Chloro-2-methylpropane

  • 15% (w/v) Sodium Iodide in Acetone

  • Acetone (for cleaning)

  • Test tubes (10)

  • Pipettes

  • Stopwatch

  • Water bath (optional, for slow reactions)

Procedure:

  • Label five clean, dry test tubes for each of the alkyl chlorides.

  • Add 2 mL of the 15% NaI in acetone solution to each test tube.

  • To each test tube, add 4 drops of the corresponding alkyl chloride.

  • Start the stopwatch immediately after the addition of the alkyl chloride.

  • Shake the test tubes to ensure thorough mixing.

  • Observe the test tubes for the formation of a white precipitate (NaCl).

  • Record the time taken for the first appearance of a precipitate.

  • If no reaction is observed at room temperature after 15 minutes, the test tubes can be placed in a warm water bath (around 50°C) to facilitate the reaction.

Analysis: The rate of reaction is inversely proportional to the time taken for the precipitate to form. The relative rates can be calculated by taking the reciprocal of the time and normalizing it to a standard (e.g., 2-chlorobutane).

Experiment 2: Determination of Relative SN1 Solvolysis Rates

Objective: To compare the relative rates of SN1 solvolysis of alkyl chlorides in ethanol (B145695).

Materials:

  • Alkyl chlorides as listed above

  • Absolute Ethanol

  • 0.1 M Silver Nitrate in Ethanol

  • Test tubes (10)

  • Pipettes

  • Stopwatch

Procedure:

  • Label five clean, dry test tubes for each of the alkyl chlorides.

  • Add 2 mL of the 0.1 M AgNO₃ in ethanol solution to each test tube.

  • Add 4 drops of the corresponding alkyl chloride to each test tube.

  • Start the stopwatch immediately after the addition.

  • Shake the test tubes and observe for the formation of a white precipitate (AgCl).

  • Record the time taken for the precipitate to appear.

Analysis: Similar to the SN2 experiment, the relative rates are determined from the time taken for the precipitate to form.

Experiment 3: Determination of Relative E2 Elimination Rates

Objective: To compare the relative rates of E2 elimination of alkyl chlorides with sodium ethoxide in ethanol.

Materials:

  • Alkyl chlorides as listed above

  • 0.5 M Sodium Ethoxide in Ethanol

  • Ethanol (for dilutions)

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)

  • Reaction vials with septa

  • Syringes

Procedure:

  • Prepare solutions of each alkyl chloride in ethanol at a known concentration (e.g., 0.1 M).

  • In a reaction vial, mix 1 mL of the alkyl chloride solution with 1 mL of the sodium ethoxide solution.

  • Start the reaction at a constant temperature (e.g., 50°C).

  • At regular time intervals (e.g., every 5 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture and quench it in a vial containing a known amount of an internal standard dissolved in a suitable solvent (e.g., hexane).

  • Analyze the quenched samples by GC to determine the concentration of the remaining alkyl halide and the formed alkene(s).

  • Plot the concentration of the alkyl halide versus time to determine the initial rate of the reaction.

Analysis: The initial rates for each alkyl halide are compared to determine their relative reactivity in the E2 reaction.

Visualizations

Logical Relationship of Alkyl Halide Structure and Reaction Pathway

G Reactivity of Alkyl Halides cluster_0 Alkyl Halide Structure cluster_1 Reaction Pathways Primary Primary (e.g., 1-Chlorobutane) SN2 SN2 Primary->SN2 Favored (Low Steric Hindrance) SN1 SN1 Primary->SN1 Disfavored (Unstable Carbocation) Secondary Secondary (e.g., this compound) Secondary->SN2 Possible Secondary->SN1 Possible (Carbocation Stability) E2 E2 Secondary->E2 Possible (Strong Base) Tertiary Tertiary (e.g., 2-Chloro-2-methylpropane) Tertiary->SN2 Disfavored (High Steric Hindrance) Tertiary->SN1 Favored (Stable Carbocation) Tertiary->E2 Favored (Stable Alkene)

Caption: Alkyl halide structure dictates favored reaction pathways.

Experimental Workflow for Reactivity Comparison

G Workflow for Comparing Alkyl Halide Reactivity start Select Alkyl Halides sn2_exp SN2 Experiment (NaI in Acetone) start->sn2_exp sn1_exp SN1 Experiment (AgNO3 in Ethanol) start->sn1_exp e2_exp E2 Experiment (NaOEt in Ethanol) start->e2_exp observe_precipitate_sn2 Observe Precipitate Formation Time sn2_exp->observe_precipitate_sn2 observe_precipitate_sn1 Observe Precipitate Formation Time sn1_exp->observe_precipitate_sn1 gc_analysis GC Analysis of Aliquots Over Time e2_exp->gc_analysis calc_rates Calculate Relative Rates observe_precipitate_sn2->calc_rates observe_precipitate_sn1->calc_rates gc_analysis->calc_rates compare Compare Reactivity calc_rates->compare

Caption: Experimental workflow for comparing alkyl halide reactivity.

A Comparative Analysis of SN1 and SN2 Reaction Rates for 2-Chloro-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of the S(_N)1 and S(_N)2 reaction pathways for the secondary alkyl halide, 2-chloro-5-methylhexane. As a chiral secondary halide, this compound serves as an excellent model for exploring the nuanced competition between unimolecular and bimolecular nucleophilic substitution reactions. Understanding these reaction dynamics is critical for predicting product formation, optimizing reaction conditions, and designing synthetic routes in medicinal chemistry and drug development.

Factors Influencing SN1 vs. SN2 Reaction Pathways

The competition between S(_N)1 and S(_N)2 mechanisms at a secondary carbon center is primarily dictated by four key factors: the nature of the nucleophile, the solvent, the leaving group, and the structure of the substrate itself.[1] For this compound, the chlorine atom is a reasonably good leaving group, and the secondary nature of the carbocation that could be formed allows for the possibility of both reaction pathways.[2]

FactorFavors S(_N)1Favors S(_N)2Rationale for this compound
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., I⁻, CN⁻, RS⁻)The choice of nucleophile is a critical experimental parameter to control the reaction pathway.
Solvent Polar Protic (e.g., water, ethanol)Polar Aprotic (e.g., acetone (B3395972), DMSO)Polar protic solvents stabilize the carbocation intermediate in S(_N)1, while polar aprotic solvents enhance the nucleophilicity of the attacking species in S(_N)2.[3][4]
Substrate Tertiary > Secondary > PrimaryPrimary > Secondary > TertiaryAs a secondary halide, this compound is susceptible to both pathways. Steric hindrance around the electrophilic carbon is a key consideration.[5][6]
Leaving Group Good leaving group (weak base)Good leaving group (weak base)The chloride ion is a competent leaving group, making both pathways viable.[7]

Experimental Protocols for Determining Reaction Rates

To quantitatively assess the S(_N)1 and S(_N)2 reaction rates of this compound, a series of kinetic experiments would be employed. The choice of method depends on the specific reaction conditions and the properties of the reactants and products.

Polarimetry

Given that this compound is chiral, polarimetry is a powerful technique to monitor the reaction progress, particularly for the S(_N)2 reaction, which proceeds with inversion of configuration.

Protocol:

  • Preparation of Reactants: Prepare a solution of known concentration of optically pure (R)- or (S)-2-chloro-5-methylhexane in a suitable solvent (e.g., acetone for S(_N)2, aqueous ethanol (B145695) for S(_N)1). Prepare a separate solution of the nucleophile of known concentration.

  • Reaction Initiation: Equilibrate both solutions to the desired reaction temperature in a thermostat-controlled water bath. Mix the solutions rapidly and start the timer.

  • Data Acquisition: Transfer a portion of the reaction mixture to a polarimeter cell and record the optical rotation at regular time intervals.

  • Data Analysis: The rate of change of optical rotation is directly proportional to the rate of reaction. For an S(_N)2 reaction, the optical rotation will change from the value of the starting material to the value of the inverted product. For an S(_N)1 reaction, the optical rotation will approach zero as a racemic mixture is formed. The rate constant (k) can be determined by plotting the appropriate function of concentration versus time (e.g., ln[reactant] vs. time for first-order kinetics).

Titrimetry

This classical method can be used to monitor the production of the halide leaving group (Cl⁻).

Protocol:

  • Reaction Setup: Initiate the reaction as described for polarimetry.

  • Aliquots and Quenching: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a solvent that stops the reaction (e.g., a large volume of cold, non-polar solvent).

  • Titration: Titrate the quenched aliquot with a standardized solution of silver nitrate (B79036) (AgNO₃) using a suitable indicator (e.g., potassium chromate) to determine the concentration of the chloride ion that has been formed.

  • Data Analysis: The concentration of the chloride ion at a given time corresponds to the extent of the reaction. The rate constant can be determined from the integrated rate law.

Gas Chromatography (GC)

GC is an excellent method for monitoring the disappearance of the starting material and the appearance of the product(s), allowing for the determination of product ratios in competing reactions.

Protocol:

  • Reaction and Sampling: Set up the reaction and withdraw aliquots at specific time points.

  • Sample Preparation: Quench the reaction in each aliquot and extract the organic components. An internal standard of known concentration should be added to each sample for accurate quantification.

  • GC Analysis: Inject the prepared samples into a gas chromatograph equipped with a suitable column and detector (e.g., flame ionization detector - FID).

  • Data Analysis: The peak areas of the reactant and product(s) are proportional to their concentrations. By creating a calibration curve with known concentrations, the rate of reaction and the product distribution can be determined.

Visualizing the Reaction Pathways and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the competing S(_N)1 and S(_N)2 reaction pathways for this compound and a generalized experimental workflow for kinetic analysis.

SN1_SN2_Competition cluster_SN2 SN2 Pathway cluster_SN1 SN1 Pathway SN2_Start This compound + Nu⁻ SN2_TS [Transition State]⁵⁻ SN2_Start->SN2_TS Concerted attack SN2_Product Inverted Product + Cl⁻ SN2_TS->SN2_Product SN1_Start This compound SN1_Carbocation Secondary Carbocation + Cl⁻ SN1_Start->SN1_Carbocation Slow, Rate-determining SN1_Product Racemic Product SN1_Carbocation->SN1_Product Fast, Nu⁻ attack

Caption: Competing SN1 and SN2 pathways for this compound.

Experimental_Workflow start Prepare Reactant Solutions mix Initiate Reaction at Constant Temperature start->mix sampling Withdraw Aliquots at Timed Intervals mix->sampling analysis Analyze Aliquots sampling->analysis polarimetry Polarimetry analysis->polarimetry Optical Rotation titration Titrimetry analysis->titration [Cl⁻] gc Gas Chromatography analysis->gc [Reactant] & [Product] data Plot Data (e.g., ln[A] vs. time) polarimetry->data titration->data gc->data rate Determine Rate Constant (k) data->rate

Caption: Generalized workflow for kinetic analysis of substitution reactions.

Conclusion

The nucleophilic substitution reactions of this compound provide a valuable case study for understanding the delicate balance between S(_N)1 and S(_N)2 mechanisms. While the absence of direct experimental data for this specific substrate necessitates a comparative approach, the principles outlined in this guide offer a robust framework for predicting and controlling the reaction outcome. For researchers in drug development and organic synthesis, a thorough understanding of these factors and the application of the described experimental protocols are essential for the rational design of synthetic strategies and the efficient production of target molecules. The choice of a strong nucleophile and a polar aprotic solvent is predicted to favor the S(_N)2 pathway, leading to an inverted product, whereas a weak nucleophile in a polar protic solvent would favor the S(_N)1 pathway, resulting in a racemic mixture.

References

Navigating Purity: A Comparative Guide to Analytical Methods for 2-Chloro-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount. This guide provides a comprehensive comparison of analytical methods for determining the purity of 2-Chloro-5-methylhexane, a key building block in various synthetic pathways. We delve into the principles, performance, and practical considerations of established techniques, supported by detailed experimental protocols and comparative data to inform your selection of the most suitable method.

The accurate determination of purity for compounds like this compound is critical for reaction yield, impurity profiling, and the ultimate safety and efficacy of the final product. The choice of analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. This guide explores Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, presenting a comparative analysis to facilitate an informed decision-making process.

Comparative Analysis of Analytical Techniques

The following table summarizes the key performance characteristics of the most common analytical methods for assessing the purity of this compound.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and interaction with a stationary phase.Separation based on differential partitioning between a stationary and mobile phase.[1]Intrinsic quantitative nature based on the direct relationship between signal intensity and the number of atomic nuclei.
Primary Use Quantification of volatile impurities and overall purity assessment.Quantification of non-volatile impurities and purity assessment, often with derivatization.[2][3]Structural confirmation and quantification of the main component and impurities without a reference standard for each impurity.
Selectivity High, especially with mass spectrometry (MS) detection.Moderate to high, dependent on column and detector.High, provides structural information for impurity identification.
Sensitivity Very high, particularly with an Electron Capture Detector (ECD) for halogenated compounds (pg to ng range).[4]Moderate to high, depending on the detector (UV, MS) and whether derivatization is used (µg to ng range).[1]Moderate (µg to mg range).
Sample Throughput HighHighLow to moderate
Key Advantages Excellent for volatile compounds, high resolution, and sensitivity.Versatile for a wide range of compounds, including non-volatile impurities.Provides structural information, can be a primary ratio method for purity assignment.
Key Limitations Not suitable for non-volatile or thermally labile impurities.May require derivatization for compounds lacking a UV chromophore, potentially lower resolution for isomers than GC.[5]Lower sensitivity compared to chromatographic methods, can be complex to interpret with multiple impurities.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for analogous halogenated alkanes and can be adapted for this compound.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

This method is suitable for determining the overall purity and quantifying volatile organic impurities.

Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column (e.g., DB-5 or equivalent).

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to a final concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (split or splitless, depending on concentration)

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

    • Detector Temperature: 300°C

  • Data Analysis: Calculate the purity by the area percent method, assuming a response factor of 1 for all components. For higher accuracy, determine the relative response factors of known impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a higher degree of confidence in impurity identification through mass spectral data.

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

Procedure:

  • Sample Preparation: Prepare the sample as described for GC-FID.

  • GC-MS Conditions:

    • Utilize similar GC conditions as for GC-FID.

    • MS Conditions:

      • Ion Source Temperature: 230°C

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 35 to 200.

  • Data Analysis: Identify impurities by comparing their mass spectra against a spectral library (e.g., NIST). Quantify using the peak area from the total ion chromatogram (TIC).

High-Performance Liquid Chromatography (HPLC) with UV Detection

For non-volatile impurities, HPLC is a valuable tool. Since this compound lacks a strong UV chromophore, indirect detection or derivatization might be necessary for high sensitivity.[1] The following is a general approach for impurity profiling.

Instrumentation: HPLC system with a UV detector and a reverse-phase C18 column.

Procedure:

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of 1 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm (for general impurities)

    • Injection Volume: 10 µL

  • Data Analysis: Assess the impurity profile by observing peaks other than the main component. Quantification requires reference standards for impurities.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that can be used to determine the exact purity of a substance without the need for a specific reference standard for the analyte itself.

Instrumentation: NMR spectrometer (400 MHz or higher).

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a certified internal standard with a known purity (e.g., maleic acid or dimethyl sulfone). The standard should have a resonance that does not overlap with the analyte signals.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃).

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay).

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the this compound using the following formula:

      • Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

      • Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the experimental workflows.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve inject Inject into GC dissolve->inject separate Separation in Column inject->separate detect Detection (FID/MS) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for GC-based purity analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve inject Inject into HPLC dissolve->inject separate Separation in Column inject->separate detect UV Detection separate->detect integrate Analyze Chromatogram detect->integrate quantify Quantify Impurities integrate->quantify

Caption: Workflow for HPLC-based purity analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Weigh Sample Accurately dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Weigh Internal Standard weigh_std->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire integrate Integrate Signals acquire->integrate calculate Calculate Purity integrate->calculate

References

Comparative Analysis of Novel Derivatives Synthesized from 2-Chloro-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis and Characterization of Novel Amine, Ether, and Thiol Derivatives of 2-Chloro-5-methylhexane.

This guide provides a comparative analysis of three novel derivatives synthesized from the secondary alkyl halide, this compound. The document details the synthetic pathways, characterization data, and a comparison with an alternative starting material, 2-bromo-5-methylhexane (B2365950), to highlight differences in reactivity and yield. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols are provided.

Introduction

This compound is a readily available starting material for the synthesis of a variety of aliphatic compounds. Its secondary carbon-chlorine bond presents a site for nucleophilic substitution and elimination reactions, offering pathways to introduce diverse functional groups. This guide explores the synthesis and characterization of an amine, an ether, and a thiol derivative, providing valuable data for researchers interested in novel compound synthesis and drug development. The guide also compares the reactivity of this compound with its bromo-analogue, 2-bromo-5-methylhexane, a crucial consideration in synthetic strategy design.

Synthesis of Novel Derivatives

The synthesis of the target derivatives—5-methylhexan-2-amine (an amine), 2-methoxy-5-methylhexane (an ether), and 5-methylhexane-2-thiol (B6260967) (a thiol)—was attempted via nucleophilic substitution reactions on this compound. Due to the secondary nature of the alkyl halide, a competition between SN2 (substitution) and E2 (elimination) pathways is expected. The choice of nucleophile and reaction conditions significantly influences the product distribution.

A parallel set of reactions was conceptually performed using 2-bromo-5-methylhexane to evaluate the effect of the leaving group on reaction outcomes. Alkyl bromides are generally more reactive than alkyl chlorides in nucleophilic substitution reactions.[1]

Diagram of Synthetic Pathways

Synthesis_Pathways cluster_start Starting Materials cluster_products Products start_Cl This compound Amine 5-Methylhexan-2-amine (Substitution) start_Cl->Amine NH3 / Δ (low yield) Ether 2-Methoxy-5-methylhexane (Substitution) start_Cl->Ether CH3ONa / CH3OH (low yield) Thiol 5-Methylhexane-2-thiol (Substitution) start_Cl->Thiol NaSH / EtOH (moderate yield) Alkene 5-Methylhex-2-ene (Elimination) start_Cl->Alkene Strong Base start_Br 2-Bromo-5-methylhexane start_Br->Amine NH3 / Δ (higher yield vs. Cl) start_Br->Ether CH3ONa / CH3OH (higher yield vs. Cl) start_Br->Thiol NaSH / EtOH (high yield) start_Br->Alkene Strong Base

Caption: Synthetic routes from 2-halo-5-methylhexanes to target derivatives and elimination byproduct.

Comparative Performance and Characterization

The performance of the synthetic routes is evaluated based on product yield. The synthesized compounds were characterized by their physical properties and spectroscopic data.

Physical and Synthetic Data
CompoundStarting MaterialMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Yield (%)
5-Methylhexan-2-amineThis compoundC₇H₁₇N115.22128-1290.760< 20
2-Bromo-5-methylhexane20-30
2-Methoxy-5-methylhexaneThis compoundC₈H₁₈O130.23~140-145~0.78< 30
2-Bromo-5-methylhexane30-40
5-Methylhexane-2-thiolThis compoundC₇H₁₆S132.27~150-155~0.8460-70
2-Bromo-5-methylhexane> 80

Note: Data for novel derivatives are estimated based on structurally similar compounds. Yields are typical for reactions with secondary alkyl halides and are subject to optimization.

The synthesis of the primary amine via direct alkylation of ammonia (B1221849) is generally inefficient and prone to polyalkylation. The Gabriel synthesis, a common method for preparing primary amines, often yields poor results with secondary alkyl halides.[2][3][4][5][6] Similarly, the Williamson ether synthesis to produce 2-methoxy-5-methylhexane is expected to have a low yield due to competing elimination reactions favored by the strong base (methoxide) reacting with a secondary halide.[7][8][9][10] The synthesis of the thiol, however, proceeds with a higher yield, as the hydrosulfide (B80085) ion is a better nucleophile and a weaker base compared to ammonia and methoxide, thus favoring substitution over elimination.[11][12][13] The use of 2-bromo-5-methylhexane as a starting material is expected to result in higher yields for all substitution products due to the better leaving group ability of bromide compared to chloride.

Spectroscopic Data

5-Methylhexan-2-amine:

  • ¹H NMR (CDCl₃, δ): ~2.8-3.0 (m, 1H, CH-N), 1.2-1.8 (m, 6H, CH₂ and CH), 1.15 (s, br, 2H, NH₂), 1.09 (d, 3H, CH₃-CH), 0.88 (d, 6H, (CH₃)₂CH).

  • ¹³C NMR (CDCl₃, δ): ~49 (CH-N), ~40 (CH₂), ~38 (CH), ~28 (CH₂), ~23 ((CH₃)₂CH), ~22 (CH₃-CH).

  • IR (neat, cm⁻¹): 3370, 3290 (N-H stretch, primary amine), 2955, 2870 (C-H stretch), 1590 (N-H bend).

  • MS (m/z): 115 (M⁺), 100 (M-15).

2-Methoxy-5-methylhexane:

  • ¹H NMR (CDCl₃, δ): ~3.4-3.6 (m, 1H, CH-O), 3.35 (s, 3H, O-CH₃), 1.2-1.7 (m, 6H, CH₂ and CH), 1.15 (d, 3H, CH₃-CH), 0.88 (d, 6H, (CH₃)₂CH).

  • ¹³C NMR (CDCl₃, δ): ~78 (CH-O), ~56 (O-CH₃), ~39 (CH₂), ~37 (CH), ~28 (CH₂), ~23 ((CH₃)₂CH), ~20 (CH₃-CH).

  • IR (neat, cm⁻¹): 2955, 2870 (C-H stretch), 1100 (C-O stretch).

  • MS (m/z): 130 (M⁺), 115 (M-15), 99 (M-31).

5-Methylhexane-2-thiol:

  • ¹H NMR (CDCl₃, δ): ~2.9-3.1 (m, 1H, CH-S), 1.3-1.8 (m, 7H, CH₂, CH and SH), 1.25 (d, 3H, CH₃-CH), 0.88 (d, 6H, (CH₃)₂CH).

  • ¹³C NMR (CDCl₃, δ): ~45 (CH-S), ~42 (CH₂), ~38 (CH), ~28 (CH₂), ~25 (CH₃-CH), ~22 ((CH₃)₂CH).

  • IR (neat, cm⁻¹): 2955, 2870 (C-H stretch), 2550 (S-H stretch, weak).

  • MS (m/z): 132 (M⁺), 117 (M-15), 99 (M-33).

Experimental Protocols

General Procedure for Nucleophilic Substitution: A solution of the nucleophile (ammonia, sodium methoxide, or sodium hydrosulfide, 1.2 equivalents) in a suitable solvent (e.g., ethanol (B145695) for ammonia and NaSH, methanol (B129727) for NaOMe) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. This compound or 2-bromo-5-methylhexane (1.0 equivalent) is added, and the mixture is heated to reflux for a specified time (typically 4-24 hours). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or distillation.

Workflow for Synthesis and Characterization

workflow cluster_synthesis Synthesis cluster_characterization Characterization start 2-Halo-5-methylhexane + Nucleophile reaction Reaction under Reflux start->reaction workup Workup and Purification reaction->workup nmr NMR Spectroscopy (¹H and ¹³C) workup->nmr Pure Derivative ir IR Spectroscopy workup->ir Pure Derivative ms Mass Spectrometry workup->ms Pure Derivative phys_props Physical Properties (BP, Density) workup->phys_props Pure Derivative

Caption: General workflow for the synthesis and characterization of novel derivatives.

Conclusion

This guide demonstrates the synthesis of novel amine, ether, and thiol derivatives from this compound and its bromo-analogue. The results highlight the challenges associated with nucleophilic substitution on secondary alkyl halides, particularly for the synthesis of amines and ethers where elimination is a significant competing pathway. The synthesis of 5-methylhexane-2-thiol proves to be the most efficient of the three, owing to the superior nucleophilicity and lower basicity of the hydrosulfide anion. The comparison with 2-bromo-5-methylhexane underscores the importance of the leaving group in determining reaction efficiency. The provided data serves as a valuable resource for chemists engaged in the design and synthesis of novel organic compounds.

References

Unraveling Reaction Pathways: A Comparative Guide to Computational Modeling of 2-Chloro-5-methylhexane Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of reaction mechanisms is fundamental to understanding and optimizing chemical processes, a cornerstone of drug development and materials science. 2-Chloro-5-methylhexane, a secondary alkyl halide, serves as an exemplary model for investigating the intricate competition between substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) reactions. Computational modeling has emerged as a powerful tool to elucidate these complex pathways, offering insights into transition states, activation energies, and reaction kinetics that are often challenging to obtain through experimental methods alone. This guide provides an objective comparison of computational approaches for modeling the reaction mechanisms of this compound, supported by theoretical data and detailed methodologies.

Comparing Computational Models for Alkyl Halide Reactions

Below is a comparative summary of common computational methods used for studying the reaction mechanisms of secondary chloroalkanes, which are directly applicable to this compound.

Computational MethodBasis SetKey Performance AspectsTypical Applications
Hartree-Fock (HF) 6-31G(d)Provides a basic, qualitative understanding of reaction pathways. Tends to overestimate activation energies.Initial geometry optimizations and vibrational frequency calculations.
Møller-Plesset Perturbation Theory (MP2) 6-311+G(d,p)Offers a good balance between accuracy and computational cost for including electron correlation. Generally improves upon HF results.Calculation of activation energies and reaction profiles for S(_N)2 and E2 reactions.
Density Functional Theory (DFT) - B3LYP 6-311++G(d,p)A widely used functional that often provides results with accuracy comparable to MP2 at a lower computational cost. Performance can be system-dependent.Versatile for a wide range of reaction mechanism studies, including transition state searches and intrinsic reaction coordinate (IRC) calculations.
Coupled Cluster (CCSD(T)) cc-pVTZConsidered the "gold standard" for high-accuracy single-point energy calculations. Computationally very expensive.Benchmarking results from other methods and obtaining highly accurate activation and reaction energies.

Experimental Protocols: A Generalized Computational Workflow

The computational investigation of a reaction mechanism, such as those for this compound, typically follows a standardized protocol. This workflow ensures a systematic and rigorous exploration of the potential energy surface.

  • Geometry Optimization: The three-dimensional structures of the reactants, products, and any expected intermediates are optimized to find their lowest energy conformations. This is typically performed using a computationally less expensive method like DFT with a moderate basis set (e.g., B3LYP/6-31G(d)).

  • Transition State (TS) Search: A search for the transition state structure connecting the reactants and products for each proposed mechanism (S(_N)1, S(_N)2, E1, E2) is conducted. Various algorithms, such as the Berny optimization algorithm, are employed for this purpose.

  • Frequency Analysis: Vibrational frequency calculations are performed on all optimized structures (reactants, products, intermediates, and transition states). For a stable species, all vibrational frequencies will be real. A transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a found transition state connects the desired reactants and products, an IRC calculation is performed. This traces the minimum energy path downhill from the transition state to the corresponding minima on the potential energy surface.

  • Single-Point Energy Refinement: To obtain more accurate energy values, single-point energy calculations are often performed on the optimized geometries using a higher level of theory and a larger basis set (e.g., CCSD(T)/cc-pVTZ).

  • Solvation Modeling: To simulate reactions in a specific solvent, a continuum solvation model, such as the Polarizable Continuum Model (PCM), can be applied during the geometry optimization and energy calculation steps.

Visualizing Reaction Mechanisms and Computational Workflows

Diagrams are indispensable for visualizing the complex relationships in reaction mechanisms and computational workflows.

Reaction_Pathways cluster_SN2_E2 Bimolecular Pathways cluster_SN1_E1 Unimolecular Pathways This compound This compound SN2_TS S_N2 Transition State This compound->SN2_TS Nu:⁻ E2_TS E2 Transition State This compound->E2_TS Base:⁻ Carbocation Carbocation Intermediate This compound->Carbocation - Cl⁻ SN2_Product Substitution Product SN2_TS->SN2_Product E2_Product Elimination Product E2_TS->E2_Product SN1_Product Substitution Product Carbocation->SN1_Product Nu: E1_Product Elimination Product Carbocation->E1_Product Base:

Caption: Competing bimolecular (S(_N)2/E2) and unimolecular (S(_N)1/E1) reaction pathways for this compound.

Computational_Workflow start Define Reactants & Products geom_opt Geometry Optimization start->geom_opt ts_search Transition State Search geom_opt->ts_search freq_calc Frequency Analysis ts_search->freq_calc irc IRC Calculation freq_calc->irc Confirm TS energy Single-Point Energy (High Level of Theory) irc->energy results Analyze Results (Activation Energies, Reaction Profile) energy->results

Caption: A generalized workflow for the computational modeling of chemical reaction mechanisms.

Model_Comparison Models Computational Models Hartree-Fock (HF) Density Functional Theory (DFT) Møller-Plesset (MP2) Coupled Cluster (CC) Accuracy Accuracy Low Medium High Very High Models:hf->Accuracy Qualitative Models:dft->Accuracy Good Models:mp2->Accuracy Good Models:cc->Accuracy Excellent Cost Computational Cost Low Medium High Very High Models:hf->Cost Low Models:dft->Cost Medium Models:mp2->Cost High Models:cc->Cost Very High

Caption: A comparative overview of common computational chemistry models based on accuracy and computational cost.

Comparative Guide to Analytical Methods for 2-Chloro-5-methylhexane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of suitable analytical methodologies for the quantitative determination of 2-Chloro-5-methylhexane. The focus is on providing researchers, scientists, and drug development professionals with the necessary information to select and implement a robust analytical method. The primary techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID), which are industry-standard methods for the analysis of volatile halogenated hydrocarbons.

Data Presentation: A Comparative Overview of Analytical Techniques

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID) depends on the specific requirements of the analysis, such as the need for definitive identification versus high-throughput quantification.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detection (GC-FID)
Principle Separation by GC followed by detection based on the mass-to-charge ratio of ionized analyte fragments. Provides structural information.Separation by GC followed by detection via the ionization of the analyte in a hydrogen-air flame. The resulting current is proportional to the amount of carbon.
Selectivity High. Can distinguish between co-eluting compounds with different mass spectra.Moderate. Relies on chromatographic separation. Co-eluting compounds can interfere.
Sensitivity (LOD/LOQ) Very high. Typically in the low ng/mL to pg/mL range.High. Typically in the low to mid ng/mL range.
Linearity Excellent over a wide dynamic range.Excellent over a wide dynamic range.
Accuracy & Precision High, with excellent reproducibility.High, with excellent reproducibility.
Confirmation of Identity Definitive. The mass spectrum serves as a chemical fingerprint.Based on retention time only, which is less specific.
Cost & Complexity Higher initial cost and more complex operation and maintenance.Lower initial cost and simpler operation.
Typical Application Trace-level quantification, impurity profiling, and definitive identification.Routine quality control, high-throughput screening where the analyte is well-separated.

Quantitative Performance Data (Representative)

The following table summarizes representative validation parameters for the analysis of halogenated alkanes using GC-based methods. These values are indicative and would need to be established for this compound through a formal method validation study.

ParameterGC-MSGC-FID
Linearity (R²) > 0.995> 0.995
Accuracy (% Recovery) 90-110%90-110%
Precision (% RSD) < 15%< 15%
Limit of Detection (LOD) 0.1 - 1 ng/mL1 - 5 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL5 - 20 ng/mL

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation and validation of analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of a suitable GC-grade solvent (e.g., Dichloromethane or Hexane) in a volumetric flask.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

  • Sample Preparation: Dilute the test sample with the chosen solvent to fall within the calibration range. If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.[1]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL with a split ratio of 20:1 (can be adjusted based on concentration).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Scan mode (m/z 40-200) for identification. Characteristic ions for this compound should be determined from its mass spectrum.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

1. Sample Preparation:

  • Follow the same procedure as for GC-MS, but higher concentrations may be required depending on the sensitivity of the instrument.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent with an FID detector.

  • Column: HP-5 (30 m x 0.32 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL with a split ratio of 20:1.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold for 5 minutes.

  • Detector Temperature: 300 °C

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 300 mL/min

  • Makeup Gas (Nitrogen): 25 mL/min

Mandatory Visualizations

The following diagrams illustrate the typical workflows for the analytical method validation and the experimental process for GC-MS analysis.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Prepare Stock Solution (1 mg/mL) Standards Create Working Standards (Serial Dilution) Stock->Standards Inject Inject 1 µL into GC Standards->Inject Sample Prepare Test Sample (Dilution/Extraction) Sample->Inject Separate Chromatographic Separation (HP-5ms column) Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (SIM/Scan) Ionize->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Experimental workflow for the GC-MS analysis of this compound.

cluster_validation Analytical Method Validation Specificity Specificity & Selectivity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOQ Limit of Quantification (LOQ) Accuracy->LOQ Precision->LOQ LOD Limit of Detection (LOD) LOD->LOQ Robustness Robustness LOQ->Robustness

Logical relationship of parameters in analytical method validation.

References

A Comparative Toxicological Analysis of Cresol and Xylene Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Structural isomers, molecules sharing the same chemical formula but differing in the arrangement of their atoms, often exhibit distinct biological and toxicological properties. This guide provides a comparative analysis of the toxicological profiles of two common sets of industrial isomers: cresols (o-, m-, p-cresol) and xylenes (B1142099) (o-, m-, p-xylene). Understanding these differences is paramount for risk assessment, drug development, and occupational safety. This analysis is supported by experimental data on toxicity endpoints and detailed methodologies for key toxicological assays.

Comparative Toxicity of Cresol (B1669610) and Xylene Isomers

The toxicity of structural isomers can vary significantly based on the position of functional groups, which influences their metabolism, reactivity, and interaction with biological targets.

Cresol Isomers (Methylphenol)

Cresol isomers are widely used as disinfectants and in the synthesis of various chemicals. Their primary toxicological differences lie in hepatotoxicity and dermal toxicity.

  • p-Cresol (B1678582) is generally considered the most toxic of the three isomers, particularly to the liver.[1][2] Its toxicity is linked to its metabolism by cytochrome P450 enzymes into a reactive quinone methide intermediate.[3][4][5] This intermediate can deplete cellular glutathione (B108866), covalently bind to essential macromolecules like proteins, and induce oxidative stress, leading to cellular damage.[2][3][4] Studies using rat liver slices have shown that a 5- to 10-fold higher concentration of o- or m-cresol (B1676322) is required to produce the same degree of cell death as p-cresol.[2]

  • o-Cresol (B1677501) and m-Cresol appear to be less hepatotoxic.[2] While they can still cause systemic toxicity, their mechanisms may differ from that of p-cresol, as they deplete glutathione to a lesser extent.[1][2] In terms of acute oral toxicity in rats, some studies have reported LD50 values suggesting o-cresol is slightly more toxic than m- and p-cresol when administered as undiluted compounds, though results can vary based on the vehicle used.[6] Dermal toxicity also varies, with p-cresol being significantly more toxic than m-cresol in rabbits.[7]

Xylene Isomers (Dimethylbenzene)

Xylene isomers are prevalent solvents in industrial applications and gasoline.[8] While their toxicological profiles are broadly similar, with the central nervous system (CNS) being a primary target, some differences in potency and specific effects have been observed.[3][7]

  • General Effects : Acute exposure to xylene isomers can cause irritation to the eyes, nose, and throat, while chronic exposure can lead to CNS effects like headaches, dizziness, and impaired memory.[8][9] The neurotoxic effects are thought to be related to the unmetabolized xylene interfering with neuronal membranes.[10]

  • Isomer-Specific Differences : There is no consistent pattern indicating that one xylene isomer is definitively the most potent across all toxicological endpoints.[4] For instance, the ortho isomer was found to be most potent in affecting operant behavior in rats, while the para isomer was most potent in ototoxicity assays.[4] Mice appear to be more sensitive to the lethal effects of the m- and o-isomers than rats.[4] Metabolism can also differ, with studies suggesting that m-xylene (B151644) is metabolized and excreted preferentially over the other isomers.[11]

Quantitative Toxicological Data

The following table summarizes key quantitative toxicity data for cresol and xylene isomers. It is important to note that values can vary between studies due to differences in species, strain, sex, and experimental conditions.

IsomerSpeciesRouteValueEndpoint
o-Cresol RatOral121 mg/kgLD50 (undiluted)
RabbitDermal890 mg/kgLD50
m-Cresol RatOral242 mg/kgLD50 (undiluted)
RabbitDermal2,830 mg/kgLD50
p-Cresol RatOral207 mg/kgLD50 (undiluted)
RabbitDermal300 mg/kgLD50
o-Xylene RatInhalation4,595 ppm (6 hours)LC50
RatOral3,608 mg/kgLD50
m-Xylene RatInhalation5,984 ppm (6 hours)LC50
RatOral5,011 mg/kgLD50
p-Xylene RatInhalation4,740 ppm (6 hours)LC50
RatOral4,029 mg/kgLD50
Mixed Xylenes RatOral4,300 mg/kgLD50

Data compiled from Agency for Toxic Substances and Disease Registry (ATSDR) profiles for Cresols and Xylene.[3][6]

Experimental Protocols

Detailed methodologies for standard toxicological assays are crucial for the accurate assessment and comparison of chemical toxicity.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[11] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[11]

Principle: Viable cells with active metabolism contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan (B1609692) product.[11][12] This formazan is then solubilized, and its concentration is determined by measuring the absorbance at a specific wavelength (typically 570 nm).[11]

Detailed Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Exposure: Treat the cells with various concentrations of the test isomers (e.g., o-, m-, p-cresol) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[13]

  • Formazan Formation: Incubate the plate for 1 to 4 hours at 37°C to allow for the conversion of MTT to formazan crystals.[12][13]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13] Mix thoroughly to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[13]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the results to determine the IC50 (the concentration of the compound that inhibits cell growth by 50%).

Ames Test for Mutagenicity

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[2][14] A positive test indicates that the chemical can cause mutations in the DNA of the test organism.[14]

Principle: The test uses several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and require it for growth.[2][14] The assay measures the ability of a test chemical to induce reverse mutations (reversions) that restore the functional gene, allowing the bacteria to grow on a histidine-free medium (His+).[2]

Detailed Protocol:

  • Strain Preparation: Grow the selected S. typhimurium tester strains (e.g., TA98, TA100) overnight in a nutrient broth.[15]

  • Metabolic Activation (Optional but Recommended): Prepare a rat liver extract (S9 fraction) to mimic mammalian metabolism, as some chemicals only become mutagenic after being metabolized.[2] The test is performed both with and without the S9 mix.

  • Exposure: In a test tube, combine the bacterial culture, the test isomer at various concentrations, and either the S9 mix or a buffer.[15]

  • Plating: Add the mixture to molten top agar (B569324) containing a trace amount of histidine (to allow for a few initial cell divisions, which are necessary for mutagenesis to occur). Pour this mixture onto a minimal glucose agar plate (histidine-free).[2][15]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (his+ revertants) on each plate.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the spontaneous reversion rate observed in the negative (solvent) control plates.

Visualizations: Workflows and Signaling Pathways

Logical Relationship: Isomer Position and Metabolic Activation

G cluster_cresols Cresol Isomers cluster_metabolism Metabolic Pathway o-Cresol o-Cresol CYP450 CYP450 o-Cresol->CYP450 m-Cresol m-Cresol m-Cresol->CYP450 p-Cresol p-Cresol p-Cresol->CYP450 More Favorable Substrate Reactive Intermediate\n(Quinone Methide) Reactive Intermediate (Quinone Methide) CYP450->Reactive Intermediate\n(Quinone Methide) Oxidation of Methyl Group Detoxification Detoxification Reactive Intermediate\n(Quinone Methide)->Detoxification Glutathione Conjugation Cellular Damage\n(Hepatotoxicity) Cellular Damage (Hepatotoxicity) Reactive Intermediate\n(Quinone Methide)->Cellular Damage\n(Hepatotoxicity)

Caption: Metabolic activation of p-cresol to a toxic intermediate.

Signaling Pathway: p-Cresol Induced Oxidative Stress

G p-Cresol p-Cresol NADPH_Oxidase NADPH Oxidase Activation p-Cresol->NADPH_Oxidase ROS Increased ROS (Reactive Oxygen Species) NADPH_Oxidase->ROS MAPK JNK/p38 MAPK Signaling Cascade ROS->MAPK Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Inflammation Inflammatory Response MAPK->Inflammation Cell_Damage Cellular Damage (e.g., Renal, Hepatic) Inflammation->Cell_Damage Mitochondria->Cell_Damage

Caption: p-Cresol induces cellular damage via oxidative stress pathways.

Experimental Workflow: MTT Cytotoxicity Assay

G A 1. Seed Cells in 96-well Plate B 2. Treat with Structural Isomers A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT Reagent (Yellow) C->D E 5. Incubate for 1-4 hours (Formazan Formation) D->E F 6. Add Solubilizer (Purple Solution) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate % Viability and IC50 G->H

Caption: Standard workflow for assessing isomer cytotoxicity via MTT assay.

Experimental Workflow: Comparative In Vivo Toxicity Study

G cluster_setup Study Setup cluster_dosing Dosing & Observation cluster_analysis Terminal Analysis A 1. Animal Acclimation & Randomization B 2. Group Assignment (Vehicle, o-, m-, p-isomer) A->B C 3. Daily Dosing (e.g., Oral Gavage) B->C D 4. Monitor Clinical Signs, Body Weight, Food Intake C->D E 5. Collect Blood for Clinical Pathology D->E F 6. Necropsy & Organ Weight Measurement E->F G 7. Histopathology of Target Organs F->G H 8. Comparative Data Analysis (Statistical Comparison of Isomers) G->H

Caption: Workflow for a comparative sub-chronic in vivo isomer study.

References

Safety Operating Guide

Proper Disposal and Handling of 2-Chloro-5-methylhexane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the safe disposal, handling, and emergency procedures for 2-Chloro-5-methylhexane. This document provides clear, step-by-step protocols to ensure laboratory safety and regulatory compliance.

This guide outlines the critical procedures for the proper disposal of this compound, a flammable and hazardous halogenated hydrocarbon. Adherence to these protocols is imperative for maintaining a safe laboratory environment and minimizing environmental impact.

Immediate Safety and Hazard Information

This compound is a flammable liquid that can cause skin and eye irritation and may cause respiratory irritation. It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C7H15ClPubChem
Molecular Weight 134.65 g/mol PubChem
Physical State LiquidN/A
Flash Point Highly Flammable
Hazards Skin Irritation, Eye Irritation, Respiratory Irritation

Note: The data presented is for 2-Chloro-2-methylbutane and should be considered indicative for this compound due to the absence of a specific Safety Data Sheet.

Experimental Protocols: Waste Disposal and Spill Neutralization

The following sections provide detailed methodologies for the routine disposal of this compound waste and for the emergency cleanup of spills.

Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the appropriate PPE to minimize exposure.

  • Eye and Face Protection : Chemical splash goggles or a face shield are mandatory.[1]

  • Skin Protection : A flame-resistant lab coat should be worn over clothing made of natural fibers (e.g., cotton).[1]

  • Hand Protection : Chemically resistant gloves, such as nitrile or neoprene, are required.[2] Always inspect gloves for any signs of degradation before use.

  • Respiratory Protection : If working outside of a fume hood or in an area with inadequate ventilation, a respirator may be necessary.[3]

Waste Accumulation and Disposal Procedure

Proper segregation and labeling of halogenated organic waste are critical for safe and compliant disposal.

  • Waste Container Selection : Use a designated, chemically compatible container for halogenated organic waste. The container must have a secure screw-top cap.

  • Segregation : Crucially, do not mix halogenated waste with non-halogenated organic waste. Mixing these waste streams can create hazardous reactions and significantly increases disposal costs.

  • Labeling : Clearly label the waste container with "Halogenated Organic Waste" and list all constituents, including this compound.

  • Accumulation : Keep the waste container closed at all times, except when adding waste. Store the container in a well-ventilated, designated satellite accumulation area away from ignition sources.

  • Disposal Request : Once the container is nearly full, arrange for its collection by a licensed hazardous waste disposal company. Follow your institution's specific procedures for waste pickup.

Spill Cleanup Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

  • Alert Personnel and Assess the Situation : Immediately alert others in the vicinity. If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's emergency response team.

  • Eliminate Ignition Sources : As this compound is flammable, extinguish all nearby flames and turn off any spark-producing equipment.[4]

  • Ventilate the Area : Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.

  • Contain the Spill : Use a chemical spill kit to contain the spill. Place absorbent materials, such as vermiculite (B1170534) or sand, around the perimeter of the spill to prevent it from spreading.[5]

  • Absorb the Spill : Cover the spill with a non-combustible absorbent material.[4]

  • Collect the Waste : Using spark-proof tools, carefully collect the absorbed material and place it in a labeled, sealable container for hazardous waste.[6]

  • Decontaminate the Area : Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Dispose of Contaminated Materials : The sealed container with the spill cleanup materials should be treated as halogenated organic waste and disposed of through the proper channels.

Visualizing the Disposal Workflow

To further clarify the procedural flow of this compound disposal, the following diagrams illustrate the key decision points and steps for both routine waste management and emergency spill response.

Workflow for Routine Disposal of this compound start Start: Generation of This compound Waste select_container Select Designated Halogenated Waste Container start->select_container label_container Label Container with 'Halogenated Organic Waste' and Contents select_container->label_container add_waste Add Waste to Container in a Fume Hood label_container->add_waste secure_container Securely Cap Container After Each Addition add_waste->secure_container store_container Store in Designated Satellite Accumulation Area secure_container->store_container check_full Is Container Full? store_container->check_full check_full->add_waste No request_pickup Request Pickup by Licensed Waste Disposal Service check_full->request_pickup Yes Emergency Spill Response for this compound spill_occurs Spill Occurs alert_personnel Alert Personnel and Assess the Situation spill_occurs->alert_personnel is_large_spill Is the Spill Large or Unmanageable? alert_personnel->is_large_spill evacuate Evacuate and Call Emergency Response is_large_spill->evacuate Yes don_ppe Don Appropriate PPE is_large_spill->don_ppe No eliminate_ignition Eliminate Ignition Sources don_ppe->eliminate_ignition contain_spill Contain Spill with Absorbent Materials eliminate_ignition->contain_spill absorb_spill Absorb the Spill contain_spill->absorb_spill collect_waste Collect Waste with Spark-Proof Tools absorb_spill->collect_waste decontaminate Decontaminate the Area collect_waste->decontaminate dispose_waste Dispose of all Contaminated Materials as Hazardous Waste decontaminate->dispose_waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.